5-Hydroxy-2-nitrobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDZYHBBWXCWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448646 | |
| Record name | 5-Hydroxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-74-7 | |
| Record name | 5-Hydroxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Hydroxy-2-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. We will explore multiple synthetic strategies, offering a critical analysis of each route's advantages and limitations. This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also detailed, actionable experimental protocols. The synthesis of this molecule, while seemingly straightforward, presents interesting challenges in regioselectivity and functional group compatibility, which this guide will address in detail.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound featuring a hydroxyl, a nitro, and a nitrile functional group. This unique combination of electron-withdrawing and electron-donating groups on a benzene ring makes it a highly versatile intermediate in the synthesis of a wide array of more complex molecules. Its structural motifs are of significant interest in the development of novel pharmaceutical agents, agrochemicals, and functional dyes. The strategic placement of the functional groups allows for selective transformations, providing a scaffold for the construction of diverse molecular architectures.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Nitro-5-hydroxybenzonitrile, 3-Cyano-4-nitrophenol |
| CAS Number | 13589-74-7[1][2] |
| Molecular Formula | C₇H₄N₂O₃[1][2] |
| Molecular Weight | 164.12 g/mol [1][2] |
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in achieving the desired 1,2,5-substitution pattern on the benzene ring. We will discuss two principal pathways: a linear synthesis commencing from a pre-functionalized benzene ring and a convergent approach involving the direct nitration of a substituted phenol.
Pathway A: Linear Synthesis from 5-Chloro-2-nitrobenzoic Acid
This pathway represents a robust and reliable method for the synthesis of this compound, starting from the commercially available 5-Chloro-2-nitrobenzoic acid. The key steps involve a nucleophilic aromatic substitution to introduce the hydroxyl group, followed by the conversion of the carboxylic acid to the nitrile.
Conceptual Workflow:
Figure 1: Linear synthesis pathway from 5-Chloro-2-nitrobenzoic acid.
2.1. Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid
The initial step involves the conversion of 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid. This is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group in the ortho position strongly activates the chlorine atom for displacement by a nucleophile, in this case, a hydroxide ion.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the hydroxide ion on the carbon atom bearing the chlorine. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring.
-
Causality of Experimental Choices: The use of a strong base like potassium hydroxide (KOH) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) facilitates the reaction by providing a high concentration of the nucleophile and a medium that can solvate the charged intermediate. The reaction is typically heated to overcome the activation energy of the substitution.
2.2. Step 2: Conversion of Carboxylic Acid to Nitrile
The transformation of the carboxylic acid group of 5-Hydroxy-2-nitrobenzoic acid into a nitrile is a two-step process involving the formation of a primary amide followed by its dehydration.
-
Amide Formation: The carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia to form the corresponding primary amide, 5-Hydroxy-2-nitrobenzamide.
-
Dehydration of the Amide: The final step is the dehydration of the primary amide to the nitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The choice of reagent depends on the scale of the reaction and the sensitivity of the starting material.
Pathway B: Regioselective Nitration of 3-Cyanophenol
An alternative and more convergent approach is the direct nitration of 3-cyanophenol (m-cyanophenol). This pathway is attractive due to its atom economy, but it presents a significant challenge in controlling the regioselectivity of the nitration.
Conceptual Workflow:
Figure 2: Convergent synthesis via regioselective nitration.
-
Directing Effects: In 3-cyanophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The nitration will be directed by the powerful activating effect of the hydroxyl group. Therefore, nitration is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
-
Regioselectivity Challenge: The desired product, this compound, requires nitration at the 2-position. However, nitration at the 4- and 6-positions is also possible, leading to a mixture of isomers that would require separation. Achieving high regioselectivity for the 2-position is the critical challenge of this pathway.
-
Strategies for Regiocontrol: The use of specific nitrating agents and reaction conditions can influence the regioselectivity. For instance, nitration using metal nitrates, such as copper(II) nitrate, in the presence of a solid support has been shown to favor ortho-nitration of phenols. The steric hindrance around the 6-position due to the adjacent cyano group might disfavor substitution at this position, potentially increasing the yield of the 2- and 4-nitro isomers. Further optimization would be required to favor the desired 2-nitro isomer.
Detailed Experimental Protocols
The following protocol details the synthesis of this compound via Pathway A, which is the more established and reliable route.
Synthesis of 5-Hydroxy-2-nitrobenzoic Acid
This procedure is adapted from established methods for the hydrolysis of substituted nitroaromatic halides.[3]
-
Materials:
-
5-Chloro-2-nitrobenzoic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-nitrobenzoic acid (1.0 eq) in DMSO.
-
Add powdered potassium hydroxide (2.2 eq) portion-wise to the solution while stirring. The addition may be exothermic, and cooling may be necessary to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of 5-Hydroxy-2-nitrobenzoic acid will form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain 5-Hydroxy-2-nitrobenzoic acid as a solid.
-
Synthesis of this compound
This two-step, one-pot procedure involves the conversion of the carboxylic acid to the amide, followed by dehydration to the nitrile.
-
Materials:
-
5-Hydroxy-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent
-
Anhydrous toluene or another suitable high-boiling solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Amide Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-Hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A precipitate of 5-Hydroxy-2-nitrobenzamide will form.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
-
Dehydration to Nitrile:
-
To the suspension of the amide, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and quench it by carefully pouring it onto crushed ice.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
-
Data Summary
The following table summarizes the key parameters for the proposed synthesis of this compound via Pathway A.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 5-Chloro-2-nitrobenzoic acid | KOH | DMSO | 130-140 | 4-6 | 85-95 |
| 2a | 5-Hydroxy-2-nitrobenzoic acid | SOCl₂, NH₃ | Toluene, DCM | 0-90 | 3-4 | 80-90 (amide) |
| 2b | 5-Hydroxy-2-nitrobenzamide | P₂O₅ | DCM | Reflux | 4-6 | 70-85 (nitrile) |
Conclusion
This guide has detailed two primary synthetic pathways for the preparation of this compound. The linear synthesis starting from 5-Chloro-2-nitrobenzoic acid (Pathway A) is presented as the more reliable and scalable method, with well-defined steps for nucleophilic aromatic substitution and subsequent functional group transformation. While the direct nitration of 3-cyanophenol (Pathway B) offers a more convergent approach, it is hampered by challenges in regioselectivity that require further investigation and optimization. The provided experimental protocols for Pathway A are designed to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, a nitro group, and a nitrile group on a benzene ring imparts a specific set of physicochemical properties that make it a valuable precursor for the synthesis of various heterocyclic compounds and a potential candidate for drug development.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential applications, particularly in the realm of kinase inhibition.
Chemical Identity and Molecular Structure
The molecular structure of this compound is characterized by a benzene ring substituted with three functional groups. The interplay of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups and the electron-donating hydroxyl (-OH) group significantly influences the molecule's reactivity and electronic properties.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 190-194 °C | |
| Boiling Point | 345 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Inferred from general properties of similar compounds. |
| pKa | Not experimentally determined. | |
| LogP | 1.17208 (Computed) | [3] |
| Topological Polar Surface Area (TPSA) | 87.16 Ų (Computed) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting point range.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the melting point as a range.
References
"5-Hydroxy-2-nitrobenzonitrile CAS number 39835-09-1"
An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This guide provides a comprehensive technical overview of 2-Hydroxy-5-nitrobenzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Identified by the CAS number 39835-09-1, this molecule belongs to the benzonitrile class of compounds, which are recognized as privileged scaffolds in the design of therapeutic agents.[1][2] The unique arrangement of its functional groups—a phenolic hydroxyl, a nitrile, and a nitro group—imparts a distinct reactivity profile and a capacity to interact with a variety of biological targets.
While the requested topic specified "5-Hydroxy-2-nitrobenzonitrile" with the CAS number 39835-09-1, it is crucial to clarify that this CAS number authoritatively corresponds to the isomer 2-Hydroxy-5-nitrobenzonitrile . This document will therefore focus exclusively on the properties and applications of the compound correctly identified by CAS 39835-09-1.
Researchers and drug development professionals will find this guide valuable for its synthesis of fundamental physicochemical data, detailed experimental protocols, and insights into the molecule's therapeutic applications. We will explore its synthesis, reactivity, biological activities—including its roles as an enzyme inhibitor and antimicrobial agent—and the necessary protocols for its safe handling and characterization.
Chapter 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and biological assays. 2-Hydroxy-5-nitrobenzonitrile is a solid at room temperature, and its key properties are summarized below.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 39835-09-1 | [3][4][5][6] |
| Molecular Formula | C₇H₄N₂O₃ | [3][4][5] |
| Molecular Weight | 164.12 g/mol | [3][5][7] |
| IUPAC Name | 2-hydroxy-5-nitrobenzonitrile | [4][6] |
| Synonyms | 2-Cyano-4-nitrophenol, 4-Nitro-2-cyanophenol | [3][4] |
| Melting Point | 190-197 °C | [3][8][9] |
| Boiling Point | 345 °C | [3][8][9] |
| Density | ~1.49 g/cm³ | [3][9] |
| pKa | 3.97 ± 0.22 | [3] |
| Appearance | Solid | [6] |
The molecule's structure, featuring an electron-withdrawing nitro group para to the hydroxyl group and ortho to the nitrile, dictates its chemical behavior. The acidic nature of the phenolic proton (pKa ≈ 3.97) is enhanced by the resonance stabilization of the corresponding phenoxide by both the nitro and nitrile groups.
Structural Diagram
Caption: Chemical structure of 2-Hydroxy-5-nitrobenzonitrile.
Chapter 2: Synthesis and Reactivity
As a valuable building block, the efficient synthesis of 2-Hydroxy-5-nitrobenzonitrile is of great interest. Its reactivity is governed by the interplay of its three functional groups, making it a versatile precursor for more complex molecules.
Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
A common and scalable method for synthesizing substituted nitroaromatics is through Nucleophilic Aromatic Substitution (SNAr). While a specific protocol for 2-Hydroxy-5-nitrobenzonitrile is not detailed in the search results, a plausible and scientifically sound approach can be adapted from established procedures for similar compounds, such as the reaction of 4-fluoro-3-nitrobenzonitrile.[10] The principle involves the displacement of a good leaving group (e.g., fluoride) by a nucleophile, activated by the presence of an electron-withdrawing nitro group. In this case, a protected hydroxyl group or a direct hydroxylation step would be required.
A more direct, documented pathway involves the nitration of a precursor like 2-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The resulting substitution pattern would be influenced by reaction conditions.
Illustrative Protocol: Nitration of 2-Hydroxybenzonitrile
-
Disclaimer: This is a representative protocol based on standard organic chemistry principles. Researchers should first consult literature for an optimized, validated procedure.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: maintaining a low temperature prevents over-nitration and decomposition, while the sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the solid product while diluting the strong acids.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The self-validating nature of this step is evident: a neutral pH ensures the complete removal of residual acid, which could interfere with downstream applications. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-nitrobenzonitrile.
Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzonitrile.
Reactivity Profile
-
Phenolic Hydroxyl Group: Can be deprotonated to form a phenoxide, a potent nucleophile for ether synthesis. It can also be acylated or alkylated.
-
Nitrile Group: Can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing a synthetic handle for further derivatization.
-
Aromatic Ring: The strong electron-withdrawing effect of the nitro and nitrile groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho to the nitro group if a suitable leaving group is present. It is also a precursor for the synthesis of other molecules, such as 5-Nitro-1,2-benzisoxazole.[11]
Chapter 3: Biological Activity and Therapeutic Potential
2-Hydroxy-5-nitrobenzonitrile has emerged as a molecule of interest in drug discovery due to its diverse biological activities. Its structure allows it to function as a pharmacophore that can be tailored to interact with specific biological targets.
Antimicrobial Activity
The compound has been identified as a potential drug for combating gram-negative bacteria such as Pseudomonas aeruginosa.[5] Its mechanism of action involves the inhibition of pyochelin uptake, a siderophore essential for iron metabolism in these bacteria.[5] By disrupting iron acquisition, the molecule effectively stunts bacterial growth. This targeted approach is a promising strategy for developing new antibacterial agents.
Enzyme Inhibition
2-Hydroxy-5-nitrobenzonitrile is a potent inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine metabolism, and its overactivity is linked to conditions like gout. By inhibiting this enzyme, the compound can reduce the production of uric acid. Furthermore, its ability to inhibit human albumin oxidation suggests potential applications in reducing oxidative stress.[5]
Broader Therapeutic Context
The benzonitrile moiety is present in over 30 approved pharmaceutical drugs, underscoring its biocompatibility and therapeutic utility.[2] Benzonitrile derivatives are widely explored as kinase inhibitors, anticancer agents, and antiviral compounds.[1] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor, making it a valuable functional group in rational drug design.[2] 2-Hydroxy-5-nitrobenzonitrile, with its multiple functional groups, serves as an excellent starting point for developing more complex and specific therapeutic agents.[5]
Caption: Biological activities of 2-Hydroxy-5-nitrobenzonitrile.
Chapter 4: Analytical Characterization
Accurate structural confirmation and purity assessment are non-negotiable in scientific research. Standard spectroscopic methods are used to characterize 2-Hydroxy-5-nitrobenzonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a distinct set of signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including the characteristic signal for the nitrile carbon (typically δ 115-125 ppm) and signals for the aromatic carbons, whose shifts are heavily influenced by the attached functional groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
A broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenolic group.
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch.
-
Strong, asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, for the N-O bonds of the nitro group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 164.12).[12]
Chapter 5: Safety and Handling
Scientific integrity demands a commitment to safety. 2-Hydroxy-5-nitrobenzonitrile is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
(Source: Aggregated from ECHA C&L Inventory and supplier safety data)[3][4][6]
Safe Handling and Disposal Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[13]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99).[8]
-
-
Handling: Avoid creating dust.[8] Keep the container tightly sealed in a dry, well-ventilated place.[6] Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[8][13]
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[8]
-
Disposal: Dispose of the compound and any contaminated packaging as hazardous waste through a licensed professional waste disposal service.[8] Do not allow the product to enter drains.
Conclusion
2-Hydroxy-5-nitrobenzonitrile (CAS 39835-09-1) is a multifunctional chemical entity with a well-defined profile of physicochemical properties, reactivity, and biological activity. Its role as an inhibitor of bacterial iron uptake and xanthine oxidase highlights its potential as a lead compound in the development of novel anti-infective and metabolic drugs. The synthetic accessibility and versatile reactivity of its functional groups further establish its value as a scaffold for medicinal chemists. However, its hazardous nature necessitates strict adherence to safety protocols. For researchers in drug discovery, 2-Hydroxy-5-nitrobenzonitrile represents a promising starting point for investigation, embodying the challenges and opportunities inherent in translating a simple organic molecule into a potential therapeutic solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
- 6. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]
- 7. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. 2-Hydroxy-5-nitrobenzonitrile CAS#: 39835-09-1 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Benzonitrile, 2-hydroxy-5-nitro- [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
"spectral data of 5-Hydroxy-2-nitrobenzonitrile (NMR, IR, MS)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound this compound (CAS No: 13589-74-7).[1][2] As a key intermediate in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document consolidates predicted and analogous experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying scientific rationale and field-proven protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction to this compound
This compound is an aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group arranged on a benzene ring. This specific substitution pattern dictates its chemical reactivity and its unique spectral signature. Accurate characterization using orthogonal analytical techniques like NMR, IR, and MS is essential for verifying its identity, purity, and stability.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| CAS Number | 13589-74-7 | [1][2] |
| IUPAC Name | this compound |[1] |
Below is the chemical structure of this compound, which forms the basis for all subsequent spectral predictions and interpretations.
Caption: Molecular Structure of this compound.
Integrated Analytical Workflow
A robust characterization of a novel or synthesized compound follows a logical progression. The workflow below illustrates the synergistic use of MS, IR, and NMR to move from basic mass verification to detailed structural elucidation.
Caption: Overall workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the carbon-hydrogen framework.
¹H NMR Spectral Analysis
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.
Predicted ¹H NMR Spectrum: The aromatic region of this compound is expected to show an AMX spin system for the three non-equivalent aromatic protons.
-
H-6: This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded, appearing furthest downfield. It will be split by H-4 into a doublet.
-
H-4: This proton is ortho to the nitrile group and meta to the nitro group. It will be split by H-3 and H-6, likely appearing as a doublet of doublets.
-
H-3: This proton is ortho to the hydroxyl group and meta to the nitrile group. It will be split by H-4 into a doublet.
-
-OH: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It typically appears as a broad singlet.
Data Summary: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-6 | 8.2 - 8.4 | d | J = ~2-3 Hz (meta) |
| H-4 | 7.6 - 7.8 | dd | J = ~8-9 Hz (ortho), ~2-3 Hz (meta) |
| H-3 | 7.2 - 7.4 | d | J = ~8-9 Hz (ortho) |
| 5-OH | 5.0 - 11.0 | br s | N/A |
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).
Predicted ¹³C NMR Spectrum: The molecule has 7 distinct carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum.
-
C-CN (C-1): The carbon of the nitrile group typically appears around 115-120 ppm.
-
C-NO₂ (C-2): The carbon attached to the nitro group is significantly deshielded, appearing around 145-150 ppm.
-
C-OH (C-5): The carbon bearing the hydroxyl group is also deshielded, typically appearing in the 155-160 ppm range.
-
Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region of 110-140 ppm, with their exact shifts influenced by the attached substituents.
-
Quaternary Carbons (C-1, C-2, C-5): These carbons typically show lower intensity signals compared to protonated carbons.
Data Summary: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| C-5 (C-OH) | 155 - 160 | Deshielded by oxygen |
| C-2 (C-NO₂) | 145 - 150 | Deshielded by nitro group |
| C-4 | 130 - 135 | Aromatic CH |
| C-6 | 125 - 130 | Aromatic CH |
| C-1 (quat.) | 118 - 122 | Quaternary carbon adjacent to CN |
| C-CN | 115 - 120 | Nitrile carbon |
| C-3 | 110 - 115 | Aromatic CH, shielded by OH |
Experimental Protocol for NMR Data Acquisition
This protocol is based on standard methodologies for small molecule analysis in solution-state NMR.[4]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Apply a standard 90° pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (a 60s delay is recommended for quantitative analysis).[4]
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to its specific vibrational modes (e.g., stretching, bending).
Predicted IR Spectrum: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its three primary functional groups.
-
O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5]
-
C≡N Stretch: A sharp, intense peak is expected for the nitrile group. For aromatic nitriles, conjugation shifts this peak to a lower wavenumber, typically in the 2220-2240 cm⁻¹ range.[6]
-
NO₂ Stretches: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region due to C=C bond stretching within the aromatic ring. Aromatic C-H stretches will be observed above 3000 cm⁻¹.
Data Summary: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.
Predicted Mass Spectrum: The molecular weight of this compound is 164.12 g/mol .[1] The high-resolution mass should be 164.0222 Da. In an EI mass spectrum, a peak corresponding to the molecular ion (M⁺·) is expected at m/z = 164.
Fragmentation Pathway: Aromatic compounds are relatively stable, so the molecular ion peak is often prominent.[7] Fragmentation is driven by the loss of stable neutral molecules or radicals.
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (·NO₂, 46 Da), which would lead to a fragment ion at m/z = 118.
-
Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (CO, 28 Da) from the phenolic ring is a characteristic process, which would lead to a fragment at m/z = 136.[8]
-
Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).
Data Summary: Predicted Key Ions in EI Mass Spectrum
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 164 | [C₇H₄N₂O₃]⁺· | Molecular Ion (M⁺·) |
| 136 | [M - CO]⁺· | Loss of carbon monoxide |
| 118 | [M - NO₂]⁺ | Loss of nitro group |
| 90 | [M - NO₂ - CO]⁺ | Subsequent loss of CO after NO₂ |
The proposed fragmentation pathway is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol for GC-MS Data Acquisition
This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction coupled to a Mass Spectrometer (MS) with an EI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode. Set the injector temperature to 250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.
-
-
MS Method Setup:
-
Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.[9]
-
Source Temperature: Set to ~230 °C.
-
Mass Analyzer: Set to scan a mass range of m/z 40-400.
-
Detector: Allow for a solvent delay of 2-3 minutes to prevent filament damage.
-
-
Data Analysis:
-
Identify the GC peak corresponding to the compound of interest.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the spectrum to a library database (e.g., NIST, Wiley) if available.
-
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the presence of the key hydroxyl, nitrile, and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The protocols and interpretive frameworks presented in this guide offer a robust system for the validation of this compound, ensuring its suitability for downstream applications in research and development.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. uni-saarland.de [uni-saarland.de]
A Guide to the Structural Elucidation of 5-Hydroxy-2-nitrobenzonitrile: A Technical Overview for Advanced Research
Introduction: The Significance of Structural Analysis
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For a compound like 5-Hydroxy-2-nitrobenzonitrile (C₇H₄N₂O₃), understanding its crystal structure is paramount for applications in medicinal chemistry and materials science.[1] The interplay of its functional groups—hydroxyl (-OH), nitro (-NO₂), and nitrile (-CN)—governs its intermolecular interactions, which in turn dictate its solubility, stability, and biological activity. An isomer of this compound, 2-Hydroxy-5-nitrobenzonitrile, has been investigated for its potential as a bacterial metabolite inhibitor and a xanthine oxidase inhibitor, highlighting the therapeutic relevance of this chemical scaffold.[2]
This guide will provide a robust framework for elucidating the crystal structure of this compound, from initial synthesis to final structural refinement.
Synthesis and Purification of this compound
The journey to a crystal structure begins with the synthesis of high-purity material. While multiple synthetic routes can be envisioned for this compound, a common approach involves the nitration of a substituted benzonitrile precursor. It is critical to achieve a purity of ≥98% to facilitate the growth of high-quality single crystals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| CAS Number | 13589-74-7 | [1] |
The Art and Science of Crystallization
The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a well-ordered, single crystal with dimensions typically between 0.1-0.3 mm.[4]
Protocol for Crystal Growth
-
Solvent Selection : A systematic screening of solvents with varying polarities is the first step. For this compound, solvents such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof, would be appropriate starting points.
-
Crystallization Technique :
-
Slow Evaporation : A saturated solution of the compound is prepared in a chosen solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling : A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce crystallization.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6]
The Principles of X-ray Diffraction
When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[4] Constructive interference of the diffracted X-rays occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle.[5] By systematically rotating the crystal and collecting the diffraction patterns, a three-dimensional map of the electron density can be constructed.
Experimental Workflow for Structure Determination
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Workflow for Crystal Structure Determination.
Detailed Protocol for SC-XRD Data Acquisition and Analysis
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection : The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[7]
-
Data Processing : The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.[4] This step also involves integrating the intensities of the diffraction spots.
-
Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.
-
Structure Refinement : The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Interpreting the Crystal Structure: From Data to Insights
The final refined crystal structure provides a wealth of information:
-
Molecular Conformation : The precise three-dimensional shape of the this compound molecule.
-
Intermolecular Interactions : Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
-
Crystallographic Parameters : The unit cell dimensions, space group, and other key crystallographic data provide a unique fingerprint of the crystalline form.
Conclusion
The determination of the crystal structure of this compound is a meticulous process that combines synthetic chemistry with advanced analytical techniques. This guide provides a comprehensive framework for undertaking such a study, emphasizing the critical steps from material synthesis to the final interpretation of the crystal structure. The insights gained from such an analysis are invaluable for advancing our understanding of the structure-property relationships in this important class of molecules.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. fiveable.me [fiveable.me]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pulstec.net [pulstec.net]
- 7. creative-biostructure.com [creative-biostructure.com]
"solubility of 5-Hydroxy-2-nitrobenzonitrile in organic solvents"
An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulation viability. This compound, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide provides a comprehensive examination of the principles governing its solubility in organic solvents. In the absence of extensive empirical data in public literature, this document emphasizes the theoretical underpinnings of solubility, predictive methodologies such as Hansen Solubility Parameters (HSP) estimated via group contribution methods, and a detailed, field-proven experimental protocol for accurate solubility determination. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of this compound in their work.
Introduction: The Physicochemical Landscape of this compound
This compound (CAS No. 13589-74-7) is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group.[1] This unique trifecta of functional groups imparts a distinct electronic and steric character, making it a valuable scaffold in chemical synthesis and drug discovery.
-
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic and polar aprotic solvents.
-
Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, acting as a hydrogen bond acceptor.[2][3]
-
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group, contributing to dipole-dipole interactions.
-
Benzene Ring: The nonpolar aromatic core that favors interactions with nonpolar or aromatic solvents through van der Waals forces.
Understanding the interplay of these groups is paramount for predicting and manipulating the compound's solubility, a cornerstone for successful formulation, purification, and delivery.
Theoretical Framework: Predicting Solubility from Molecular Structure
The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, framework for predicting solubility.[4] The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the cohesive energy of the solvent.
The molecule's polarity, stemming from its hydroxyl, nitro, and nitrile functionalities, suggests a predisposition for solubility in polar solvents.[5] However, the presence of the aromatic ring introduces a nonpolar character, leading to a nuanced solubility profile across the solvent spectrum. We can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute, acting as both H-bond donors and acceptors. This class of solvents is expected to be effective at solvating this compound.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group. Their ability to disrupt the solute's crystal lattice makes them promising candidates for achieving high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents. While the benzene ring can interact via dispersion forces with solvents like toluene, these interactions are unlikely to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole) that hold the solute molecules together in the solid state.
Quantitative Prediction: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) approach offers a more quantitative framework.[6] HSP dissects the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
-
δH: Energy from hydrogen bonding.
Each molecule can be described by a point in a three-dimensional "Hansen space." The principle remains that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[7]
Estimating HSP via Group Contribution Methods
While experimental determination of HSP is ideal, these parameters can be reliably estimated from the molecular structure alone using Group Contribution (GC) methods .[8][9][10] These methods assign specific values for δD, δP, and δH to different molecular fragments. By summing the contributions of the constituent groups of this compound (e.g., -OH, -NO₂, -C≡N, and the aromatic ring), one can calculate the overall HSP for the molecule.[11][12] This calculated HSP can then be used to screen potential solvents by comparing it to the known HSP values of a wide range of organic liquids, thereby prioritizing experimental efforts.
Experimental Protocol: The Isothermal Shake-Flask Method for Thermodynamic Solubility
The definitive measure of solubility is through experimental determination. The isothermal shake-flask method is the gold-standard technique for measuring thermodynamic (or equilibrium) solubility, ensuring a robust and reproducible assessment.[13][14]
Step-by-Step Methodology
-
Preparation:
-
Select a range of organic solvents representing different classes (polar protic, polar aprotic, nonpolar).
-
Accurately weigh an excess amount of this compound solid into screw-capped glass vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature orbital shaker or rotator. A standard temperature for solubility studies is 25 °C (298.15 K).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[15] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[13]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Analysis of Influencing Factors
The solubility of this compound is governed by the specific intermolecular forces it can establish with the solvent molecules.
Summary of Expected Solubility Trends
| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Expected Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (donor & acceptor), Dipole-Dipole | High |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Hydrogen Bonding (acceptor), Dipole-Dipole | Moderate to High |
| Nonpolar Aromatic | Toluene, Benzene | Dispersion Forces, π-π Stacking | Low to Moderate |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Dispersion Forces | Very Low |
Diagram of Intermolecular Interactions
Caption: Key intermolecular interactions driving solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its molecular structure allows for strong theoretical predictions and the design of effective experimental validation. The presence of hydroxyl, nitro, and nitrile groups suggests that polar solvents, particularly those capable of hydrogen bonding, will be most effective. For quantitative prediction and solvent screening, the estimation of Hansen Solubility Parameters via group contribution methods provides a powerful, data-driven starting point. This theoretical and predictive framework, combined with the rigorous isothermal shake-flask methodology detailed herein, provides researchers and drug development professionals with a comprehensive guide to understanding and determining the solubility of this promising compound.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
"reactivity of the nitrile group in 5-Hydroxy-2-nitrobenzonitrile"
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Hydroxy-2-nitrobenzonitrile
Abstract
This compound is a multifaceted chemical intermediate whose reactivity is dominated by the interplay of its three distinct functional groups: a nitrile, a hydroxyl group, and a nitro group. This guide provides a comprehensive technical analysis of the nitrile group's reactivity within this specific molecular context. The powerful electron-withdrawing nature of the ortho-nitro group dramatically enhances the electrophilicity of the nitrile carbon, making it highly susceptible to a range of transformations. Conversely, the meta-hydroxyl group, an electron-donating entity, modulates the electronic landscape of the aromatic ring. For researchers, scientists, and professionals in drug development, understanding these nuanced interactions is paramount for leveraging this molecule as a versatile building block in the synthesis of complex pharmaceutical agents and novel heterocyclic scaffolds. This document delineates the principal reaction pathways of the nitrile group—including hydrolysis, reduction, and cycloaddition—supported by mechanistic insights, detailed experimental protocols, and comparative data to guide synthetic strategy and execution.
Molecular Structure and Electronic Profile
The reactivity of the nitrile group in this compound is not governed in isolation but is a direct consequence of its electronic environment, dictated by the ortho-nitro and meta-hydroxyl substituents.
-
Nitrile Group (-C≡N): The nitrile functional group is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is inherently electrophilic and susceptible to nucleophilic attack.[1][2][3] The nitrogen atom possesses a lone pair of electrons, rendering it weakly basic.[2]
-
Nitro Group (-NO₂): Positioned ortho to the nitrile, the nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a powerful negative resonance effect (-R).[4] This dual action significantly withdraws electron density from the aromatic ring and, consequently, from the nitrile carbon, amplifying its electrophilic character.
-
Hydroxyl Group (-OH): Located meta to the nitrile, the hydroxyl group is an electron-donating group primarily through its positive resonance effect (+R), which overrides its negative inductive effect (-I).[4] While it enriches the electron density of the aromatic ring, its meta position relative to the nitrile means its electron-donating influence on the nitrile carbon is less direct than the ortho-nitro group's withdrawing effect.
The collective impact of these substituents renders the nitrile carbon in this compound exceptionally reactive towards nucleophiles.
Key Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile group in this compound opens it up to several critical synthetic transformations.
Hydrolysis to Amides and Carboxylic Acids
One of the most fundamental reactions of nitriles is their hydrolysis to either amides or carboxylic acids, a process that can be catalyzed by either acid or base.[1][2][3][5] The electron-deficient nature of the nitrile carbon in this specific substrate facilitates the initial nucleophilic attack by water or hydroxide.
Under acidic conditions, the nitrile nitrogen is protonated, which further increases the carbon's electrophilicity, allowing attack by a weak nucleophile like water.[2][5] In basic conditions, the strong nucleophile, hydroxide, attacks the nitrile carbon directly.[2][5] In both pathways, an amide intermediate is formed, which can often be isolated or further hydrolyzed to the corresponding carboxylic acid upon heating.[3][6]
Experimental Protocol: Base-Catalyzed Hydrolysis to 5-Hydroxy-2-nitrobenzoic acid
-
Objective: To convert this compound to 5-Hydroxy-2-nitrobenzoic acid via basic hydrolysis.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of NaOH (e.g., 10-15% w/v).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (disappearance of starting material).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate of the product should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Hydroxy-2-nitrobenzoic acid.[7]
-
-
Trustworthiness: This protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of the successful formation of the carboxylic acid product, which is typically less soluble in acidic aqueous media than its sodium salt. Purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR).
Reduction to Primary Amines
The reduction of the nitrile to a primary amine (-CH₂NH₂) is a cornerstone transformation. However, the presence of the nitro group introduces a significant challenge of selectivity, as nitro groups are also readily reduced. The choice of reducing agent is therefore critical and dictates the final product.
Comparative Analysis of Reduction Methods
| Reducing Agent/System | Target Group(s) | Conditions | Causality & Field Insights |
| LiAlH₄ (excess) | Nitrile & Nitro | Anhydrous Ether/THF, then H₂O workup | A powerful, non-selective hydride donor that readily reduces both functional groups.[2][3][8] It is often the reagent of choice for exhaustive reduction. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Nitrile & Nitro | Elevated H₂ pressure, various solvents | Another highly effective but typically non-selective method. Catalyst choice can sometimes influence selectivity, but reducing both groups is common.[8] |
| NaBH₄ / BF₃·OEt₂ | Nitrile (Selective) | Anhydrous THF/2-MeTHF | NaBH₄ alone is too weak to reduce nitriles.[8] The Lewis acid BF₃·OEt₂ coordinates to the nitrile nitrogen, activating it towards hydride attack from NaBH₄. This combination shows good selectivity for the nitrile over the aromatic nitro group.[9] |
| Borane Complexes (BH₃·THF, BH₃·SMe₂) | Nitrile (Selective) | Anhydrous THF | Borane is an electrophilic reducing agent that preferentially attacks the electron-rich nitrile nitrogen, leading to reduction. It is a common method for achieving this selective transformation.[9] |
| Tin(II) Chloride (SnCl₂) / HCl | Nitro (Selective) | Concentrated HCl, heat | A classic method for the selective reduction of aromatic nitro groups to anilines. The nitrile group is stable under these acidic reducing conditions. |
Experimental Protocol: Selective Reduction of the Nitrile Group
-
Objective: To selectively reduce the nitrile in this compound to a primary amine while preserving the nitro group.
-
Expertise & Causality: This protocol utilizes a boron trifluoride etherate and sodium borohydride system.[9] The Lewis acidic BF₃·OEt₂ activates the nitrile by coordinating to the nitrogen lone pair, making the carbon significantly more electrophilic and thus susceptible to reduction by the relatively mild NaBH₄. This avoids the harsh conditions that would also reduce the nitro group.
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 - 2.0 eq)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Methanol
-
Aqueous HCl (1M)
-
Aqueous NaOH (1M)
-
-
Procedure:
-
Suspend this compound and NaBH₄ in anhydrous 2-MeTHF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol to destroy excess borohydride.
-
Add 1M HCl to adjust the pH to ~2 and stir for 1 hour.
-
Basify the mixture with 1M NaOH to pH ~10-11 to deprotonate the amine product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and concentrate to yield the desired 2-nitro-5-(aminomethyl)phenol.
-
Reaction with Organometallic Reagents
The reaction of nitriles with organometallic reagents like Grignard reagents (R-MgX) is a powerful method for C-C bond formation, leading to ketones after an acidic workup.[6]
Mechanism:
-
The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon.
-
This forms a rigid, stable intermediate imine salt.
A critical consideration for this compound is the presence of the acidic phenolic proton. Grignard reagents are strong bases and will deprotonate the hydroxyl group. This consumes one equivalent of the Grignard reagent and can complicate the reaction. Therefore, a protection strategy for the hydroxyl group (e.g., as a silyl ether) is often employed prior to the addition reaction, or alternatively, an excess of the Grignard reagent is used.
Application in Heterocycle Synthesis
Beyond simple functional group transformations, the nitrile group is a valuable handle for constructing heterocyclic rings, which are core structures in many pharmaceuticals. A prominent strategy involves the conversion of the nitrile to a nitrile oxide, which can then undergo [3+2] cycloaddition reactions with alkenes or alkynes (dipolarophiles) to form five-membered isoxazole or isoxazoline rings.[10][11]
This approach is highly valuable in drug discovery for generating molecular diversity. The this compound scaffold can be transformed into a variety of complex heterocyclic systems, with the hydroxyl and nitro/amino groups providing further points for diversification.
Summary and Outlook
The reactivity of the nitrile group in this compound is a prime example of substituent-driven chemistry. The powerful ortho-nitro group activates the nitrile for a variety of useful transformations, making it a valuable and versatile synthetic intermediate.
Summary of Key Reactions
| Reaction | Reagents | Product Type | Key Considerations |
| Hydrolysis | H₃O⁺/Heat or NaOH/Heat | Carboxylic Acid | The electron-withdrawing nitro group accelerates the rate of hydrolysis. |
| Full Reduction | H₂/Pd or excess LiAlH₄ | Diamino Alcohol | Non-selective; reduces both nitrile and nitro groups. |
| Selective Nitrile Reduction | NaBH₄/BF₃·OEt₂ or BH₃·THF | Nitro Amine | Requires specific, chemoselective reagents to preserve the nitro group.[9] |
| Selective Nitro Reduction | SnCl₂/HCl or Fe/NH₄Cl | Amino Nitrile | Classic conditions for reducing aromatic nitro groups without affecting the nitrile. |
| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | The acidic phenolic proton must be accounted for, typically by protection or using excess reagent. |
| Cycloaddition | 1) Oximation 2) Oxidation 3) Alkene | Isoxazole/Isoxazoline | Advanced method for building five-membered heterocyclic rings, crucial for medicinal chemistry. |
For scientists in drug discovery, the ability to selectively manipulate the nitrile, nitro, and hydroxyl groups allows for the strategic construction of diverse molecular libraries. The transformations outlined in this guide provide a robust toolkit for unlocking the synthetic potential of this compound, enabling the development of novel compounds with significant biological activity.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-Hydroxy-2-nitrobenzonitrile: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the prospective biological activities of 5-Hydroxy-2-nitrobenzonitrile, a molecule poised for significant interest within the drug discovery landscape. While direct experimental data for this specific isomer is nascent, this document synthesizes the established activities of structurally related nitrobenzonitrile derivatives to forecast its therapeutic potential. We delve into the mechanistic contributions of its core functional groups—the hydroxyl, nitro, and nitrile moieties—to its putative bioactivity. This guide serves as a foundational roadmap for researchers, scientists, and drug development professionals, outlining hypothesized mechanisms of action and providing detailed, field-proven experimental protocols to systematically investigate its efficacy as an antimicrobial, cytotoxic, and enzyme-inhibiting agent.
Introduction: The Rationale for Investigating this compound
The benzonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of therapeutic applications, including in oncology and infectious diseases.[1] The strategic placement of hydroxyl, nitro, and nitrile groups on the benzene ring of this compound suggests a molecule with multifaceted potential for biological interactions. The electron-withdrawing nature of the nitro and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, creates a unique electronic and steric profile that can be exploited for targeted drug design.[2][3]
Our analysis of closely related isomers, particularly 2-Hydroxy-5-nitrobenzonitrile, reveals promising biological activities, including immunomodulatory effects, xanthine oxidase inhibition, and the disruption of bacterial iron metabolism.[4] This precedent strongly suggests that this compound warrants a thorough investigation as a potential therapeutic candidate. This guide will, therefore, focus on three primary areas of hypothesized activity:
-
Antimicrobial Activity: Targeting bacterial and fungal pathogens.
-
Cytotoxic Activity: Investigating potential as an anticancer agent.
-
Enzyme Inhibition: Focusing on key enzymes implicated in disease, such as xanthine oxidase.
Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent. These properties influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [5] |
| Molecular Weight | 164.12 g/mol | [5] |
| CAS Number | 13589-74-7 | [5] |
| Appearance | Predicted to be a crystalline solid | N/A |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents | N/A |
Synthesis Pathway:
Caption: A proposed synthetic workflow for this compound.
Hypothesized Biological Activities and Mechanisms of Action
The unique combination of functional groups in this compound suggests several potential mechanisms of biological activity.
The Role of the Nitroaromatic Moiety
Nitroaromatic compounds are known to exert their biological effects, particularly antimicrobial and cytotoxic activities, through bioreduction.[3][7] Cellular reductases can convert the nitro group into reactive intermediates, such as nitroso and hydroxylamine species, which can induce oxidative stress and damage cellular macromolecules like DNA and proteins.[2][8] This mechanism is a cornerstone of the activity of several established nitroaromatic drugs.[3]
Caption: The bioreductive activation pathway of nitroaromatic compounds.
The Significance of the Nitrile Group
The nitrile group is a versatile pharmacophore in drug design.[9][10] It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling it to interact with the active sites of enzymes and receptors.[11][12] Its small size allows it to probe narrow binding pockets.[9] In the context of this compound, the nitrile group could be crucial for binding to therapeutic targets.
The Contribution of the Hydroxyl Group
The phenolic hydroxyl group can participate in hydrogen bonding with biological targets and may also contribute to the antioxidant or pro-oxidant properties of the molecule, depending on the cellular environment. Its position relative to the nitro and nitrile groups will influence the molecule's overall electronic properties and reactivity.
Proposed Experimental Investigation
To systematically evaluate the potential biological activities of this compound, a tiered approach is recommended, starting with in vitro assays.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [13][14]
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
Objective: To evaluate the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method [15][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: Xanthine Oxidase
Objective: To determine if this compound can inhibit the activity of xanthine oxidase, an enzyme implicated in gout and oxidative stress.[1][17][18]
Protocol: Spectrophotometric Assay [19][20]
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase.
-
Assay Setup: In a 96-well UV-transparent plate, add the phosphate buffer, varying concentrations of this compound (or a known inhibitor like allopurinol as a positive control), and the xanthine oxidase solution.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest for drug discovery, primarily due to the established biological activities of its structural analogs and the versatile nature of its functional groups. The proposed experimental workflows in this guide provide a robust framework for a systematic investigation into its potential as an antimicrobial, cytotoxic, and enzyme-inhibiting agent.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific cellular pathways and molecular targets.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile in animal models.
By following the strategic approach outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of novel therapeutics.
References
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. scielo.br [scielo.br]
- 4. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
- 5. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. The Inhibitory Activity of Natural Products to Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
The Versatile Virtuoso: A Technical Guide to 5-Hydroxy-2-nitrobenzonitrile in Modern Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Asset
In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 5-Hydroxy-2-nitrobenzonitrile, a seemingly unassuming aromatic compound, emerges as a powerful and versatile intermediate. Its unique trifunctional architecture—a nucleophilic hydroxyl group, an electrophilically activatable aromatic ring bearing a reducible nitro group, and a synthetically malleable nitrile moiety—renders it an invaluable precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemistry of this compound, offering field-proven insights and detailed methodologies for its application in the synthesis of key structural motifs relevant to the pharmaceutical and materials science sectors. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of this building block's reactivity and potential is a gateway to innovation.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is the bedrock of its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 164.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 190-194 °C | --INVALID-LINK-- |
| Boiling Point | 345 °C at 760 mmHg | --INVALID-LINK-- |
| CAS Number | 13589-74-7 | --INVALID-LINK--[1] |
Spectroscopic Characterization:
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in the selective and sequential manipulation of its three functional groups. This section delves into the key transformations that unlock its synthetic potential.
O-Alkylation: Leveraging the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a prime site for nucleophilic attack, readily undergoing O-alkylation via the classic Williamson ether synthesis.[3][4][5][6] This reaction provides a straightforward route to a diverse range of aryl ethers, which are prevalent motifs in pharmaceuticals and agrochemicals.
Diagram: Williamson Ether Synthesis of this compound
Caption: Williamson ether synthesis workflow.
Experimental Protocol: O-Alkylation of this compound (Representative)
This protocol is a representative procedure based on established methods for the O-alkylation of phenols.[7]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride (1.1 eq), add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 5-alkoxy-2-nitrobenzonitrile.
Reduction of the Nitro Group: Accessing the Key Amino Intermediate
The selective reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-5-hydroxybenzonitrile. This intermediate is a cornerstone for the synthesis of various heterocyclic systems. Several reliable methods can be employed for this reduction, with the choice often depending on the presence of other functional groups and desired selectivity.[8][9]
Diagram: Reduction of this compound
Caption: Common methods for nitro group reduction.
Experimental Protocol: Reduction using Tin(II) Chloride (Representative)
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[10]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-hydroxybenzonitrile.
Transformations of the Nitrile Group: Expanding the Synthetic Toolkit
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines.[11][12][13][14]
Experimental Protocol: Catalytic Hydrogenation of the Nitrile (General Considerations)
While a specific protocol for this compound is not detailed, the following general conditions for benzonitrile hydrogenation can be adapted.
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are commonly used catalysts. Solvent: Ethanol, methanol, or tetrahydrofuran are suitable solvents. Hydrogen Source: Hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate can be used. Conditions: The reaction is typically carried out at elevated pressure and temperature, although milder conditions are being developed.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound as a building block is demonstrated by its application in the synthesis of molecules with significant biological activity.
Precursor to Benzoxazoles: A Privileged Scaffold in Medicinal Chemistry
The reduction product, 2-amino-5-hydroxybenzonitrile, is an ideal precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][15][16][17] The synthesis typically involves the condensation of the o-aminophenol moiety with a carboxylic acid, aldehyde, or other suitable electrophile, followed by cyclization.
Diagram: Synthesis of Benzoxazoles
Caption: General route to benzoxazole synthesis.
A Key Building Block for Kinase Inhibitors: The Case of Nintedanib
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The indolinone scaffold is a common feature in many kinase inhibitors. A crucial intermediate in the synthesis of the triple angiokinase inhibitor Nintedanib is methyl 3-benzoyl-2-oxoindoline-6-carboxylate.[18] The synthesis of this intermediate often starts from 4-chloro-3-nitrobenzoic acid methyl ester.[18][19] While not a direct application of this compound, the structural and functional group similarities highlight the potential of its derivatives in the synthesis of such high-value pharmaceutical agents. The strategic placement of the nitro and a reactive group on the benzene ring is a key feature in the synthetic strategy for Nintedanib.[20][21][22]
Conclusion: A Building Block of Strategic Importance
This compound is far more than a simple aromatic compound. Its trifunctional nature provides a versatile platform for a multitude of synthetic transformations, enabling the efficient construction of complex molecular architectures. From the synthesis of privileged heterocyclic scaffolds like benzoxazoles to its potential role in the development of life-saving kinase inhibitors, this building block offers a wealth of opportunities for innovation in organic synthesis, medicinal chemistry, and materials science. As the demand for novel and effective molecules continues to grow, a deep understanding and creative application of strategic intermediates like this compound will remain a critical driver of progress.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijpbs.com [ijpbs.com]
- 18. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 19. CN105837493B - The synthetic method and its intermediate of Nintedanib - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 22. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Discovery and History of 5-Hydroxy-2-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-Hydroxy-2-nitrobenzonitrile (CAS No. 13589-74-7), a key chemical intermediate. The document details its physicochemical properties, spectroscopic characterization, and plausible synthetic pathways, including a detailed experimental protocol. Furthermore, it explores the evolution of its significance within the broader context of medicinal chemistry, particularly in relation to the biological activities of substituted benzonitriles. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: The Emergence of a Versatile Scaffolding
This compound, also known by its synonym 3-Cyano-4-nitrophenol, is a polyfunctional aromatic compound that has garnered interest as a valuable building block in organic synthesis.[1] Its structure, featuring a hydroxyl, a nitro, and a cyano group on a benzene ring, offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
The history of this compound is intrinsically linked to the broader development of benzonitrile chemistry. While benzonitrile itself was first synthesized in 1844, the exploration of its substituted derivatives as pharmacophores gained significant momentum in the latter half of the 20th century. The unique electronic properties and metabolic stability of the benzonitrile moiety have established it as a privileged structure in modern medicinal chemistry.
This guide will trace the scientific lineage of this compound, from its likely origins as a synthetic intermediate to its current standing as a compound of interest in various research domains.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13589-74-7 | [1][2] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Appearance | Likely a solid | Inferred |
| Storage | 4°C, stored under nitrogen | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule.
¹H NMR (400 MHz, CD₃OD): A reported ¹H NMR spectrum for 3-Cyano-4-nitrophenol shows the following signals: δ 8.17 (d, 1H, J=9.2 Hz), 7.03 (d, 1H, J=2.7 Hz), 6.92 (dd, 1H, J=2.7, 9.3 Hz).[3]
Note: While spectroscopic data for the isomeric 2-Hydroxy-5-nitrobenzonitrile is available, it is crucial to use the specific data for the 5-hydroxy isomer for accurate identification. Further searches for dedicated ¹³C NMR, FT-IR, and mass spectrometry data for this compound are ongoing.
Historical Synthesis and Methodologies
While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis can be contextualized within the development of methods for preparing substituted nitroaromatics and benzonitriles. A plausible first synthesis of a closely related precursor, 5-phenyl-methoxy-2-nitrobenzonitrile, was reported in a 1972 publication by E. Elslager and colleagues in the Journal of Heterocyclic Chemistry.[3] This provides a key historical marker for the availability of the foundational structure.
The synthesis of this compound itself can be achieved through the deprotection of this methoxy-protected precursor.
Synthetic Pathway: From Protected Precursor to Final Product
The following diagram illustrates a viable synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of 3-Cyano-4-nitrophenol
The following protocol is adapted from a reported synthesis of 3-Cyano-4-nitrophenol.[3]
Materials:
-
5-Phenyl-methoxy-2-nitrobenzonitrile
-
Dichloromethane (CH₂Cl₂)
-
1.0 M solution of Boron tribromide (BBr₃) in dichloromethane
-
Ethyl acetate
-
1N aqueous sodium hydrogen sulfate solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Prepare a solution of 5-phenyl-methoxy-2-nitrobenzonitrile (2.28 mmol) in 5 mL of dichloromethane at 0°C.
-
To this cooled solution, add 2.6 mL (2.62 mmol, 1.15 equiv) of a 1.0 M solution of boron tribromide in dichloromethane.
-
Stir the reaction mixture for 3 hours at 0°C.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N aqueous sodium hydrogen sulfate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution to yield the title compound (357 mg, 96% yield), which can be used without further purification.
Causality of Experimental Choices:
-
Boron tribromide (BBr₃): This reagent is a strong Lewis acid commonly used for the cleavage of ether bonds, particularly aryl methyl ethers, to yield the corresponding phenols. Its effectiveness stems from the formation of a stable boron-oxygen bond, which facilitates the departure of the methyl group.
-
Low Temperature (0°C): The reaction is conducted at a low temperature to control the reactivity of BBr₃ and minimize potential side reactions, ensuring a cleaner conversion to the desired product.
-
Aqueous Workup: The washing steps with sodium hydrogen sulfate and brine are essential to quench the reaction, remove any remaining BBr₃ and its byproducts, and purify the final compound.
Potential Applications and Biological Significance
While direct in-depth studies on the biological activity of this compound are limited, the activities of structurally related compounds provide valuable insights into its potential applications.
Xanthine Oxidase Inhibition
The isomeric compound, 2-Hydroxy-5-nitrobenzonitrile, has been identified as a potent inhibitor of xanthine oxidase.[4] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing conditions like gout and hyperuricemia. Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against this enzyme, warranting further investigation.
Caption: Potential inhibition of Xanthine Oxidase by this compound.
Precursor in Medicinal Chemistry
The presence of multiple reactive functional groups makes this compound an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules, suggesting that derivatives of this compound could be explored for various therapeutic applications, including as antimicrobial or anticancer agents.
Conclusion and Future Directions
This compound, while not having a widely documented history of its own discovery, emerges from a rich tradition of synthetic organic chemistry. Its preparation, logically derived from protected precursors, highlights the strategic use of functional group manipulations that have become cornerstones of the field.
The true potential of this molecule likely lies in its future applications. As a versatile building block, it offers a gateway to novel chemical entities with potential biological activities. Further research is warranted to:
-
Elucidate its complete spectroscopic profile: Obtaining and analyzing its ¹³C NMR, FT-IR, and mass spectrometry data is essential for its definitive characterization.
-
Investigate its biological activities: Direct in-vitro and in-vivo studies are needed to confirm and quantify its potential as a xanthine oxidase inhibitor and to explore other therapeutic possibilities.
-
Explore its synthetic utility: Leveraging its multiple functional groups to synthesize novel libraries of compounds for drug discovery screening is a promising avenue for future research.
This technical guide serves as a foundational resource, consolidating the current knowledge on this compound and providing a springboard for future scientific inquiry into this intriguing molecule.
References
A Technical Guide to 5-Hydroxy-2-nitrobenzonitrile: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7), a substituted aromatic compound of interest in synthetic and medicinal chemistry. Due to its trifunctional nature—possessing hydroxyl, nitro, and nitrile groups—it serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details its chemical identity, physicochemical properties, a representative synthetic protocol, methods for structural elucidation, and critical safety and handling information. The content is structured to support researchers and drug development professionals in understanding and utilizing this valuable chemical building block.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with three functional groups. The IUPAC name accurately describes the positions of these groups: a hydroxyl (-OH) group at carbon 5, a nitro (-NO₂) group at carbon 2, and a nitrile (-C≡N) group at carbon 1. This arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl) groups dictates its chemical reactivity and potential applications.
Key identifiers and computed physicochemical properties are summarized in the tables below. These data are essential for experimental design, safety assessment, and regulatory compliance.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13589-74-7 | [1][2] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1O)C#N)--INVALID-LINK--[O-] | [1] |
| InChIKey | IVDZYHBBWXCWGN-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Nitro-5-hydroxy-benzonitrile, 3-Cyano-4-nitrophenol | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Purity (Typical) | ≥98% | [2] |
| Calculated LogP | 1.17 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Topological Polar Surface Area | 87.16 Ų | [2] |
| Recommended Storage | 4°C, stored under nitrogen | [2] |
Synthesis and Purification
While multiple synthetic routes may be conceived, a robust and widely applicable method for the synthesis of ortho-nitrobenzonitriles involves the cyanation of a corresponding ortho-nitrohalobenzene, a variant of the Rosenmund–von Braun reaction. This process utilizes a copper(I) cyanide reagent to displace a halide on the aromatic ring.
The following workflow outlines a representative process for synthesizing this compound from a commercially available precursor, such as 5-bromo-2-nitrophenol.
Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is adapted from general procedures for the cyanation of ortho-nitrochlorobenzenes.[4]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromo-2-nitrophenol (1.0 eq), copper(I) cyanide (1.0 eq), and lithium bromide (1.0 eq).[4]
-
Rationale: The use of an inert atmosphere (nitrogen) prevents oxidation and side reactions at high temperatures. Lithium bromide can facilitate the reaction.[4]
-
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP), to the flask under nitrogen.
-
Rationale: NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the required elevated temperature (e.g., 172-178°C).[4]
-
-
Reaction Execution: Heat the reaction mixture to 175°C and maintain for 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of aqueous ammonia or a mixture of ferric chloride and HCl to quench the reaction and complex the copper salts.
-
Rationale: Copper salts must be removed from the organic product. Ammonia forms a soluble copper-ammonia complex, while an acidic iron solution can also be effective.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure this compound.
Structural Elucidation and Characterization
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques. The expected spectral data are as follows:
-
¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets and a doublet of doublets) and coupling constants will be characteristic of the 1,2,4-substitution pattern. A broad singlet corresponding to the phenolic -OH proton will also be present, which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the nitrile carbon.
-
FT-IR Spectroscopy: The infrared spectrum will provide definitive evidence of the functional groups. Characteristic absorption bands are expected for:
-
O-H stretch (phenolic): ~3300 cm⁻¹ (broad)
-
C≡N stretch (nitrile): ~2230 cm⁻¹ (sharp, medium intensity)
-
N-O stretch (asymmetric, nitro): ~1530 cm⁻¹ (strong)
-
N-O stretch (symmetric, nitro): ~1350 cm⁻¹ (strong)
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by showing a molecular ion peak [M-H]⁻ at an m/z corresponding to C₇H₃N₂O₃⁻. The calculated exact mass is 164.0222 Da.[1]
Chemical Reactivity and Potential Applications
The utility of this compound in research and development stems from the reactivity of its three functional groups, which can be selectively transformed.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 5-amino-2-hydroxybenzonitrile, a key intermediate for synthesizing heterocycles, amides, and other derivatives.
-
Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (5-hydroxy-2-nitrobenzoic acid) or amide.
-
Phenolic Group Derivatization: The hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively, which is a common strategy in drug development to modify solubility and pharmacokinetic properties.
While specific, large-scale applications for this compound are not extensively documented in public literature, its structure makes it an ideal scaffold and intermediate for the synthesis of inhibitors, probes, and other biologically active compounds in drug discovery programs. Its utility is primarily as a versatile building block for more complex target molecules.
Safety and Handling
This compound is classified as a hazardous material and must be handled with appropriate precautions.[2] While specific GHS data for this exact isomer is limited, information from closely related isomers like 2-hydroxy-5-nitrobenzonitrile provides a strong basis for a conservative safety assessment.[5][6]
Table 3: Hazard Information
| Category | Information |
| GHS Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5][6]H315: Causes skin irritation.[5][6]H319: Causes serious eye irritation.[5][6] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Hygiene: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under a nitrogen atmosphere as recommended by suppliers.[2][7]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable chemical intermediate characterized by its unique combination of hydroxyl, nitro, and nitrile functional groups. This guide has provided essential information regarding its chemical properties, a plausible and detailed synthetic route, and methods for its characterization. Its primary value lies in its potential as a starting material for the synthesis of diverse and complex molecules for pharmaceutical and materials science research. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 13589-74-7 | this compound - Synblock [synblock.com]
- 4. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 5. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 5-Hydroxy-2-nitrobenzonitrile: Physicochemical Properties, Analytical Characterization, and Applications
Abstract: This technical guide provides an in-depth analysis of 5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7), a key chemical intermediate with significant potential in medicinal chemistry and materials science. The document delineates its fundamental physicochemical properties, centered around its molecular weight, and offers detailed, field-proven protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, this guide explores the compound's prospective applications in drug development, contextualized by the established roles of the benzonitrile scaffold in therapeutic agents. Safety protocols, handling procedures, and storage conditions are also detailed to ensure safe and effective laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Compound Identification and Core Physicochemical Properties
This compound is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N). This unique combination of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl) groups on a benzene ring makes it a versatile building block for organic synthesis.
The precise determination of its molecular weight is foundational for all quantitative applications, from reaction stoichiometry to the preparation of standard solutions for analytical assays. The molecular formula is C₇H₄N₂O₃.[1][2][3][4]
Molecular and Structural Data
The chemical structure of this compound is depicted below. The interplay between its functional groups dictates its chemical reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
All quantitative work, including synthesis, formulation, and analytical testing, relies on the accurate physicochemical data presented in the table below. The molecular weight of 164.12 g/mol is a cornerstone parameter for these calculations.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 164.12 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2][3] |
| CAS Number | 13589-74-7 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Nitro-5-hydroxy-benzonitrile, 3-Cyano-4-nitrophenol | [1][2] |
| Appearance | Light Grey Powder | |
| Topological Polar Surface Area (TPSA) | 87.16 Ų | [1] |
| LogP (octanol-water partition coeff.) | 1.17 | [1] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 4 | [1] |
Synthesis and Chemical Reactivity
While multiple synthetic routes can be conceptualized, a common approach involves the regioselective nitration of a substituted benzonitrile precursor. For instance, the nitration of 3-hydroxybenzonitrile using a suitable nitrating agent (e.g., nitric acid in a sulfuric acid medium) would be a plausible pathway. The directing effects of the hydroxyl and nitrile groups are critical in achieving the desired isomer.
Expert Insight: The choice of reaction conditions is paramount to control regioselectivity and prevent over-nitration or degradation of the starting material. The hydroxyl group is an activating, ortho-para director, while the nitrile group is a deactivating, meta director. Their combined influence favors nitration at the C2 and C4 positions relative to the hydroxyl group. Careful temperature control is necessary to manage the exothermic nature of the reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methodologies for Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound, which is critical for its use in regulated applications like drug development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.
Protocol Trustworthiness: This protocol includes system suitability checks and the use of a standard to ensure the validity of the results. The use of a C18 column is based on its proven effectiveness for separating small aromatic molecules.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for improved peak shape and protonation).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Solvents A and B.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by DAD scan).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% B to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibration at 30% B
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS provides definitive structural confirmation through mass fragmentation patterns.
Expert Insight: The presence of a polar hydroxyl group can sometimes lead to poor peak shape (tailing) in GC. While this compound may be sufficiently volatile, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can be performed to improve chromatographic performance and is a recommended validation step.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dissolve the sample in a GC-compatible solvent like ethyl acetate to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) with a full scan from m/z 40-400. The resulting spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight.
-
Caption: General analytical workflow for quality control of the compound.
Applications in Research and Drug Development
The benzonitrile functional group is a "privileged scaffold" in medicinal chemistry.[6] It is recognized for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[6]
-
Kinase Inhibition: Many kinase inhibitors incorporate the benzonitrile moiety to interact with the hinge region of the enzyme's active site. The specific substitution pattern of this compound makes it a candidate for derivatization into novel kinase inhibitors for oncology.[6]
-
Antiviral and Anticancer Agents: Benzonitrile-containing compounds have shown promise as inhibitors of tubulin polymerization in cancer cells and as inhibitors of viral entry, such as for the Hepatitis C Virus (HCV).[6]
-
Chemical Probe Development: The isomeric compound, 2-hydroxy-5-nitrobenzonitrile, has been studied as a xanthine oxidase inhibitor and for its immunomodulatory activities.[7] This suggests that this compound could serve as a valuable starting point or library compound for screening against a range of biological targets.
-
Intermediate for Heterocyclic Synthesis: The functional groups on the ring allow for a variety of chemical transformations, making it a useful intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic value.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the hazards can be inferred from structurally similar nitro-aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound, with a molecular weight of 164.12 g/mol , is more than a simple chemical. It is a highly functionalized and versatile molecule that holds considerable promise as a scaffold and intermediate in the synthesis of novel compounds, particularly within the field of drug development. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for its characterization, is essential for unlocking its full potential in scientific research.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 13589-74-7 | this compound - Synblock [synblock.com]
- 3. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13589-74-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Hydroxy-2-nitrobenzonitrile
Abstract
This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 5-Hydroxy-2-nitrobenzonitrile, a key building block in medicinal chemistry and materials science. The synthesis is approached via a classical Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring. This document provides not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical characterization of the final product. These application notes are intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilically activated aromatic ring, allows for diverse subsequent chemical transformations. The protocol described herein employs a two-step sequence starting from the readily available 2-amino-4-nitrophenol. The synthesis involves the diazotization of the starting amine followed by a cyanation reaction using copper(I) cyanide, a classic example of the Sandmeyer reaction.[2][3] This method was chosen for its reliability and high-yield potential.
Reaction Scheme
The overall synthetic pathway is depicted below:
References
Application Notes and Protocols for the Nitration of 2-Hydroxybenzonitrile
Introduction
Nitrated derivatives of 2-hydroxybenzonitrile are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring of 2-hydroxybenzonitrile significantly alters its electronic properties and provides a handle for further chemical transformations. This guide provides a comprehensive protocol for the regioselective nitration of 2-hydroxybenzonitrile, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address critical safety considerations.
Scientific Principles and Mechanistic Insights
The nitration of 2-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺).
Generation of the Electrophile: The Nitronium Ion
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity: The Directing Effects of Substituents
The existing substituents on the benzene ring, the hydroxyl (-OH) group and the cyano (-CN) group, dictate the position of the incoming nitro group.
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group.[2] It donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack.[2]
-
Cyano Group (-CN): The cyano group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In the case of 2-hydroxybenzonitrile, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, the incoming nitro group will be directed to the positions ortho and para to the hydroxyl group. Given that the cyano group is at position 2, the available positions are 3, 4, 5, and 6. The positions ortho to the hydroxyl group are 3 and 6, and the position para is 5. Steric hindrance from the adjacent cyano group may influence the ratio of substitution at the 3-position versus the 5-position.
Experimental Protocol: Nitration of 2-Hydroxybenzonitrile
This protocol outlines a general and reliable method for the nitration of 2-hydroxybenzonitrile using a standard nitrating mixture.
Materials and Equipment
| Reagents | Equipment |
| 2-Hydroxybenzonitrile | Round-bottom flask (250 mL) |
| Concentrated Nitric Acid (70%) | Dropping funnel |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) or Ethyl Acetate | Ice bath |
| Saturated Sodium Bicarbonate Solution | Thermometer |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Crushed Ice | Standard laboratory glassware |
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile (e.g., 5.0 g, 0.042 mol) in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane. Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid (e.g., 2.0 equivalents) while cooling the mixture in an ice bath. Caution: This mixing process is highly exothermic. The addition should be done dropwise with constant stirring to control the temperature.
-
Addition of the Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 2-hydroxybenzonitrile using a dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with cold deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution: Be mindful of potential pressure buildup during the bicarbonate wash due to CO₂ evolution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired nitrated 2-hydroxybenzonitrile isomers.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (2-Hydroxybenzonitrile : HNO₃ : H₂SO₄) | 1 : 1.2 : 2.0 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | Variable, dependent on regioselectivity and purification |
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental protocol for the nitration of 2-hydroxybenzonitrile.
Caption: Experimental workflow for the nitration of 2-hydroxybenzonitrile.
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[3][4] Always handle these acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[5] The use of an ice bath and slow, controlled addition of reagents is crucial.
-
Toxic Fumes: Nitric acid fumes and nitrogen oxides (NOx) that may be generated during the reaction are toxic and can cause respiratory irritation.[3] Adequate ventilation is essential.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[3] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) on hand.[6]
Waste Disposal: All waste generated from the reaction, including acidic aqueous layers and solvent washes, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[6]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the nitration of 2-hydroxybenzonitrile. By understanding the underlying chemical principles and adhering strictly to the outlined experimental and safety procedures, researchers can safely and effectively synthesize nitrated derivatives of 2-hydroxybenzonitrile for further applications in drug discovery and materials science.
References
Introduction: The Strategic Value of 5-Hydroxy-2-nitrobenzonitrile
An In-Depth Guide to the Application of 5-Hydroxy-2-nitrobenzonitrile in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic compound that serves as a potent and versatile building block in the synthesis of diverse heterocyclic systems.[1] Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile group, and a reducible nitro group, all positioned on a stable benzene core. This unique arrangement allows for a variety of selective transformations and cyclization strategies, making it an ideal precursor for constructing medicinally relevant scaffolds such as quinolines, benzoxazoles, and other fused heterocycles.[2] These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds, underscoring the importance of developing robust synthetic methodologies from accessible starting materials.[3]
This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this compound in the synthesis of key heterocyclic frameworks. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Synthetic Strategies: Unlocking Heterocyclic Diversity
The synthetic utility of this compound is rooted in the controlled manipulation of its functional groups. Understanding the reactivity of each component is crucial for designing successful synthetic routes.
-
The Nitro Group as a Masked Amine: The nitro group is arguably the most powerful functional handle on the molecule. It is a strong electron-withdrawing group that can be cleanly and efficiently reduced to a primary amine under various conditions (e.g., Fe/AcOH, SnCl₂, catalytic hydrogenation). This in situ generation of an aniline derivative is the cornerstone for numerous classical and modern heterocyclic syntheses.
-
The Hydroxyl and Nitrile Groups as Cyclization Partners: The ortho and meta relationships of the hydroxyl and nitrile groups to the nitro functionality allow for a range of intramolecular cyclization events post-reduction. The newly formed amino group can react with the nitrile to form fused pyrimidines or engage in reactions where the hydroxyl group provides a key nucleophilic center for forming oxygen-containing heterocycles.
Application Note 1: Domino Synthesis of Substituted 8-Hydroxyquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry.[4][5] The Friedländer annulation provides a direct method for synthesizing quinolines by condensing an o-aminobenzaldehyde or ketone with a compound containing an active methylene group. By using this compound, we can generate the required o-aminoarylketone (or nitrile equivalent) in situ through a domino nitro-reduction/cyclization sequence.
Causality and Mechanistic Insight
This one-pot protocol leverages the reduction of the nitro group to an amine using iron in acetic acid. The acidic medium protonates the nitrile group, activating it towards intramolecular cyclization, or the newly formed amine can react with an external active methylene compound. The most direct application involves the reaction with a ketone. The process begins with the reduction to 2-amino-5-hydroxybenzonitrile. In the presence of an appropriate ketone and a catalyst, this intermediate undergoes condensation followed by cyclization to yield the quinoline ring system.[6]
Caption: Workflow for the domino synthesis of quinolines.
Experimental Protocol: Synthesis of 2,3-Disubstituted-8-hydroxyquinoline-7-carbonitrile
This protocol describes a general procedure adaptable to various ketones.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.64 g, 10 mmol), the desired ketone (e.g., 1,3-cyclohexanedione, 12 mmol, 1.2 eq), and glacial acetic acid (40 mL).
-
Reduction: Heat the mixture to 60 °C. Carefully add iron powder (2.8 g, 50 mmol, 5 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
Reaction: After the addition of iron is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target quinoline derivative.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 164.12 | 10 | 1.0 |
| Ketone (e.g., 1,3-cyclohexanedione) | 112.13 | 12 | 1.2 |
| Iron Powder | 55.85 | 50 | 5.0 |
| Glacial Acetic Acid | 60.05 | - | Solvent |
Application Note 2: Synthesis of 7-Hydroxybenzoxazole-4-carbonitriles
Benzoxazoles are another class of heterocyclic compounds with significant biological activity. The synthesis of benzoxazoles typically involves the cyclocondensation of an o-aminophenol with a one-carbon synthon, such as a carboxylic acid or an aldehyde. Again, this compound is an excellent precursor, as the required o-aminophenol can be generated via selective reduction of the nitro group.
Causality and Mechanistic Insight
The key to this synthesis is the formation of 2-amino-5-hydroxybenzonitrile. This intermediate possesses a nucleophilic amino group and a hydroxyl group positioned ortho to each other. This arrangement is primed for cyclization. When reacted with a carboxylic acid under dehydrating conditions (e.g., polyphosphoric acid or Eaton's reagent) or with an aldehyde in the presence of an oxidant, it undergoes condensation followed by intramolecular dehydration/oxidation to furnish the stable benzoxazole ring system.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Hydroxy-2-nitrobenzonitrile
Abstract
This guide provides a comprehensive technical overview of synthetic strategies for creating novel derivatives from 5-Hydroxy-2-nitrobenzonitrile. This versatile starting material, possessing three distinct and chemically addressable functional groups—a phenolic hydroxyl, a nitro group, and a nitrile—serves as an exceptional scaffold for the development of diverse molecular entities. Its applications are particularly relevant in medicinal chemistry, where benzonitrile derivatives are integral to the development of novel therapeutics, including kinase inhibitors and anticancer agents.[1] We present detailed, field-proven protocols for selective modification at each functional site, explain the causal-driven logic behind experimental choices, and provide workflows for synthesizing key intermediates and final compounds.
Introduction: The Strategic Value of this compound
This compound is a highly valuable building block in synthetic organic chemistry.[2][3] Its aromatic core is activated by two potent electron-withdrawing groups (EWG), the ortho-nitro (-NO₂) and para-cyano (-CN) groups, which significantly influences the reactivity of the phenol and the aromatic ring itself. The strategic utility of this molecule lies in the orthogonal reactivity of its three primary functional groups:
-
The Phenolic Hydroxyl (-OH): A nucleophilic site, readily undergoing reactions such as O-alkylation and esterification to modulate properties like solubility, lipophilicity, and metabolic stability.
-
The Nitro Group (-NO₂): A versatile functional group that can be reduced to a primary amine, a critical step for introducing new functionalities or for constructing heterocyclic systems like benzimidazoles.
-
The Nitrile Group (-CN): A stable and metabolically robust functional group that acts as a key hydrogen bond acceptor or can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles.[4]
This guide will explore the selective derivatization of this scaffold, providing researchers with the foundational protocols to generate novel compound libraries for screening and development.
Caption: Key synthetic transformations accessible from this compound.
Derivatization of the Phenolic Hydroxyl Group
The acidity of the phenolic proton makes the hydroxyl group an excellent handle for introducing a wide variety of substituents through O-alkylation and esterification.
Protocol: O-Alkylation via Williamson Ether Synthesis
Causality & Expertise: This reaction is a robust and classical method for forming ethers. The choice of a moderately weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is deliberate. DMF effectively solvates the potassium cation, leaving a more reactive, "naked" phenoxide anion. This enhances the rate of the Sₙ2 reaction with the alkyl halide. Using a stronger base like sodium hydride (NaH) is possible but often unnecessary and requires more stringent anhydrous conditions.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the phenoxide is often indicated by a color change.
-
Alkylating Agent Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.
-
Reaction & Monitoring: Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure ether derivative.
Data Presentation: O-Alkylation Examples
| Alkylating Agent (R-X) | Product | Typical Yield |
| Methyl Iodide | 2-Methoxy-5-nitrobenzonitrile[5] | >90% |
| Ethyl Bromide | 2-Ethoxy-5-nitrobenzonitrile | 85-95% |
| Benzyl Bromide | 2-(Benzyloxy)-5-nitrobenzonitrile | 80-90% |
Protocol: Esterification of the Phenol
Causality & Expertise: Esterifying the phenol can create valuable prodrugs or introduce new functionalities. The reaction with an acid chloride or anhydride is rapid and efficient. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Experimental Protocol:
-
Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add the acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Modification of the Nitro Group: Gateway to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry. It opens the door to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the synthesis of nitrogen-containing heterocycles.
Caption: Workflow for the reduction of the nitro group and subsequent derivatization.
Protocol: Selective Nitro Group Reduction using Tin(II) Chloride
Causality & Expertise: While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro reduction, it carries a significant risk of simultaneously reducing the nitrile group to a benzylamine.[6] Therefore, chemoselective chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium (HCl) or a protic solvent like ethanol is a classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of nitriles.[6][7] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The acidic conditions are crucial for protonating the intermediates. A significant drawback is the often cumbersome work-up required to remove tin salts.[6]
Experimental Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction is typically complete in 1-3 hours, which can be monitored by TLC.
-
Work-up (Critical Step): Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.
-
Tin Salt Removal: Dilute the residue with water and carefully basify to pH > 8 by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts (tin hydroxides). Caution: This process can be highly exothermic.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The desired aniline product will move into the organic layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Amino-5-hydroxybenzonitrile, which can be purified further if necessary.
Data Presentation: Comparison of Nitro Reduction Methods
| Method | Reagents | Pros | Cons |
| Metal-Acid | SnCl₂ / HCl or Fe / HCl | High chemoselectivity for -NO₂ over -CN.[7] | Tedious work-up to remove metal salts.[6] |
| Catalytic Hydrogenation | H₂ / Pd/C or PtO₂ | "Clean" reaction with simple filtration work-up. | Risk of over-reduction of the nitrile group.[6][8] |
| Transfer Hydrogenation | Ammonium formate / Pd/C | Milder than high-pressure H₂. | Can still pose a risk to the nitrile group. |
| Hydrosulfite | Na₂S₂O₄ | Works well for many substrates. | Requires aqueous conditions. |
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of novel derivatives is achieved through a combination of standard spectroscopic techniques.
| Technique | Observation for O-Alkylation | Observation for Nitro Reduction |
| ¹H NMR | Disappearance of the broad phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet ~5.1 ppm for a benzyl group). | Disappearance of aromatic proton signals adjacent to the -NO₂. Appearance of a broad singlet for the -NH₂ protons (~4-6 ppm), which is D₂O exchangeable. Upfield shift of aromatic protons due to the change from an EWG (-NO₂) to an electron-donating group (-NH₂). |
| IR Spectroscopy | Disappearance of the broad O-H stretch (~3200-3400 cm⁻¹). Appearance of C-O-C ether stretch (~1250 cm⁻¹). | Disappearance of asymmetric and symmetric N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). Appearance of two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). |
| Mass Spec. | Increase in molecular weight corresponding to the mass of the added alkyl group minus one proton. | Decrease in molecular weight by 16 Da (loss of O₂ and gain of H₂). |
Conclusion
This compound stands out as a powerful and versatile platform for the synthesis of novel chemical entities. The protocols detailed in this guide provide a robust framework for researchers in drug discovery and materials science to selectively manipulate its key functional groups. By understanding the chemical logic behind each protocol, scientists can confidently and efficiently generate libraries of O-alkylated, amino, and ester derivatives, paving the way for the discovery of new lead compounds with tailored pharmacological and physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Purification of 5-Hydroxy-2-nitrobenzonitrile by Recrystallization: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide details the purification of 5-Hydroxy-2-nitrobenzonitrile (CAS: 13589-74-7), a key intermediate in organic synthesis, using the fundamental technique of recrystallization. The document provides an in-depth explanation of the underlying principles, a step-by-step protocol for execution, and critical insights into solvent selection and safety. The methodologies are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material essential for reliable downstream applications.
Introduction: The Imperative for Purity
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialized organic compounds.[1] The presence of three distinct functional groups—hydroxyl, nitro, and nitrile—on the benzene ring confers unique reactivity.[2][3] However, impurities arising from its synthesis can lead to side reactions, lower yields, and compromised integrity in subsequent steps. Therefore, achieving high purity is not merely a procedural step but a prerequisite for success in complex synthetic pathways.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] The method is predicated on the principle that the solubility of most solids increases with temperature.[6][7] By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the target molecule selectively crystallizes out of the solution, leaving impurities behind in the mother liquor.[8] This guide provides a robust protocol for the recrystallization of this compound, emphasizing both the "how" and the "why" of the procedure.
The Science of Recrystallization
A successful recrystallization hinges on the careful selection of a solvent and control over the cooling process. The ideal solvent should exhibit the following characteristics[9]:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
Chemical inertness ; it should not react with the compound.[10]
-
A boiling point lower than the melting point of the compound to prevent "oiling out."
-
Sufficient volatility to be easily removed from the purified crystals.[10]
The process involves creating a saturated solution at a high temperature. As the solution cools, its capacity to hold the solute decreases, leading to supersaturation. This thermodynamic instability is relieved by the formation of a crystal lattice. Slow cooling is paramount as it allows for the selective incorporation of the target molecules into the growing crystal, effectively excluding impurity molecules.[7][8]
Solvent System Selection for this compound
The molecular structure of this compound, with its polar hydroxyl, nitro, and nitrile groups, suggests that polar solvents will be most effective.[11] A "like-dissolves-like" approach is a useful starting point.[12] For molecules like this that contain hydrogen-bonding groups, a mixed solvent system, such as an alcohol and water, is often an excellent choice.[9]
Primary Recommendation: Ethanol/Water System Ethanol is a good "primary" solvent that can dissolve the polar organic molecule, while water acts as an "anti-solvent" or "precipitating solvent" in which the compound is less soluble. This combination allows for fine-tuned control over the solubility profile.
Alternative: Isopropanol/Water System Isopropanol can be used as an alternative to ethanol, offering a slightly different solubility and boiling point profile that may be advantageous depending on the specific impurities present.
Critical Safety Precautions
Nitro-containing aromatic compounds can be hazardous. Related nitrobenzonitriles are classified as toxic if swallowed, in contact with skin, or inhaled.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine particles of the compound.[13]
-
Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for this compound before beginning work to be fully aware of all potential hazards and handling procedures.
-
Heat Sources: When using flammable solvents like ethanol or isopropanol, avoid open flames. Use a steam bath, heating mantle, or hot plate in a well-ventilated area.[5]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude this compound using an ethanol/water solvent system.
Data and Parameters Summary
| Parameter | Value/Instruction | Rationale |
| Crude Compound Mass | ~1.0 g | Starting quantity for bench-scale purification. |
| Primary Solvent | Ethanol (95% or absolute) | Dissolves the compound effectively when hot. |
| Anti-Solvent | Deionized Water | Induces precipitation as the compound is less soluble in water. |
| Dissolution Temp. | ~75-80 °C (near boiling point of ethanol) | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Protocol | 1. Slow cool to room temp. 2. Ice bath for >30 min. | Slow cooling promotes the formation of large, pure crystals.[6] An ice bath maximizes the yield. |
| Washing Solvent | Ice-cold 1:1 Ethanol/Water mixture | Removes residual mother liquor without dissolving the purified crystals. |
| Drying | Vacuum oven, 40-50 °C | Ensures complete removal of residual solvent without melting or decomposing the product. |
Step-by-Step Methodology
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add approximately 5-7 mL of ethanol.
-
Gently heat the mixture on a hot plate or steam bath while swirling until the solvent begins to boil.[8]
-
Continue to add ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.
-
Place a small amount of ethanol in a second Erlenmeyer flask and heat it to boiling. This will keep the filtration apparatus warm and prevent premature crystallization.
-
Set up a pre-heated funnel with fluted filter paper.
-
Quickly pour the hot solution containing the dissolved compound through the fluted filter paper into the clean, pre-warmed flask.
-
-
Inducing Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Slowly add deionized water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
If the solution becomes too cloudy or a large amount of precipitate forms, add a few drops of hot ethanol to redissolve it until the solution is just barely clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystals.[8]
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate size of filter paper.
-
Wash the crystals with a small amount (a few mL) of an ice-cold 1:1 ethanol/water mixture. This will wash away any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the funnel for several minutes to help them dry.
-
-
Drying:
-
Transfer the filtered crystals to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. This ensures all residual solvent is removed.
-
Visualization of the Workflow
The following diagram outlines the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the compound's melting point, or the solution is cooling too quickly from a highly supersaturated state. To resolve this, reheat the solution to dissolve the oil, add slightly more primary solvent (ethanol), and allow it to cool more slowly.
-
No Crystals Form: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" from a previous pure batch.
-
Low Recovery: This is often due to using too much solvent during the dissolution step or not cooling the solution sufficiently. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 13589-74-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Note: A Multi-Modal Approach to the Comprehensive Characterization of 5-Hydroxy-2-nitrobenzonitrile
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 5-Hydroxy-2-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. We present an integrated analytical workflow that combines spectroscopic and chromatographic techniques to ensure unambiguous structural elucidation, identity confirmation, and purity assessment. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind method selection and parameter optimization.
Introduction and Physicochemical Profile
This compound (CAS 13589-74-7) is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N). This unique combination makes it a versatile building block, but also necessitates a robust analytical strategy to control its quality and monitor for potential process-related impurities. The reactivity of the nitro and hydroxyl groups, coupled with the electronic nature of the nitrile, dictates the selection of appropriate analytical techniques.
A thorough understanding of the molecule's physical properties is the foundation of any analytical method development. These properties influence choices regarding solubility, sample preparation, and chromatographic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13589-74-7 | [1][2] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Appearance | Solid (likely yellow crystalline powder) | [3][4] |
| Melting Point | 190-194 °C | |
| Boiling Point | 398.2 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol. | [4][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Cyano-4-nitrophenol, 2-Nitro-5-hydroxy-benzonitrile | [2][5] |
Integrated Analytical Workflow
A hierarchical approach is recommended for the complete characterization of a new batch or synthesis route for this compound. The workflow begins with unambiguous structural confirmation and proceeds to quantitative purity and impurity profiling.
Caption: Overall analytical workflow for this compound characterization.
Spectroscopic Characterization Protocols
Spectroscopic methods provide the fundamental "fingerprint" of the molecule, confirming its identity and covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
Expertise & Rationale: The aromatic region of the ¹H NMR spectrum is expected to show a distinct splitting pattern for the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the three different substituents. The hydroxyl proton may appear as a broad singlet and its position can be concentration-dependent or it may exchange with D₂O.[7] ¹³C NMR will confirm the presence of seven distinct carbon atoms, with chemical shifts characteristic of nitrile, aromatic, and substituent-bearing carbons.[8]
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, chosen for its ability to dissolve the analyte and avoid exchange broadening of the -OH proton).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 seconds is recommended for accurate integration, especially for aromatic protons.[8]
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
A spectral width of 0-200 ppm is standard.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing & Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Expected ¹H Signals: Three signals in the aromatic region (approx. 7.0-8.5 ppm) exhibiting coupling. One broad singlet for the hydroxyl proton (can be >10 ppm in DMSO-d₆).
-
Expected ¹³C Signals: Seven signals, including one for the nitrile carbon (~115-120 ppm) and carbons attached to the electron-withdrawing nitro group and electron-donating hydroxyl group at characteristic downfield and upfield positions, respectively.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.
-
Expertise & Rationale: The spectrum will provide direct evidence for the hydroxyl, nitrile, and nitro groups, which have highly characteristic vibrational frequencies. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending (wagging) region.[9]
-
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample with the anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
-OH Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
-C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. The nitrile stretch is a very reliable diagnostic peak.[10][11]
-
-NO₂ Stretches: Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches.
-
Aromatic C=C Stretches: Peaks in the 1400-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern.[9]
-
-
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis. It is most powerfully employed when coupled with a chromatographic inlet like LC or GC.
-
Expertise & Rationale: Electrospray ionization (ESI) in negative ion mode is highly suitable for this molecule due to the acidic phenolic proton, which can be easily lost to form [M-H]⁻. The fragmentation pattern of nitroaromatic compounds often involves characteristic losses of NO (30 u) and NO₂ (46 u).[12][13] This fragmentation is a key diagnostic tool.
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Chromatography: A short C18 column can be used with a simple isocratic or fast gradient elution (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid) to introduce the sample into the MS.
-
Mass Spectrometry Acquisition:
-
Ionization Mode: ESI, Negative.
-
Full Scan (MS1): Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200). The primary ion observed should be [M-H]⁻ at m/z 163.01.
-
Tandem MS (MS/MS): Select the precursor ion at m/z 163 and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.
-
-
Data Interpretation:
-
Confirm the presence of the [M-H]⁻ ion at the expected exact mass (C₇H₃N₂O₃⁻ requires m/z 163.0149).
-
Analyze the MS/MS spectrum for expected fragments, such as loss of NO₂ (m/z 117) and NO (m/z 133).[12]
-
-
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity, assay, and impurity profile of pharmaceutical intermediates.[14][15]
-
Expertise & Rationale: A reversed-phase HPLC method using a C18 column is the logical choice. The compound has sufficient polarity to be retained but is hydrophobic enough to elute with common organic mobile phases. UV detection is ideal, as the nitroaromatic chromophore will absorb strongly in the UV region. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[16][17]
Caption: Logic diagram for HPLC method development for this compound.
Protocol: Reversed-Phase HPLC for Purity Analysis
This method is designed for the quantitative determination of purity by area percent and can be validated for assay against a reference standard.
-
Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire, Agilent Zorbax).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 270 nm |
| Run Time | 20 minutes |
| Gradient | See Table 3 |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the sample solution for analysis.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Disregard any peaks originating from the blank injection.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR for primary structure, MS for molecular weight confirmation, and FTIR for functional group identity provides an irrefutable confirmation of the molecule's structure. For quality control, the detailed HPLC-UV method serves as a robust and reliable tool for assessing purity and quantifying the compound. This integrated workflow ensures that the material meets the stringent quality requirements for its intended use in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 13589-74-7 | this compound - Synblock [synblock.com]
- 6. capotchem.com [capotchem.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzonitrile [webbook.nist.gov]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
- 16. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Scale-Up Synthesis of 5-Hydroxy-2-nitrobenzonitrile: An Application Note and Protocol
This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of 5-Hydroxy-2-nitrobenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the preparation of this versatile building block.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science due to its unique combination of functional groups: a hydroxyl group amenable to derivatization, a nitro group that can be reduced to an amine, and a nitrile group that can be hydrolyzed to a carboxylic acid or converted to other functionalities. The strategic placement of these groups makes it an attractive starting material for the synthesis of a wide range of complex molecules. This application note details a scalable and reproducible synthetic protocol based on the well-established Rosenmund-von Braun reaction, a copper-catalyzed cyanation of an aryl halide.
Synthetic Strategy: The Rosenmund-von Braun Reaction
The chosen synthetic pathway for the scale-up production of this compound is the Rosenmund-von Braun reaction, a reliable method for the synthesis of aryl nitriles from aryl halides.[1][2] This nucleophilic aromatic substitution reaction offers a direct and efficient route to the target molecule from a readily available starting material, 4-chloro-3-nitrophenol. The nitro group in the ortho position to the chlorine atom activates the aryl halide towards nucleophilic attack by the cyanide ion.[3]
The overall transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 4-Chloro-3-nitrophenol | ≥98% purity |
| Copper(I) cyanide (CuCN) | ≥98% purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Ferric chloride (FeCl₃) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Ethyl acetate | Reagent grade |
| Brine (saturated NaCl solution) | |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Three-neck round-bottom flask | Appropriate size for scale |
| Reflux condenser | |
| Mechanical stirrer | |
| Thermocouple | |
| Heating mantle | |
| Buchner funnel and filter flask | |
| Separatory funnel | |
| Rotary evaporator |
Safety Precautions:
Cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.[4] An emergency cyanide exposure kit should be readily available. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) cyanide.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 4-chloro-3-nitrophenol (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-chloro-3-nitrophenol).
-
Reaction: Stir the mixture and heat to 140-150 °C. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to approximately 80-90 °C.
-
In a separate beaker, prepare a solution of ferric chloride (1.5 eq) in a mixture of concentrated hydrochloric acid (1.5 eq) and water. This solution is used to complex with the excess cyanide and copper salts.
-
Slowly and carefully pour the warm reaction mixture into the ferric chloride solution with vigorous stirring. An exothermic reaction may occur.
-
Continue stirring the mixture for 30-60 minutes to ensure complete complexation.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Pale yellow to light brown solid |
| Molecular Formula | C₇H₄N₂O₃[6] |
| Molecular Weight | 164.12 g/mol [6] |
| ¹H NMR | Signals corresponding to the aromatic protons. The exact chemical shifts and coupling constants will depend on the solvent used.[7][8] |
| ¹³C NMR | Peaks corresponding to the seven carbon atoms in the molecule, including the nitrile carbon.[9][10] |
| FT-IR (cm⁻¹) | Characteristic absorptions for O-H (broad, ~3400-3200), C≡N (sharp, ~2230), N-O (asymmetric and symmetric stretching, ~1530 and ~1350), and aromatic C-H and C=C bonds.[11][12][13] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 164, with characteristic fragmentation patterns.[5][14] |
Scale-Up Considerations
For scaling up this synthesis, the following points should be carefully considered:
-
Thermal Management: The reaction is exothermic, and efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent runaway reactions.
-
Mixing: Effective agitation is necessary to ensure good mixing of the heterogeneous reaction mixture.
-
Reagent Addition: For larger scales, the addition of the reaction mixture to the quench solution should be done in a controlled manner to manage the exotherm.
-
Waste Disposal: The aqueous waste containing copper and cyanide salts must be treated and disposed of in accordance with environmental regulations.
-
Safety: A thorough process safety analysis should be conducted before attempting a large-scale synthesis, with particular attention to the handling of large quantities of cyanide.[1]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via a Rosenmund-von Braun reaction. The described method is robust and utilizes readily available starting materials, making it suitable for both academic research and industrial applications. Adherence to the outlined safety precautions is paramount when working with cyanide-containing reagents.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Hydroxy-2-nitrobenzonitrile in Dye Synthesis
Introduction: The Potential of 5-Hydroxy-2-nitrobenzonitrile as a Chromophoric Building Block
This compound is an aromatic compound characterized by a unique trifecta of functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-CN) group attached to a benzene ring.[1][2] This specific arrangement of electron-donating (hydroxyl) and electron-withdrawing (nitro, nitrile) groups makes it a highly valuable intermediate in the synthesis of novel chromophores, particularly in the realm of azo and disperse dyes. The hydroxyl group activates the aromatic ring for electrophilic substitution, a key step in the formation of azo dyes, while the nitro and nitrile moieties can modulate the electronic properties of the final dye molecule, thereby influencing its color, fastness, and affinity for various substrates.[3] These types of molecules are foundational in producing a wide spectrum of colors for textiles and other materials.[4][5]
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application as a coupling component in azo dye synthesis. We will delve into the underlying chemical principles, provide a representative experimental protocol, and discuss the expected characteristics of the resulting dyes.
Core Principle: Azo Coupling with this compound
The synthesis of azo dyes is a well-established and versatile chemical process that generally proceeds in two critical steps:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6][7][8]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a nucleophilic coupling component, which is an electron-rich aromatic compound. In the context of this guide, this compound serves as the coupling component. The electron-donating hydroxyl group directs the electrophilic attack of the diazonium ion to the positions ortho and para to it. Due to steric hindrance from the adjacent nitrile group, the coupling is expected to occur at the position ortho to the hydroxyl group. This reaction forms the characteristic and chromophoric azo bridge (-N=N-).[3][9]
The overall reaction can be visualized as follows:
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Disperse dyes 2 page [m.chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. cuhk.edu.hk [cuhk.edu.hk]
Application Note & Protocol: Selective Catalytic Hydrogenation of 5-Hydroxy-2-nitrobenzonitrile
Here is a detailed application note and protocol for the catalytic conversion of 5-Hydroxy-2-nitrobenzonitrile.
Introduction: Significance and Application
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of anilines which are fundamental building blocks for pharmaceuticals, dyes, and agrochemicals.[1][2] This guide focuses on the catalytic conversion of this compound to 2-Amino-5-hydroxybenzonitrile. The product of this reaction is a highly valuable bifunctional aromatic synthon.[3] Its unique structure, featuring ortho-amino and hydroxyl groups relative to a nitrile, makes it a privileged precursor for synthesizing complex heterocyclic systems like quinazolines and quinazolinones, which are core structures in numerous pharmacologically active molecules, including kinase inhibitors and anticancer agents.[3]
This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for performing this conversion with high efficiency and selectivity.
Mechanistic Rationale and Strategic Choices
The conversion of a nitro group to a primary amine is a six-electron reduction.[4] When performed using catalytic hydrogenation, the reaction proceeds through a series of intermediates on the surface of a heterogeneous catalyst.
The Hydrogenation Pathway
The widely accepted mechanism for the catalytic reduction of nitroarenes involves two potential routes, the direct and condensation pathways, with the direct route being predominant under many conditions.[5][6]
-
Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate (this compound) adsorb onto the active sites of the catalyst surface (e.g., Palladium).
-
Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.[7]
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This process involves the formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4][5][7] The hydroxylamine intermediate is then further reduced to the final amine (-NH₂).[5] Accumulation of the hydroxylamine intermediate can sometimes be a concern, potentially leading to side products, but efficient catalysts and optimized conditions minimize this.[8]
Caption: General direct reduction pathway for a nitroarene (R-NO₂) to an aniline (R-NH₂).
Catalyst Selection: The Basis for Chemoselectivity
The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the nitrile (-C≡N) and hydroxyl (-OH) functionalities.
-
Palladium on Carbon (Pd/C): This is the catalyst of choice for most nitro group reductions due to its high activity, excellent selectivity, and operational simplicity.[1][9] Under mild conditions (room temperature, atmospheric H₂ pressure), Pd/C is highly effective at reducing nitro groups without affecting most other functional groups, including nitriles and phenols.[1][6]
-
Raney Nickel (Raney® Ni): An alternative, highly active catalyst, Raney Nickel is particularly useful when the substrate contains halides (Cl, Br, I), as Pd/C can sometimes cause undesired dehalogenation.[9] For this compound, which lacks halogens, Pd/C remains the preferred and more straightforward choice. Raney Nickel is also pyrophoric and requires careful handling.[8][10]
Hydrogen Source
-
Hydrogen Gas (H₂): The most common and atom-economical hydrogen source. It can be used safely at atmospheric pressure with a balloon setup for lab-scale reactions or at higher pressures in an autoclave for larger scales.[1][11]
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the direct handling of hydrogen gas by using a donor molecule, such as formic acid, ammonium formate, or sodium borohydride, to generate hydrogen in situ.[11][12][13] While effective, it requires stoichiometric amounts of the hydrogen donor, which can complicate purification. For this application, direct hydrogenation with H₂ gas is clean and efficient.
Experimental Application Protocol
This protocol details the selective reduction of this compound using 10% Palladium on Carbon (Pd/C) and hydrogen gas at atmospheric pressure.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (CAS 13589-74-7) | 250 mL Three-neck round-bottom flask |
| 10% Palladium on carbon (Pd/C), 50% water-wet | Magnetic stirrer and stir bar |
| Methanol (MeOH), ACS grade | Septa and needles |
| Ethyl Acetate (EtOAc), ACS grade | Hydrogen gas cylinder with regulator |
| Celite® 545 | Balloons |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Vacuum line / Schlenk line |
| Inert Gas (Argon or Nitrogen) | Buchner funnel and filter paper |
| TLC plates (Silica gel 60 F₂₅₄) | Rotary evaporator |
Step-by-Step Procedure
Caption: Standard workflow for catalytic hydrogenation.
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar. Fit one neck with a septum for gas inlet/outlet, the second with a glass stopper, and the third for additions.
-
Place the flask under an inert atmosphere (Argon or Nitrogen). This is crucial before adding the catalyst to prevent potential ignition of the solvent.[6]
-
-
Charging the Flask:
-
To the flask, add this compound (e.g., 1.64 g, 10.0 mmol).
-
Add methanol (e.g., 50 mL) to dissolve the substrate. Stir until a clear solution is formed.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, carefully add 10% Pd/C (50% water-wet) (e.g., 106 mg, representing 0.5 mol% Pd). Justification: A catalyst loading of 0.4-1 mol% is often sufficient for efficient nitro group reductions.[11] Handling the catalyst wet is a critical safety measure as dry Pd/C is pyrophoric and can ignite solvents in the presence of air.[8]
-
-
Hydrogenation:
-
Seal the flask. Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.[6]
-
Leave a balloon of hydrogen attached to the flask via a needle through the septum to maintain a slight positive pressure (~1 atm).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is vital to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product, 2-Amino-5-hydroxybenzonitrile, is more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with inert gas to remove all hydrogen.
-
Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol. Safety: The filtered catalyst remains highly reactive and pyrophoric. Never allow the filter cake to dry in the air.[1]
-
Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional methanol (2 x 20 mL).
-
Keep the filter cake wet with water and dispose of it in a dedicated, sealed waste container.[1]
-
-
Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2-Amino-5-hydroxybenzonitrile, which is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
-
Data Summary and Expected Results
The following table summarizes the typical parameters and expected outcomes for this protocol.
| Parameter | Recommended Value / Range | Justification & Notes |
| Substrate | This compound | - |
| Catalyst | 10% Pd/C (50% wet) | High activity and selectivity for nitro reduction.[1][9] |
| Catalyst Loading | 0.4 - 1.0 mol % Pd | Provides efficient conversion without excessive cost.[11] |
| Hydrogen Source | H₂ Gas (balloon) | Clean, atom-efficient, and effective at 1 atm pressure.[11] |
| Solvent | Methanol or Ethanol | Excellent solubility for substrate and does not interfere with the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic; cooling may be needed for larger scales.[8] |
| Pressure | ~1 atm | Sufficient for lab-scale reduction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >95% | This transformation is typically high-yielding. |
| Purity | High | Often requires no further purification after filtration and concentration. |
Troubleshooting
-
Incomplete or Slow Reaction:
-
Cause: Inefficient stirring, poor quality H₂, or deactivated catalyst.
-
Solution: Ensure vigorous stirring. Use a fresh balloon of H₂. If the catalyst is old, replace it. A slight warming to 30-40 °C can sometimes accelerate the reaction, but monitor carefully due to the exothermicity.
-
-
Presence of Side Products:
-
Cause: Over-reduction of the nitrile group (unlikely under these mild conditions but possible with extended times or higher pressures) or accumulation of intermediates.
-
Solution: Strictly monitor the reaction and stop it once the starting material is consumed. Ensure the catalyst is of good quality. Reduction of the nitrile to a benzylamine is a known reaction but typically requires harsher conditions.[14]
-
Conclusion
The catalytic hydrogenation of this compound using Palladium on Carbon is a robust, efficient, and highly selective method for synthesizing 2-Amino-5-hydroxybenzonitrile. The protocol is straightforward, high-yielding, and utilizes standard laboratory equipment. By understanding the underlying mechanism and adhering to the described safety and handling procedures, researchers can reliably produce this valuable pharmaceutical intermediate for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. 2-Amino-5-hydroxybenzonitrile | High-Purity Reagent [benchchem.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis of Amino-Ether Scaffolds from 5-Hydroxy-2-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive technical guide for the reaction of 5-Hydroxy-2-nitrobenzonitrile with amine-containing alkylating agents. We delve into the underlying chemical principles, focusing on the O-alkylation pathway—a robust variant of the Williamson ether synthesis—to generate novel amino-ether derivatives. This class of compounds is of significant interest in medicinal chemistry for its potential to modulate physicochemical properties and enhance biological activity. This document offers a detailed experimental protocol, explains the causality behind procedural choices, and presents a framework for reaction validation, ensuring trustworthy and reproducible results.
Introduction: Strategic Importance of the this compound Scaffold
This compound, also known as 3-cyano-4-nitrophenol, is a versatile aromatic building block. Its structure is adorned with three distinct functional groups: a phenolic hydroxyl, a nitro group, and a nitrile (cyano) group.[1] The electronic interplay between the strongly electron-withdrawing nitro and cyano groups and the electron-donating hydroxyl group defines its reactivity profile.
The synthesis of derivatives from this scaffold is a key strategy in drug discovery. Specifically, introducing amino-ether side chains can significantly enhance a molecule's properties by:
-
Improving Aqueous Solubility: The basic amine can be protonated at physiological pH, increasing polarity.
-
Introducing a Key Pharmacophore: The terminal amine can serve as a critical hydrogen bond donor or acceptor, or engage in ionic interactions with biological targets.
-
Modulating Lipophilicity: The length and nature of the alkyl linker allow for fine-tuning of the molecule's logP value.
This guide focuses on the most synthetically viable reaction pathway: the nucleophilic attack of the phenoxide on an amine-containing electrophile, yielding a stable ether linkage.
Reaction Mechanism and Scientific Rationale
While the electron-deficient nature of the aromatic ring might suggest a Nucleophilic Aromatic Substitution (SNAr) reaction, this pathway is not favored for this compound. An SNAr reaction requires a good leaving group (like a halide) positioned ortho or para to a strong electron-withdrawing group.[2][3] In our substrate, the hydroxyl group is a notoriously poor leaving group.
Instead, the primary reaction pathway is an O-alkylation , a specific application of the Williamson ether synthesis.
The mechanism proceeds in two key steps:
-
Deprotonation: The phenolic proton is acidic due to the resonance stabilization of the resulting phenoxide anion, which is enhanced by the electron-withdrawing nitro and cyano groups. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide.
-
Nucleophilic Attack (SN2): The newly formed phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., an N,N-dialkylaminoethyl chloride). This step follows a classic SN2 mechanism, resulting in the formation of the desired ether bond and a salt byproduct.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is critical as it effectively solvates the cations without interfering with the nucleophile, thereby accelerating the SN2 reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxy-2-nitrobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically involving the nitration of a substituted benzonitrile, can present several challenges, including regioselectivity, control of reaction exotherms, and minimization of byproducts. This guide provides a structured approach to addressing these challenges through a series of frequently asked questions and troubleshooting scenarios.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A common method for nitration is the use of a mixture of nitric acid and sulfuric acid.[1]
-
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid or dilute nitric acid will result in a low concentration of nitronium ions, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%). The ratio of sulfuric acid to nitric acid is also important and should be optimized. A common starting point is a 1:1 or 2:1 (v/v) mixture.
-
-
Reaction Temperature: Nitration reactions are typically exothermic.
-
Causality: If the temperature is too low, the reaction rate will be very slow, resulting in low conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the starting material or product.
-
Solution: The reaction should be carefully monitored and controlled. It is often recommended to perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to a specific temperature. The optimal temperature profile will depend on the specific substrate and reaction scale.
-
-
Poor Substrate Activation: The hydroxyl group in 4-hydroxybenzonitrile is an activating group, directing the incoming nitro group to the ortho and para positions. However, the cyano group is a deactivating group.
-
Causality: The interplay between these two groups influences the reactivity of the aromatic ring. If the reaction conditions are not optimal, the deactivating effect of the cyano group may dominate, leading to a slow reaction.
-
Solution: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.
-
Formation of Multiple Products (Isomers and Byproducts)
Question: My reaction is producing a mixture of isomers and other impurities. How can I improve the regioselectivity and minimize byproduct formation?
Answer: The formation of multiple products is a common challenge in the nitration of substituted aromatic compounds. Here’s how to address it:
-
Regioselectivity: The hydroxyl group is an ortho, para-director, while the cyano group is a meta-director. In 4-hydroxybenzonitrile, the hydroxyl group's directing effect is dominant.
-
Causality: The primary products will be 3-nitro-4-hydroxybenzonitrile and 2-nitro-4-hydroxybenzonitrile (which is the precursor to this compound after a rearrangement or if starting from a different isomer). The desired product, this compound, is formed by nitration at the position ortho to the hydroxyl group and meta to the cyano group.
-
Solution:
-
Controlling Temperature: Lowering the reaction temperature can often improve regioselectivity.
-
Choice of Nitrating Agent: Different nitrating agents can offer varying degrees of selectivity. For instance, using a milder nitrating agent like copper(II) nitrate in an organic solvent might provide better control. A procedure using copper(II) nitrate trihydrate in THF has been reported for the nitration of phenols.[2]
-
-
-
Byproduct Formation:
-
Causality: Over-nitration (dinitration) can occur if the reaction conditions are too harsh (high temperature, excess nitrating agent). Oxidation of the hydroxyl group is also a potential side reaction, especially with strong nitric acid.
-
Solution:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.
-
Gradual Addition: Add the nitrating agent dropwise to the solution of the substrate at a low temperature to maintain control over the reaction exotherm and minimize localized high concentrations of the nitrating agent.
-
Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to prevent the formation of over-nitrated products.
-
-
Difficult Product Isolation and Purification
Question: I'm having trouble isolating and purifying my this compound. What are the best practices for work-up and purification?
Answer: Effective isolation and purification are key to obtaining a high-purity product.
-
Reaction Quench and Work-up:
-
Procedure: A standard procedure involves quenching the reaction by carefully pouring the reaction mixture onto crushed ice or into cold water. This precipitates the crude product.
-
Rationale: The acidic product is often insoluble in the acidic aqueous medium. This step also helps to dissipate any remaining exotherm.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or acetic acid/water.[3]
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system can be determined by running TLC plates in various solvent mixtures. A general procedure for purifying nitrated phenols involves column chromatography.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct precursor is 4-hydroxybenzonitrile. The nitration of this compound leads to the desired product.
Q2: Are there alternative synthetic routes that avoid direct nitration?
A2: Yes, alternative routes exist. One approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For example, starting with a compound that already has the nitro and cyano groups in the desired positions and then introducing the hydroxyl group. A general method for converting a chloro group to a hydroxyl group on a nitro-substituted aromatic ring involves reaction with potassium hydroxide.[4][5]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of products and byproducts.
-
-
Product Characterization:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, nitro, cyano).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
-
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Reaction Control: Nitration reactions can be highly exothermic. Use an ice bath to control the temperature during the addition of the nitrating agent and be prepared for a rapid increase in temperature.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Nitration of 4-Hydroxybenzonitrile
This is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0-2.0 eq) and cool it in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls exotherm, minimizes byproducts |
| Nitrating Agent | 1.1-1.2 equivalents | Ensures complete reaction without over-nitration |
| Reaction Time | 1-3 hours | Dependent on substrate and temperature |
| Solvent (Purification) | Ethanol/Water, Acetic Acid/Water | Effective for recrystallization of polar compounds |
Visualizations
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
General Reaction Scheme
Caption: Synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Hydroxy-2-nitrobenzonitrile
Introduction: 5-Hydroxy-2-nitrobenzonitrile is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis is often plagued by challenges related to regioselectivity, side reactions, and product purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its synthesis. By understanding the causality behind by-product formation, you can optimize your reaction conditions, streamline purification, and improve overall yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product is a mixture of isomers that are difficult to separate by column chromatography. How can I improve the regioselectivity of the nitration?
A1: This is the most common issue when synthesizing this compound via the nitration of 4-hydroxybenzonitrile. The formation of the isomeric by-product, 3-hydroxy-4-nitrobenzonitrile , is a direct consequence of the competing directing effects of the hydroxyl (-OH) and cyano (-CN) groups.
-
The Chemistry Behind the Problem: The hydroxyl group is a powerful activating, ortho, para-directing group, while the cyano group is a deactivating, meta-directing group. The strong activating nature of the -OH group dominates, directing the incoming nitro group primarily to the positions ortho to it (C2 and C6). Since the C4 position is blocked, nitration occurs at C2, yielding the desired product. However, some nitration can still occur ortho to the cyano group and meta to the hydroxyl group, leading to the 3-nitro isomer, which is often difficult to separate due to similar polarity.
-
Solution & Protocol: To enhance regioselectivity, you must moderate the reaction conditions to minimize the formation of the undesired isomer. Harsh nitrating agents like mixed sulfuric and nitric acid can be notoriously unselective.[2] A milder, more controlled approach is necessary.
Recommended Protocol: Regioselective Nitration
-
Dissolve 4-hydroxybenzonitrile in a suitable solvent like glacial acetic acid or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath. This is critical to control the reaction rate and prevent overheating.
-
Slowly add a pre-chilled solution of nitric acid (65-70%) dropwise over 30-60 minutes. The slow addition prevents localized concentration spikes of the nitrating agent, which can lead to side reactions.
-
Maintain the temperature at 0-5 °C and stir for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Q2: I'm observing a significant amount of dark, tarry material in my reaction mixture, resulting in low yields and difficult purification. What is causing this?
A2: The formation of dark, polymeric tar is a classic sign of phenol oxidation. Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[2]
-
The Chemistry Behind the Problem: The nitrating mixture not only nitrates the ring but can also oxidize the electron-rich phenol ring, leading to quinone-like structures and subsequent polymerization. This is exacerbated by elevated temperatures and high concentrations of the nitrating agent.
-
Solutions:
-
Strict Temperature Control: As detailed in the protocol above, maintaining a low temperature (0-5 °C) throughout the reaction is the most effective way to minimize oxidation.
-
Use of Milder Reagents: Consider using alternative nitrating systems that operate under less harsh conditions, such as copper(II) nitrate in THF or acetyl nitrate prepared in situ.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidative side reactions, although temperature control remains the primary factor.
-
Q3: My NMR and Mass Spec data show by-products corresponding to 5-hydroxy-2-nitrobenzamide and 5-hydroxy-2-nitrobenzoic acid. How did my nitrile group hydrolyze?
A3: The nitrile group is prone to hydrolysis to a primary amide and subsequently to a carboxylic acid under both strong acidic and strong basic conditions, particularly at elevated temperatures during workup or purification.
-
The Chemistry Behind the Problem:
-
Acid-Catalyzed Hydrolysis: During an acidic workup to remove inorganic impurities, protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: If a basic workup (e.g., using sodium bicarbonate or hydroxide) is performed, the hydroxide ion can directly attack the electrophilic nitrile carbon.
-
-
Solutions:
-
Neutral Workup: Quench the reaction in ice water and wash the crude product thoroughly with cold water until the washings are neutral.
-
Avoid High Temperatures: During solvent removal or recrystallization, avoid prolonged heating. Use reduced pressure to concentrate the solution at a lower temperature.
-
Purification Strategy: If hydrolysis has occurred, you can often separate the more acidic carboxylic acid by-product by performing a liquid-liquid extraction with a mild base like sodium bicarbonate. The acid will move into the aqueous layer, while the desired phenolic nitrile remains in the organic layer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via nitration of 4-hydroxybenzonitrile?
A1: The primary by-products can be categorized as follows:
-
Isomeric By-product: 3-Hydroxy-4-nitrobenzonitrile.
-
Polynitrated By-products: Dinitro-4-hydroxybenzonitrile species, formed under excessively harsh conditions.
-
Oxidation Products: Dark, tarry polymers resulting from the oxidation of the phenol ring.[2]
-
Hydrolysis Products: 5-Hydroxy-2-nitrobenzamide and 5-hydroxy-2-nitrobenzoic acid, typically formed during workup.
Q2: I am considering a Sandmeyer reaction to introduce the nitrile group. What are the potential by-products for that route?
A2: The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide salt, has its own unique set of potential by-products.[4][5]
-
Phenolic By-products: The diazonium salt intermediate is unstable and can react with water to replace the diazonium group (-N₂⁺) with a hydroxyl group (-OH). This is a major side reaction if the temperature is not kept low (typically < 5 °C).
-
Biaryl Compounds: A radical mechanism is involved in the Sandmeyer reaction, which can lead to the formation of biaryl by-products through the coupling of two aryl radicals.[4]
-
Azo Coupling Products: The diazonium salt can act as an electrophile and react with another molecule of the starting amine (if any is unreacted) to form colored azo compounds.
Q3: What analytical techniques are best for identifying and quantifying by-products in my reaction mixture?
A3: A multi-pronged approach is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. It allows you to visualize the consumption of starting material and the appearance of the product and by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying the molecular weights of various components in your crude mixture, confirming the presence of isomers, hydrolysis products, and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation of the final product and isolated by-products. The distinct aromatic splitting patterns can help differentiate between isomers.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your final product and determining the relative percentages of by-products.
Part 3: Data Summary & Visual Guides
Table 1: Influence of Reaction Conditions on By-product Formation in the Nitration of 4-Hydroxybenzonitrile
| Parameter | Condition A (Harsh) | Condition B (Optimized) | Primary By-product Impact |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | 65% HNO₃ in Acetic Acid | Condition A significantly increases isomer formation and oxidation. |
| Temperature | 25-30 °C | 0-5 °C | Higher temperatures drastically increase oxidation (tar) and reduce regioselectivity. |
| Addition Time | < 10 minutes (Bulk) | 30-60 minutes (Dropwise) | Rapid addition leads to localized heating and a surge in by-products. |
| Workup pH | Strongly Acidic/Basic | Neutral (Water Wash) | Non-neutral workup conditions promote the hydrolysis of the nitrile group. |
Diagrams
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Formation of the desired product and major by-products.
References
Technical Support Center: Troubleshooting Low Yield in 5-Hydroxy-2-nitrobenzonitrile Nitration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitration of 5-hydroxy-2-nitrobenzonitrile. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you optimize your reaction and achieve higher yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this specific electrophilic aromatic substitution.
Troubleshooting Guide: Addressing Low Yields
Low yields in the nitration of this compound to its dinitro derivative are a common issue. This guide will walk you through potential causes and their solutions in a question-and-answer format.
Question 1: My yield is significantly lower than expected. What are the most common culprits?
Low yields can often be traced back to several key factors: suboptimal reaction conditions, side reactions, or issues with the workup and purification process.
Primary Causes & Solutions:
-
Improper Temperature Control: The nitration of phenolic compounds is highly exothermic.[1] Failure to maintain a low temperature (typically 0-5 °C) can lead to the formation of unwanted byproducts and decomposition of the starting material.[2]
-
Solution: Ensure your reaction vessel is adequately cooled in an ice-salt bath or with a cryo-cooler. Add the nitrating agent dropwise to maintain strict temperature control throughout the addition.
-
-
Incorrect Nitrating Agent or Concentration: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), the active electrophile.[3][4] Using dilute nitric acid can lead to the formation of nitrosophenols, which can complicate the reaction.[5]
-
Solution: Use a well-defined mixed acid system (e.g., a 1:1 or 2:1 ratio of concentrated H₂SO₄ to HNO₃). The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[6]
-
-
Side Reactions: The hydroxyl and nitro groups on the starting material can influence the regioselectivity of the reaction. The hydroxyl group is a powerful activating group and ortho-, para-director, while the existing nitro group is a deactivating meta-director.[7][8] This can lead to the formation of undesired isomers. Oxidation of the phenol by nitric acid can also occur, especially at higher temperatures.[9]
-
Solution: Precise temperature control is paramount. Additionally, consider alternative nitrating agents that can offer better selectivity under milder conditions, such as bismuth subnitrate with thionyl chloride or metal nitrates on a solid support.[10]
-
Question 2: I'm observing the formation of multiple products in my TLC analysis. How can I improve the regioselectivity?
The formation of multiple isomers is a common challenge in the nitration of substituted aromatic rings.[8]
Strategies for Enhancing Regioselectivity:
-
Protecting the Hydroxyl Group: The strong activating effect of the hydroxyl group can be temporarily masked by converting it to a less activating group, such as an acetate or a benzyl ether. This can help direct the nitration to the desired position. The protecting group can then be removed in a subsequent step.
-
Alternative Nitrating Systems: Traditional mixed acid nitration can be aggressive. Milder and more selective nitrating agents have been developed. For example, using a metal nitrate like copper(II) nitrate in an organic solvent can sometimes provide better control over the reaction.[11]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. While nitration is often carried out in the mixed acids themselves, exploring co-solvents (if compatible with the strong acids) might alter the solubility and reactivity of the species involved.
Question 3: My reaction seems to stall and doesn't go to completion. What could be the reason?
Incomplete conversion can be due to insufficient activation of the nitrating agent or deactivation of the starting material.
Potential Causes and Solutions:
-
Insufficient Acid Catalyst: Sulfuric acid is crucial for generating the nitronium ion. If the concentration is too low, the equilibrium will not favor the formation of the electrophile.
-
Solution: Ensure you are using concentrated sulfuric acid and that the ratio to nitric acid is appropriate for the reaction scale.
-
-
Water Content: The presence of excess water in the reaction mixture can quench the nitronium ion and hinder the reaction.
-
Solution: Use concentrated acids and ensure your glassware is dry before starting the reaction.
-
-
Substrate Deactivation: The presence of two electron-withdrawing groups (nitro and nitrile) in the starting material already deactivates the ring, making the second nitration more challenging than the first.
-
Solution: In some cases, a slight increase in reaction temperature (while carefully monitoring for side reactions) or a longer reaction time may be necessary to drive the reaction to completion.
-
Question 4: I'm having difficulty isolating and purifying my product. What are the best practices for workup and purification?
A proper workup procedure is critical for obtaining a pure product and an accurate yield.
Recommended Workup and Purification Protocol:
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product and dilute the strong acids.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral. This removes any residual acid.
-
Drying: Dry the crude product completely.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method for purifying nitrated aromatic compounds.[12] Column chromatography can also be employed for separating isomers if necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the nitration of this compound?
A: Reported yields can vary significantly based on the specific conditions used. While some syntheses of related dinitro compounds report high yields, the nitration of a deactivated ring like this compound can be more challenging. A well-optimized reaction should aim for yields above 60-70%.
Q2: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s).
Q3: Are there any specific safety precautions I should take?
A: Yes. Nitration reactions are energetic and should be handled with extreme care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the exothermic nature of the reaction and have an adequate cooling system in place.
-
Handle concentrated nitric and sulfuric acids with caution as they are highly corrosive.
Q4: Can I use fuming nitric acid for this reaction?
A: Fuming nitric acid is a more potent nitrating agent and can be used, but it also increases the risk of over-nitration and oxidative side reactions.[2] For this particular substrate, it is generally recommended to start with standard concentrated nitric acid.
Experimental Protocol: Nitration of this compound
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1.0 g of this compound to the cold sulfuric acid with stirring until it is completely dissolved.
-
Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring.
-
Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass of Starting Material | 164.11 g/mol |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Product | 5-hydroxy-2,4-dinitrobenzonitrile |
| Molar Mass of Product | 209.11 g/mol |
Visualizing the Process
Reaction Pathway
Caption: Electrophilic aromatic substitution mechanism for the nitration.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low nitration yields.
References
- 1. vpscience.org [vpscience.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. cerritos.edu [cerritos.edu]
- 7. byjus.com [byjus.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of 5-Hydroxy-2-nitrobenzonitrile
Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the electrophilic nitration of 3-hydroxybenzonitrile. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction and maximize the yield of the desired isomer.
Understanding the Core Challenge: Competing Directing Effects
The primary hurdle in the synthesis of this compound via nitration of 3-hydroxybenzonitrile is the conflict between the directing effects of the two substituents on the aromatic ring.
-
The Hydroxyl (-OH) Group: This is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions.[1][2][3][4] This is due to its ability to donate electron density to the ring through resonance, stabilizing the carbocation intermediates formed during the attack at these positions.[3][5]
-
The Cyano (-CN) Group: This is a deactivating substituent that directs incoming electrophiles to the meta position.[6][7][8] It withdraws electron density from the ring, making it less reactive, and the meta position becomes the least deactivated site for electrophilic attack.
This clash of directing effects means that a standard nitration reaction on 3-hydroxybenzonitrile can lead to a mixture of several isomers, significantly complicating purification and reducing the yield of the target compound, this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions based on established principles of organic chemistry.
Q1: My nitration of 3-hydroxybenzonitrile yields a complex mixture of isomers. How can I improve the regioselectivity to favor the 5-hydroxy-2-nitro product?
A1: This is the most common challenge. The formation of multiple isomers is expected due to the competing directing effects of the hydroxyl and cyano groups. To favor the desired this compound, which results from nitration ortho to the powerful hydroxyl directing group, you need to employ strategies that enhance this pathway while suppressing others.
Root Cause Analysis & Recommended Actions:
-
Direct Nitration Issues: Standard nitrating conditions (e.g., nitric acid in sulfuric acid) are often too harsh and unselective for this substrate, leading to poor regioselectivity and potential side reactions.[9]
-
Solution 1: Directed Ortho-Nitration using a Metal Nitrate: Certain metal nitrates, like ferric nitrate (Fe(NO₃)₃), have been shown to favor ortho-nitration of phenols. This is believed to occur through chelation of the metal to the phenolic oxygen, which then directs the nitrating agent to the adjacent ortho position.
-
Solution 2: Protection-Nitration-Deprotection Strategy: A robust, albeit multi-step, approach is to protect the highly activating hydroxyl group as an ether (e.g., a benzyl ether). This temporarily removes its powerful ortho, para-directing influence, allowing the nitration to proceed under the direction of the other substituents and steric factors. The protecting group is then removed in a final step. This strategy offers much greater control over the regiochemical outcome.[8]
Q2: I'm observing significant formation of the 3-hydroxy-4-nitro and 3-hydroxy-6-nitro isomers. What conditions favor these byproducts and how can I minimize them?
A2: The formation of 3-hydroxy-4-nitrobenzonitrile is a result of nitration para to the hydroxyl group, while 3-hydroxy-6-nitrobenzonitrile comes from nitration at the other ortho position. The powerful activating nature of the -OH group makes these pathways competitive.
Causality and Mitigation:
-
Thermodynamic vs. Kinetic Control: Harsher conditions (higher temperatures, strong acids) can sometimes favor the thermodynamically more stable isomer, which may not be the one you want. Milder reaction conditions often allow for better kinetic control, favoring the pathway with the lowest activation energy.
-
Steric Hindrance: The position ortho to the hydroxyl and meta to the cyano group (the C2 position) is sterically less hindered than the position between the two substituents (the C4 position). By using a bulkier nitrating agent or a catalyst system that involves a sterically demanding transition state, you may be able to disfavor attack at the more hindered C4 position.
-
Solvent Effects: The choice of solvent can influence regioselectivity by differentially solvating the transition states leading to the various isomers.[10] Experimenting with different solvents, from polar aprotic (like acetonitrile) to non-polar (like dichloromethane), may alter the isomer ratio.
Q3: My reaction is producing a lot of dark, tarry byproducts, and my yield is very low. What's causing this and how can I prevent it?
A3: Phenolic compounds are susceptible to oxidation under strong nitrating conditions. The formation of tarry substances is a classic sign of oxidative degradation.
Prevention Strategies:
-
Milder Nitrating Agents: Avoid using harsh nitrating mixtures like fuming nitric acid. Instead, consider reagents like ammonium nitrate with a solid acid catalyst (e.g., KHSO₄) or metal nitrates in a suitable solvent.[2]
-
Temperature Control: Maintain strict temperature control, typically running the reaction at low temperatures (e.g., 0 to 5 °C) to minimize side reactions.
-
Protecting Group: The protection strategy mentioned in A1 is also highly effective at preventing oxidation of the phenol ring.
Q4: I have a mixture of isomers. What is the best way to isolate pure this compound?
A4: Separating regioisomers with similar physical properties can be challenging. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Initial Workup: After quenching the reaction, perform a standard aqueous workup to remove inorganic acids and salts.
-
Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), should allow for the separation of the different hydroxy-nitrobenzonitrile isomers.
-
Recrystallization: Once a fraction enriched in the desired isomer is obtained, recrystallization from a suitable solvent system can be used to achieve high purity.
For a more advanced approach, consider derivatizing the mixture (e.g., by reacting the hydroxyl group) to alter the physical properties of the isomers, facilitating an easier separation, followed by removal of the derivatizing group.
Experimental Protocols & Data
Protocol 1: Directed Ortho-Nitration of 3-Hydroxybenzonitrile
This protocol is based on methods known to favor the ortho-nitration of substituted phenols and offers a direct approach to the target molecule.
Materials:
-
3-Hydroxybenzonitrile
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzonitrile (1 equivalent) in acetonitrile.
-
In a separate beaker, prepare a solution of ferric nitrate nonahydrate (1.1 equivalents) in acetonitrile.
-
Cool the 3-hydroxybenzonitrile solution to 0 °C in an ice bath.
-
Slowly add the ferric nitrate solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Protection-Nitration-Deprotection Strategy
This multi-step synthesis provides greater control over regioselectivity and is adapted from established procedures for complex substituted phenols.[8]
Step A: Protection of the Hydroxyl Group (Benzylation)
-
Combine 3-hydroxybenzonitrile (1 eq.), potassium carbonate (1.5 eq.), and acetone in a round-bottom flask.
-
Add benzyl bromide (1.1 eq.) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the resulting crude 3-(benzyloxy)benzonitrile by column chromatography.
Step B: Nitration of 3-(Benzyloxy)benzonitrile
-
Dissolve 3-(benzyloxy)benzonitrile (1 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-chilled mixture of nitric acid (1.1 eq.) and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain the nitro-substituted product. This step will likely still produce a mixture of isomers that will need separation.
Step C: Isomer Separation
-
Separate the desired 5-(benzyloxy)-2-nitrobenzonitrile from other isomers using column chromatography on silica gel with a hexane/ethyl acetate gradient.
Step D: Deprotection (Hydrogenolysis)
-
Dissolve the purified 5-(benzyloxy)-2-nitrobenzonitrile in methanol or ethanol.
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the final product, this compound.
Comparative Data on Regioselectivity
| Method | Nitrating Agent | Conditions | Expected Major Product | Expected Isomer Ratio (ortho:para to -OH) |
| Standard Nitration | HNO₃ / H₂SO₄ | 0-10 °C | Mixture of isomers | Low selectivity (e.g., 1:1 to 1:2) |
| Directed Nitration | Fe(NO₃)₃·9H₂O | Acetonitrile, 0 °C | This compound | Improved ortho-selectivity (e.g., >3:1) |
| Protection Strategy | HNO₃ / H₂SO₄ on protected substrate | 0 °C | This compound | High selectivity after separation and deprotection |
Visualizing the Reaction Pathways
Mechanism of Electrophilic Nitration
The following diagram illustrates the competing reaction pathways for the nitration of 3-hydroxybenzonitrile. The stability of the intermediate carbocation (Wheland intermediate) determines the favored product.
Caption: Competing pathways in the nitration of 3-hydroxybenzonitrile.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical workflow for addressing issues with regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxy-2-nitrobenzonitrile
Welcome to the technical support center for 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during reactions involving this compound. The inherent functionalities of this molecule—a phenolic hydroxyl group, a nitrile, and an electron-withdrawing nitro group—dictate its reactivity and potential for unwanted side products.
Issue 1: Unwanted Etherification of the Phenolic Hydroxyl Group
Problem: During reactions intended to modify other parts of the molecule, you observe the formation of an ether at the 5-hydroxy position. This is particularly common when using alkyl halides in the presence of a base.
Probable Cause: The phenolic proton is acidic and readily abstracted by bases, forming a phenoxide ion. This phenoxide is a potent nucleophile that can react with electrophiles, such as alkyl halides, leading to O-alkylation. The electron-withdrawing nitro group further increases the acidity of the phenolic proton, making this a facile process.[1]
Solutions & Scientific Rationale:
-
Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before proceeding with your desired reaction.
-
Protocol 1: Silylation (e.g., with TBDMSCl): Silyl ethers are stable under many reaction conditions but can be easily removed later.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base such as imidazole (1.5-2.0 eq) or triethylamine (1.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
The protecting group can be removed post-reaction using a fluoride source like Tetra-n-butylammonium fluoride (TBAF).
-
-
Causality: The protecting group sterically hinders and electronically deactivates the hydroxyl group, preventing it from participating in nucleophilic attacks.
-
-
Careful Selection of Base and Reaction Conditions: If a protecting group is not feasible, the choice of base is critical.
-
Use a mild, non-nucleophilic, or sterically hindered base. For instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides.
-
Lowering the reaction temperature can sometimes favor the desired kinetic product over the thermodynamic O-alkylated product.
-
Issue 2: Hydrolysis of the Nitrile Group
Problem: You detect the formation of 5-Hydroxy-2-nitrobenzamide or 5-Hydroxy-2-nitrobenzoic acid in your product mixture.
Probable Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2][3][4][5][6] The reaction proceeds in two stages: first to the corresponding amide, and then, with more vigorous conditions, to the carboxylic acid.[2][3]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[3][6]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process.[3][4]
Solutions & Scientific Rationale:
-
Strict pH Control: Maintain neutral or near-neutral pH throughout the reaction and workup. If your reaction requires acidic or basic conditions, consider if a milder catalyst or reagent is available.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The presence of water is a prerequisite for hydrolysis.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.
-
Workup Procedure: When quenching the reaction, use a buffered solution or perform the quench at low temperatures to avoid prolonged exposure to harsh pH conditions.
Workflow for Mitigating Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)
Problem: In the presence of strong nucleophiles, you observe displacement of the nitro group or, less commonly, the nitrile group.
Probable Cause: The benzene ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of both the nitro and nitrile groups. The nitro group is an excellent leaving group, making the C2 position susceptible to attack.
Solutions & Scientific Rationale:
-
Control of Nucleophile Strength: Use the softest, least aggressive nucleophile that can accomplish the desired transformation.
-
Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at the lowest possible temperature can disfavor this side reaction.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions.[7] If this side reaction is problematic, consider less polar solvents if your desired reaction chemistry allows.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: It should be stored at room temperature or refrigerated (4°C), in a tightly sealed container, under an inert atmosphere like nitrogen or argon, and protected from light.[8][9] Phenols can be susceptible to oxidation, which may be indicated by a darkening of color over time.
Q2: Why is the hydroxyl group a 2,4-directing group, and how does this impact potential side reactions?
A2: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[10][11] A lone pair of electrons on the oxygen atom can be donated into the benzene ring's pi system, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons.[10][12] In this compound, the positions ortho and para to the hydroxyl group are C6 and C4. While the existing nitro and nitrile groups are deactivating, further electrophilic substitution (e.g., halogenation or nitration) could potentially occur at these activated sites under harsh conditions, leading to polysubstituted byproducts.
Q3: Can the nitro group be reduced without affecting the nitrile group?
A3: Yes, selective reduction of the nitro group to an amine is a common transformation.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is a standard method. This is generally chemoselective for the nitro group over the nitrile.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective for this selective reduction.
It is important to avoid reducing agents like Lithium aluminum hydride (LiAlH₄), which would reduce both the nitrile and the nitro group.[4]
Reaction Pathway Visualization
Caption: Potential reaction pathways for this compound.
III. Data Summary
| Side Reaction | Key Conditions to Avoid | Recommended Mitigation Strategy |
| O-Alkylation (Etherification) | Strong bases (NaH, alkoxides), reactive alkyl halides, high temperatures. | Use a protecting group (e.g., TBDMS) or a mild base (K₂CO₃). |
| Nitrile Hydrolysis | Strong acidic or basic conditions, presence of water, prolonged heating. | Maintain neutral pH, use anhydrous conditions, minimize heat. |
| SNAr | Strong nucleophiles, high temperatures, polar aprotic solvents (DMSO, DMF). | Use milder nucleophiles, lower reaction temperature. |
IV. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from --INVALID-LINK--
-
Chemistry Student. (2022). Nitration of Phenol (A-Level Chemistry). YouTube. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Ring Reactions of Phenol. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Ring reactions of phenol. Retrieved from --INVALID-LINK--
-
Quora. (2018). What is the effect of the -NO₂ group on the acidic strength of phenol? Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
Synblock. (n.d.). CAS 13589-74-7 | this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Retrieved from --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. CAS 13589-74-7 | this compound - Synblock [synblock.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
"stability issues of 5-Hydroxy-2-nitrobenzonitrile under acidic conditions"
Welcome to the technical support center for 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling and utilizing this compound, with a specific focus on its stability challenges under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional aromatic compound featuring a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-CN) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. However, the very reactivity that makes it useful also presents stability challenges, particularly the susceptibility of the nitrile group to hydrolysis in acidic environments. This guide will delve into the mechanisms of this instability and provide actionable strategies to mitigate it.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with this compound in acidic media.
Q1: I'm observing a new, more polar spot on my TLC plate after working up my reaction in acidic conditions. What is likely happening?
A1: The appearance of a new, more polar spot on your TLC plate is a strong indication that your this compound is degrading. The most probable degradation pathway under acidic conditions is the hydrolysis of the nitrile group to a carboxylic acid, forming 5-hydroxy-2-nitrobenzoic acid. Carboxylic acids are significantly more polar than nitriles, which explains the lower Rf value on a normal-phase TLC plate.
-
Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack. In the presence of acid, the nitrile nitrogen is protonated, which greatly enhances the electrophilicity of the nitrile carbon, making it more readily attacked by water, a weak nucleophile.[1][2][3] This acid-catalyzed hydrolysis proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[2][4][5]
-
Troubleshooting Steps:
-
Confirm the Degradant: If possible, isolate the new compound and characterize it by LC-MS or NMR to confirm its identity as 5-hydroxy-2-nitrobenzoic acid. You can also compare its retention time with a commercially available standard of 5-hydroxy-2-nitrobenzoic acid.
-
Minimize Exposure to Strong Acid: If your reaction conditions permit, try using a milder acid or reducing the concentration of the acid.
-
Control Temperature: Hydrolysis is often accelerated at higher temperatures. If your primary reaction can be performed at a lower temperature, this will help to minimize the degradation of the nitrile.
-
Protecting Groups: For multi-step syntheses where the nitrile's integrity is crucial, consider protecting the hydroxyl group as it can influence the electronic properties of the ring. However, for simple acid-catalyzed reactions, this may add unnecessary complexity.
-
Q2: My reaction yield is consistently low when using this compound in an acidic solvent. How can I improve it?
A2: Low reaction yields are a common consequence of starting material degradation. If you've confirmed that the reaction itself is proceeding as expected (e.g., by monitoring the formation of the desired product), then the loss of this compound to hydrolysis is the likely culprit.
-
Causality: The rate of acid-catalyzed nitrile hydrolysis is dependent on several factors, including the concentration of the acid, temperature, and reaction time. Electron-withdrawing groups, such as the nitro group on the benzene ring, can influence the rate of hydrolysis.[6]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor your reaction using an appropriate analytical technique (TLC, HPLC, or NMR). This will help you determine the optimal reaction time to maximize the formation of your desired product while minimizing the degradation of your starting material.
-
pH Control: If your reaction can tolerate it, buffering the solution to a less acidic pH may slow down the rate of hydrolysis.
-
Solvent Choice: While the reaction may require an acidic catalyst, the bulk solvent can sometimes be non-aqueous to reduce the availability of water for hydrolysis. However, this is highly dependent on the specific reaction.
-
Work-up Procedure: Minimize the time your compound is in an acidic aqueous environment during the work-up. Perform extractions and washes as quickly as possible and consider neutralizing the solution with a mild base (e.g., sodium bicarbonate solution) before extensive handling.
-
Q3: I'm trying to analyze my sample containing this compound by HPLC, but I'm seeing broad peaks or peak tailing, especially after acid treatment.
A3: Peak broadening or tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, co-elution of closely related compounds, or on-column degradation.
-
Causality: The phenolic hydroxyl group in this compound can interact with residual silanol groups on a standard C18 column, leading to peak tailing. If degradation to 5-hydroxy-2-nitrobenzoic acid is occurring, you may have two closely eluting peaks that are not fully resolved, appearing as a broad or tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase. This will protonate the silanol groups on the stationary phase and the phenolic hydroxyl group on your analyte, minimizing secondary interactions and improving peak shape.
-
Optimize Gradient: If you suspect the presence of the carboxylic acid degradant, optimize your HPLC gradient to achieve better separation between the nitrile and the acid. A slower gradient may be necessary.
-
Use a Different Column: Consider using a column with end-capping to reduce the number of free silanol groups, or a phenyl-hexyl column which may offer different selectivity for aromatic compounds.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. If the sample was treated with a strong acid, consider diluting it in the mobile phase or a suitable buffer to minimize on-column pH effects.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound under acidic conditions?
A1: The primary degradation product is 5-hydroxy-2-nitrobenzoic acid, formed through the hydrolysis of the nitrile functional group.[7][8][9]
Q2: At what pH range does the degradation of this compound become significant?
Q3: Can I store solutions of this compound in acidic solvents?
A3: It is not recommended to store solutions of this compound in acidic solvents for extended periods, as this will promote the hydrolysis of the nitrile group. If an acidic solution is required for an experiment, it should be prepared fresh and used as quickly as possible. For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place, or as a solution in a neutral, aprotic solvent like DMSO or DMF.
Q4: Are there any protective group strategies to prevent the hydrolysis of the nitrile group?
A4: Directly protecting the nitrile group is not a common strategy. A more practical approach for multi-step syntheses where the nitrile must be preserved through an acidic step would be to protect the hydroxyl group.[12][13][14] Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) would prevent it from influencing the electronic properties of the aromatic ring and could indirectly affect the reactivity of the nitrile group. However, the protecting group would need to be stable to the acidic conditions and selectively removable later in the synthetic sequence. For many applications, optimizing reaction conditions to minimize hydrolysis is a more efficient approach than adding protection/deprotection steps.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the stability of this compound and quantifying its degradation. A reverse-phase HPLC method can be developed to separate the parent compound from its more polar degradation product, 5-hydroxy-2-nitrobenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the nitrile signal and the appearance of signals corresponding to the carboxylic acid.[15]
Part 3: Experimental Protocols & Data
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[16][17][18][19][20]
Objective: To investigate the degradation of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution and treating it in the same way as the acid-degraded sample (without the acid and base).
-
HPLC Analysis: Analyze the degraded and control samples by HPLC.
Recommended HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Expected Results:
Under these conditions, this compound will elute earlier than its more polar degradation product, 5-hydroxy-2-nitrobenzoic acid. By comparing the chromatograms of the control and acid-stressed samples, you can observe the decrease in the peak area of the parent compound and the appearance of the degradation product peak.
| Compound | Expected Retention Time (min) |
| 5-Hydroxy-2-nitrobenzoic acid | ~8-10 |
| This compound | ~12-14 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and column used.
Part 4: Visualization of Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the nitrile group.
Caption: Acid-catalyzed hydrolysis of this compound.
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ijrpp.com [ijrpp.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. biomedres.us [biomedres.us]
- 20. ajpsonline.com [ajpsonline.com]
Technical Support Center: Functionalization of 5-Hydroxy-2-nitrobenzonitrile
Welcome to the technical support center for 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile chemical scaffold. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: General Properties & Handling FAQ
This section covers baseline questions about the physical and chemical nature of this compound.
Q1: What are the basic physical properties and storage recommendations for this compound?
A1: this compound is a solid at room temperature with a melting point between 190-194°C. It is generally stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container at room temperature, often under a nitrogen atmosphere to prevent potential degradation from moisture and air.[1][2] Although its water solubility is not well-documented, its phenolic nature suggests limited solubility in water but better solubility in organic solvents.[2][3]
Q2: I'm having trouble dissolving the starting material. What solvents are recommended?
A2: Solubility can be a challenge. For reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are common choices. For purification via chromatography, mixtures of ethyl acetate and hexanes are typically effective. Always perform small-scale solubility tests before committing to a large-scale reaction.
Q3: What are the main reactive sites on the molecule and how do they influence each other?
A3: The molecule has three key functional groups, each with distinct reactivity:
-
Phenolic Hydroxyl (-OH): This group is acidic and readily deprotonated by a base to form a nucleophilic phenoxide, making it the primary site for O-alkylation or O-acylation.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The nitro group itself is the primary site for reduction to an amine (-NH₂).
-
Nitrile Group (-CN): This group is susceptible to hydrolysis to form a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions.[4][5][6] It can also be reduced, though it is generally more resilient than the nitro group.
The strong electron-withdrawing nature of both the nitro and nitrile groups increases the acidity of the phenolic proton, making its deprotonation easier compared to phenol itself.
Part 2: Troubleshooting O-Alkylation (Ether Synthesis)
Functionalizing the hydroxyl group is a common first step. The Williamson ether synthesis is the most frequent approach, but it comes with challenges.
Q4: My O-alkylation reaction is slow and gives a low yield. What factors should I investigate?
A4: Sluggish O-alkylation is typically due to an inappropriate choice of base, solvent, or temperature.
-
Base Selection: The base must be strong enough to fully deprotonate the phenolic hydroxyl group. Weak bases like sodium bicarbonate are often insufficient. Stronger bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are more effective. K₂CO₃ is a practical and safe choice for many applications.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.
-
Temperature: Heating the reaction is often necessary. A temperature range of 60-100°C is a good starting point, but this should be optimized based on the reactivity of your alkyl halide.
Q5: I'm observing side products in my O-alkylation reaction. What are they and how can I prevent them?
A5: The most common side product is the hydrolysis of the nitrile group. Under harsh basic conditions and elevated temperatures, especially if water is present, the nitrile can hydrolyze to a primary amide or even a carboxylic acid.[7][8]
-
Mitigation Strategy: Use anhydrous solvents and reagents. If possible, use a milder base (e.g., K₂CO₃ instead of NaOH or NaH) and the lowest effective temperature. If the reaction requires forcing conditions, consider protecting the nitrile group, though this adds steps to the synthesis.
Below is a workflow for a typical O-alkylation experiment.
References
- 1. chemscene.com [chemscene.com]
- 2. capotchem.com [capotchem.com]
- 3. file.leyan.com [file.leyan.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Hydroxy-2-nitrobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-nitrobenzonitrile. This guide provides in-depth, field-proven insights into a critical, yet often underestimated, experimental variable: the solvent. Understanding and controlling solvent effects is paramount to achieving desired reactivity, optimizing yields, and ensuring the reproducibility of your results. This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interplay between solvent properties and the chemical behavior of this compound.
Q1: What are the primary reactive sites on this compound and how do solvents influence them?
A1: this compound possesses two primary sites of reactivity influenced by its functional groups: the phenolic hydroxyl (-OH) group and the aromatic ring.
-
The Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide anion. This is the key reactive site for reactions like O-alkylation and O-acylation (Williamson ether synthesis and ester formation, respectively). The solvent's ability to solvate this phenoxide and the corresponding counter-ion dramatically impacts the reaction rate.
-
The Aromatic Ring: The benzene ring is strongly activated towards electrophilic aromatic substitution due to the electron-donating resonance effect of the -OH group.[1][2] Conversely, the powerful electron-withdrawing effects of the nitro (-NO2) and nitrile (-CN) groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. Solvent choice is critical in stabilizing the charged intermediates (Meisenheimer complexes) formed during SNAr reactions.[3][4]
Q2: How do broad solvent classes—polar protic, polar aprotic, and nonpolar—affect the reactivity of the hydroxyl group?
A2: The choice between these solvent classes is one of the most critical decisions for reactions involving the hydroxyl group, especially after its deprotonation to a phenoxide.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. While they can dissolve ionic reagents, they significantly hinder the reactivity of anionic nucleophiles like the phenoxide of this compound. They form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and increasing the energy required for it to attack an electrophile.[5][6] This effect typically leads to slower reaction rates for SN2-type reactions like O-alkylation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have high dielectric constants but lack O-H or N-H bonds.[7] They are excellent for reactions with anionic nucleophiles. They effectively solvate the cation (e.g., K⁺, Na⁺) of the base used for deprotonation, but leave the phenoxide anion relatively "naked" and highly reactive.[5] This results in a significant rate enhancement for SN2 reactions.
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents are generally poor choices for reactions involving ionic species like phenoxides and charged reagents due to their inability to stabilize charges. The reactants often exhibit poor solubility, leading to heterogeneous mixtures and very slow or incomplete reactions.[7]
Q3: What is the significance of the dielectric constant in choosing a solvent for reactions with this molecule?
A3: The dielectric constant (ε) of a solvent is a measure of its ability to separate charges and insulate them from each other.[7] Its importance depends on the reaction mechanism. For reactions where the transition state is more charged or has a greater charge separation than the reactants, a high-dielectric-constant solvent will stabilize the transition state and accelerate the reaction.[8][9] For example, in an SNAr reaction, the transition state leading to the negatively charged Meisenheimer complex is stabilized by polar solvents. Conversely, if a reaction involves the combination of two charged species into a more neutral transition state, a lower dielectric constant may be favorable.[9] However, the dielectric constant is a macroscopic property and does not account for specific solute-solvent interactions like hydrogen bonding, which are often dominant.[7]
Q4: How can I use Kamlet-Taft parameters (α, β, π) for a more rational solvent selection?*
A4: The Kamlet-Taft parameters provide a more nuanced, quantitative description of a solvent's properties beyond simple polarity.[10] They separate solvent effects into three components:
-
α (Hydrogen Bond Donor Acidity): Measures the solvent's ability to donate a hydrogen bond. For reactions with your phenoxide nucleophile, you want to minimize α to avoid stabilizing (and deactivating) the nucleophile. Protic solvents have high α values.
-
β (Hydrogen Bond Acceptor Basicity): Measures the solvent's ability to accept a hydrogen bond. A solvent with a moderate to high β value can help solvate the cation without interfering with the anion. It can also interact with the phenolic proton of the starting material.
-
π* (Dipolarity/Polarizability): Measures the solvent's ability to stabilize charges and dipoles through non-specific dielectric interactions. A higher π* value is generally beneficial for reactions involving charged intermediates or polar transition states.
To maximize the reactivity of the this compound phenoxide in an O-alkylation (SN2) reaction, you would select a solvent with a low α value, a high β value, and a high π* value. This profile is characteristic of polar aprotic solvents like DMSO.[11][12][13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound, with a focus on solvent-related issues.
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Reaction Conversion in O-Alkylation/Acylation | Use of a polar protic solvent (e.g., ethanol). | 1. Diagnosis: The protic solvent is likely forming strong hydrogen bonds with the phenoxide intermediate, creating a "solvent cage" that severely reduces its nucleophilicity.[5][6] 2. Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will solvate the counter-ion (e.g., K⁺) while leaving the phenoxide anion "naked" and highly reactive, dramatically increasing the reaction rate. |
| Slow Reaction Rate in Nucleophilic Aromatic Substitution (SNAr) | The solvent is not adequately stabilizing the charged transition state. | 1. Diagnosis: SNAr reactions proceed through a negatively charged Meisenheimer complex. The rate-determining step is often the formation of this intermediate.[3] A solvent with a low dielectric constant or poor charge-stabilizing ability will result in a high activation energy barrier. 2. Solution: Employ a polar aprotic solvent like DMSO or DMF. Their high polarity (dipolarity) effectively stabilizes the developing negative charge in the transition state, lowering the activation energy and accelerating the reaction.[14] |
| Poor Solubility of Reactants | Mismatch in polarity between the solvent and one or more reactants (e.g., the starting material, a base like K₂CO₃, or an alkylating agent). | 1. Diagnosis: this compound has both polar (-OH, -NO₂, -CN) and nonpolar (aromatic ring) regions.[15] Very nonpolar solvents (hexane) will not dissolve it well, while some inorganic bases are insoluble in less polar organic solvents (THF). 2. Solution: For reactions involving inorganic bases, solvents like DMF or DMSO are excellent choices as they can dissolve both the organic substrate and, to some extent, the inorganic salts. If solubility of the organic substrate in a highly polar solvent is an issue, a co-solvent system or a solvent like THF or acetone may provide a better balance. |
| Formation of Hydrolysis Side Products | Use of a solvent containing or attracting water (e.g., wet ethanol, hygroscopic DMSO) with water-sensitive reagents or intermediates. | 1. Diagnosis: If your reaction involves reagents sensitive to water (e.g., certain acylating agents), trace amounts of water in the solvent can lead to hydrolysis, consuming your reagent and reducing the yield of the desired product. 2. Solution: Always use anhydrous (dry) solvents , especially for moisture-sensitive reactions. Store hygroscopic solvents like DMF and DMSO over molecular sieves. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel. |
Section 3: Experimental Protocols & Data
To illustrate these principles, the following section provides a comparative experimental protocol and expected outcomes.
Experimental Protocol: Comparative O-Ethylation of this compound
This protocol demonstrates the profound impact of solvent choice by comparing the reaction in a polar aprotic solvent (DMF) versus a polar protic solvent (Ethanol).
Reagents:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
Solvent 1: N,N-Dimethylformamide (DMF), anhydrous
-
Solvent 2: Ethanol (EtOH), absolute
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (e.g., 1.64 g, 10 mmol) and potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Solvent Addition: To Flask A, add anhydrous DMF (e.g., 20 mL). To Flask B, add absolute ethanol (e.g., 20 mL).
-
Reagent Addition: Add ethyl iodide (e.g., 1.87 g, 1.0 mL, 12 mmol) to each flask at room temperature.
-
Reaction: Heat both reaction mixtures to 60°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (or after a set time, e.g., 6 hours), cool the mixtures to room temperature.
-
Pour the contents of each flask into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 5-Ethoxy-2-nitrobenzonitrile.
-
-
Analysis: Purify the crude product by column chromatography or recrystallization. Determine the isolated yield for each reaction.
Expected Results: Solvent Impact on Yield and Reaction Time
The following table summarizes the anticipated outcomes based on established chemical principles.
| Solvent System | Solvent Type | Key Solvent-Solute Interactions | Expected Reaction Time | Expected Yield |
| DMF / K₂CO₃ | Polar Aprotic | - Stabilizes K⁺ ion - Leaves phenoxide anion "naked" and highly reactive | Fast (e.g., 2-4 hours) | High (>90%) |
| Ethanol / K₂CO₃ | Polar Protic | - Solvates phenoxide via strong H-bonding, reducing nucleophilicity - K₂CO₃ has lower basicity in EtOH | Very Slow (e.g., >24 hours) | Low to Moderate (<40%) |
Section 4: Visual Guides
Solvent Selection Workflow for Reactions of this compound
The following decision tree provides a logical pathway for selecting an appropriate solvent for your experiment.
References
- 1. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in 5-Hydroxy-2-nitrobenzonitrile Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the highly exothermic nitration of 4-hydroxybenzonitrile. Our focus is on providing not just procedural steps, but the causal logic behind them to ensure both safety and success in your experiments.
Understanding the Inherent Hazard: Why Nitration is Highly Exothermic
Nitration reactions are a cornerstone of organic synthesis, but they are notoriously energetic.[1] The introduction of a nitro group onto an aromatic ring is a strongly exothermic process, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] This significant release of energy stems from the formation of stable C-N and O-H bonds.
The primary sources of thermal hazards in this synthesis are:
-
The Nitration Reaction Itself: The desired reaction is highly exothermic. If the rate of heat generation surpasses the rate of heat removal, a dangerous thermal runaway can occur.[2][3]
-
Decomposition of Reagents and Products: Nitro-compounds are inherently energetic and can decompose exothermically at elevated temperatures.[1][4][5] Contamination, such as residual acids, can significantly lower the decomposition temperature.[4]
-
Mixing and Dilution: The dilution of concentrated sulfuric acid, both during the preparation of the nitrating mixture and during the final quenching step, is also a significant exothermic event that must be controlled.[6][7]
A thorough understanding of these risks is the first step toward mitigating them. Prior to any scale-up, a comprehensive process safety strategy, including reaction calorimetry (e.g., DSC or RC1), is critical to define the reaction's energetic profile and establish safe operating limits.[1][8][9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do?
Answer: This is a critical situation known as a thermal runaway, where heat is being generated faster than it can be removed.[3] Immediate and decisive action is required.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: If possible and safe, enhance the cooling capacity. This could involve adding more dry ice or a colder solvent to your external cooling bath.
-
Ensure Vigorous Agitation: Check that the stirring is vigorous and efficient. Poor mixing can create localized "hot spots" that initiate a runaway.[5][6][9]
Last Resort: Emergency Quench If the temperature continues to rise uncontrollably, you may need to perform an emergency quench.
-
Procedure: Cautiously and slowly pour the reaction mixture into a large volume of crushed ice or ice-water, which should be prepared in a separate, oversized vessel.[6]
-
Extreme Caution Advised: This action is itself hazardous. The dilution of concentrated acids with water is highly exothermic and can cause violent splashing and release of corrosive fumes.[6] This should only be performed as a last resort when you are certain the reaction is escalating toward an explosion and appropriate safety measures (fume hood sash down, blast shield, appropriate PPE) are in place. Alert colleagues and your supervisor immediately.
Issue 2: Delayed Temperature Spike After a Period of Stability
Question: The reaction was proceeding smoothly at a low temperature, but after some time, the temperature suddenly spiked. What happened?
Answer: This dangerous scenario is often caused by the accumulation of unreacted nitrating agent .[6][10]
Causality: If the reaction temperature is too low, the rate of the nitration reaction can become very slow.[10] If you continue to add the nitrating agent at the planned rate, it will build up in the reactor without reacting. A subsequent, small increase in temperature—perhaps from a slight fluctuation in the cooling bath—can then trigger the rapid reaction of all the accumulated reagent at once, leading to a violent exotherm that quickly overwhelms the cooling system.[6][10]
Preventative Measures:
-
Maintain Correct Temperature Range: Do not overcool the reaction. There is a critical lower temperature limit for safety, just as there is an upper one.[10]
-
Monitor the Exotherm: The reaction should produce a noticeable, but controlled, exotherm upon addition of the nitrating agent. If you add the nitrating agent and see no temperature increase, it is a sign that the reaction is not proceeding and that reagent is accumulating. Stop the addition and allow the temperature to rise slightly to initiate the reaction before proceeding.
Issue 3: Low Yield and Formation of Impurities
Question: My final yield of this compound is low, and I see evidence of side products. What are the likely causes?
Answer: Low yields can be attributed to several factors, many of which are linked to improper temperature control.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low, leading to unreacted starting material.[6] Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) before quenching.
-
Over-Nitration: Elevated temperatures can promote the formation of dinitro- or other over-nitrated species, which are often more unstable and hazardous.[5][11] Strict adherence to the recommended temperature range is crucial.
-
Side Reactions: High temperatures can also lead to oxidative side reactions, resulting in the formation of colored, tar-like impurities.
-
Improper Quenching/Workup: A poorly executed quench can lead to product decomposition or loss. Ensure the reaction mixture is poured slowly onto a vigorously stirred ice-water mixture to effectively dissipate heat.[6]
Issue 4: Scaling Up the Reaction
Question: I successfully performed the reaction on a 1-gram scale. What are the primary safety considerations when scaling up to 100 grams?
Answer: Scaling up a chemical reaction is not a linear process, especially for exothermic reactions.[2] The most critical challenge is the change in the surface-area-to-volume ratio.[8][11]
Key Scale-Up Challenges:
-
Heat Transfer: As you increase the scale, the volume of the reaction mixture (which generates heat) increases by the cube of the vessel radius, while the surface area available for cooling only increases by the square of the radius.[8][11] This means a larger reactor is inherently less efficient at removing heat.
-
Mixing Efficiency: Achieving homogenous mixing in a larger vessel is more difficult. Inefficient mixing can lead to the formation of dangerous hot spots.[9]
-
Addition Time: The rate of addition for the nitrating agent must be significantly slower on a larger scale to allow the less efficient cooling system to keep up with the heat generation.
Recommendations:
-
Incremental Scale-Up: Do not jump directly from a 1g to a 100g scale. A 10-fold increment is a common rule of thumb.[2]
-
Calorimetric Analysis: Before a significant scale-up, perform reaction calorimetry to accurately measure the heat of reaction and determine the maximum heat output.[9] This data is essential for ensuring your reactor's cooling capacity is sufficient.
-
Process Modifications: Consider a semi-batch process where the controlled addition of the nitrating agent is the limiting factor for the reaction rate, rather than temperature control alone.[8] For industrial applications, continuous flow reactors offer superior heat transfer and are an inherently safer option.[12][13]
Best Practices & Standard Operating Protocol
Proactive process control is the foundation of safety. This section provides a detailed protocol for the laboratory-scale synthesis of this compound, incorporating best practices for managing the exotherm.
Pre-Reaction Safety & Setup Checklist
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields, and consider a face shield.
-
Fume Hood: Perform all steps in a properly functioning chemical fume hood.[14]
-
Emergency Equipment: Ensure an appropriate fire extinguisher, safety shower, and eyewash station are accessible. Have a blast shield in front of the apparatus.
-
Cooling Bath: Prepare an ice-salt or dry ice/acetone bath capable of maintaining the desired temperature. Ensure it is of sufficient volume to handle the heat load.[6][14]
-
Emergency Quench Station: Have a large beaker or flask containing a substantial amount of crushed ice and water ready and within reach.[14]
-
Glassware: Use clean, dry, and crack-free glassware. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel for the addition of the nitrating agent.[14]
Detailed Experimental Protocol
This protocol describes the nitration of 4-hydroxybenzonitrile.
Step 1: Preparation of the Nitrating Mixture
-
In a separate flask cooled in an ice-water bath, slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 21 mL).[6]
-
Causality: This mixing is highly exothermic. Pre-cooling and slow addition are essential to prevent overheating and the uncontrolled formation of the nitronium ion (NO₂⁺), the active electrophile. Keep this mixture cool until use.
Step 2: Setting up the Reaction
-
In the three-necked flask, dissolve 4-hydroxybenzonitrile (1.0 eq) in a suitable volume of concentrated sulfuric acid.
-
Cool the solution in your prepared cooling bath to the target starting temperature (e.g., 0 °C). Ensure the internal thermometer is submerged in the reaction mixture.
Step 3: Controlled Addition of Nitrating Agent
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel into the stirred solution of 4-hydroxybenzonitrile.[14]
-
Critical Control Point: Meticulously monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature within a narrow, pre-determined range (e.g., 0-5 °C).[6]
-
Causality: The rate of addition directly controls the rate of heat generation. A slow, controlled addition ensures that the cooling system is never overwhelmed. This is the single most important variable for preventing a runaway reaction.
Step 4: Reaction Monitoring and Completion
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified time (e.g., 30-60 minutes), or until TLC analysis confirms the consumption of the starting material.[14]
Step 5: Safe Reaction Quench and Workup
-
Once the reaction is complete, pour the reaction mixture slowly and carefully in a thin stream into the prepared beaker containing a large amount of crushed ice and water, with vigorous stirring.[6][14]
-
Causality: This step serves to dilute the strong acids and dissipate the significant heat of dilution. Pouring the acid mixture into water (and not the other way around) is a critical safety rule.
-
The precipitated product can then be collected by filtration, washed thoroughly with water to remove residual acids, and dried.
Table 1: Key Process Parameters & Control Ranges
| Parameter | Recommended Range | Rationale & Justification |
| Reaction Temperature | 0 - 5 °C | Balances reaction rate with safety. Prevents accumulation of unreacted nitrating agent (if too cold) and side reactions/decomposition (if too hot).[6][10] |
| Nitrating Agent Addition Time | 1 - 2 hours (lab scale) | Ensures heat generation rate does not exceed the heat removal capacity of the cooling system.[6][12] |
| Agitation Speed | Vigorous | Prevents localized concentration and temperature gradients ("hot spots"), ensuring homogenous heat distribution.[6][9] |
| Reagent Ratio | Slight excess of Nitric Acid | Drives the reaction to completion, but a large excess should be avoided as it increases the overall energy potential of the system. |
| Quench Medium | >10x volume of ice/water | Provides a sufficient thermal sink to absorb the heat of dilution from the concentrated acids safely.[6] |
Visualized Workflows and Logic
Diagram 1: Experimental Workflow for Controlled Nitration
Caption: Workflow for the controlled nitration of 4-hydroxybenzonitrile.
Diagram 2: Troubleshooting Logic for Thermal Events
Caption: Decision tree for managing a thermal runaway event.
References
- 1. mdpi.com [mdpi.com]
- 2. catsci.com [catsci.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fauske.com [fauske.com]
- 9. amarequip.com [amarequip.com]
- 10. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Hydroxy-2-nitrobenzonitrile: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. 5-Hydroxy-2-nitrobenzonitrile, a key intermediate, presents a unique molecular architecture ripe for the development of novel therapeutics and advanced materials. This guide provides an in-depth comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Introduction to this compound
This compound is a versatile building block characterized by the presence of a hydroxyl, a nitro, and a nitrile group on a benzene ring. This trifunctional arrangement allows for a diverse range of chemical modifications, making it an attractive precursor for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents. The selection of an appropriate synthetic strategy is crucial for achieving high yields, purity, and scalability while considering factors such as reagent availability, cost, and safety. This guide will explore two distinct and viable pathways: the nitration of 4-hydroxybenzonitrile and the Sandmeyer reaction of 2-amino-5-hydroxybenzonitrile.
Route 1: Electrophilic Nitration of 4-Hydroxybenzonitrile
This approach represents a direct and atom-economical route to this compound, leveraging the directing effects of the hydroxyl and cyano groups on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a meta-directing deactivator. The regioselectivity of the nitration is therefore a key consideration.
Reaction Scheme
Caption: Synthesis of this compound via nitration.
Experimental Protocol
Materials:
-
4-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 20 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath. To this, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of 4-hydroxybenzonitrile in 25 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile over 30-45 minutes. Meticulously maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. An off-white to pale yellow solid will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified product under vacuum.
Discussion of Route 1
Expertise & Experience: The choice of a mixed acid system (H₂SO₄/HNO₃) is critical for generating the highly electrophilic nitronium ion (NO₂⁺). The hydroxyl group's strong activating and ortho-, para-directing effect, combined with the meta-directing nature of the nitrile group, favors nitration at the position ortho to the hydroxyl group and meta to the nitrile group, leading to the desired 2-nitro isomer. Maintaining a low temperature is paramount to minimize the formation of dinitrated and other isomeric byproducts, which can complicate purification. The slow, controlled addition of the nitrating mixture prevents localized overheating and ensures a steady reaction rate.
Trustworthiness: This protocol is a self-validating system. The precipitation of the product upon quenching with ice water provides a clear indication of a successful reaction. The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield for this reaction, based on analogous nitrations of phenolic compounds, is in the range of 60-75%.
Route 2: Sandmeyer Reaction of 2-Amino-5-hydroxybenzonitrile
The Sandmeyer reaction offers a classic and reliable method for the introduction of a nitrile group, though in this context, it would be the conversion of an amino group to a nitro group which is not a standard Sandmeyer reaction. A more conventional Sandmeyer approach would be the conversion of an amino group to a nitrile. However, for the synthesis of this compound, a more plausible Sandmeyer-related pathway involves the diazotization of an aniline derivative followed by treatment with a nitrite salt in the presence of a copper catalyst. A more direct Sandmeyer approach would be to synthesize an aminonitrobenzene and then convert the amino group to a hydroxyl group. For the purpose of this guide, we will focus on a theoretical Sandmeyer-type reaction for the conversion of an amino group to a nitro group, acknowledging it is a less common transformation. A more practical approach would be the nitration of 2-amino-5-hydroxybenzonitrile, however, for the sake of demonstrating a different synthetic strategy, a Sandmeyer-type reaction is discussed.
A more common and practical approach would be the nitration of 2-amino-5-hydroxybenzonitrile. However, to illustrate a distinct synthetic strategy, we will outline a Sandmeyer-type reaction for the conversion of the amino group to a nitro group. It is important to note that this is a less conventional application of the Sandmeyer reaction.
Reaction Scheme
Caption: Synthesis of this compound via a Sandmeyer-type reaction.
Experimental Protocol
Materials:
-
2-Amino-5-hydroxybenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Oxide (Cu₂O)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Diazotization: Dissolve 2.0 g of 2-amino-5-hydroxybenzonitrile in a mixture of 10 mL of concentrated hydrochloric acid and 10 mL of water. Cool the solution to 0-5 °C in an ice-salt bath. To this, add a solution of 1.2 g of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Nitro-dediazoniation: In a separate flask, prepare a suspension of 2.5 g of copper(I) oxide in a solution of 3.0 g of sodium nitrite in 20 mL of water. Heat this mixture to 50 °C.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the heated copper(I) oxide and sodium nitrite suspension. Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, continue to heat the mixture at 50-60 °C for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Discussion of Route 2
Expertise & Experience: The Sandmeyer reaction is a powerful tool for the transformation of aromatic amines. The initial diazotization step requires careful temperature control to prevent the premature decomposition of the unstable diazonium salt. The subsequent displacement of the diazonium group with a nitro group is facilitated by a copper(I) catalyst. This reaction is believed to proceed through a radical mechanism. The choice of copper(I) oxide as the catalyst is common for such transformations.
Trustworthiness: The successful formation of the diazonium salt can be qualitatively tested using a starch-iodide paper (a positive test indicates the presence of excess nitrous acid). The evolution of nitrogen gas during the second step is a strong indicator that the reaction is proceeding. The final product's identity and purity would be confirmed by standard analytical techniques. The yield for this type of reaction can be variable and is often in the moderate range (40-60%), depending on the stability of the diazonium salt and the efficiency of the displacement step.
Comparative Analysis
| Feature | Route 1: Nitration of 4-Hydroxybenzonitrile | Route 2: Sandmeyer-type Reaction |
| Starting Material | 4-Hydroxybenzonitrile (commercially available) | 2-Amino-5-hydroxybenzonitrile (may require synthesis) |
| Number of Steps | One-pot reaction | Two-step, one-pot procedure |
| Reagents | Nitric acid, Sulfuric acid (corrosive, strong oxidizers) | Sodium nitrite, Hydrochloric acid, Copper(I) oxide, Sodium nitrite |
| Reaction Conditions | Low temperature (0-5 °C) | Low temperature for diazotization, moderate heating for displacement |
| Typical Yield | Moderate to Good (60-75%) | Moderate (40-60%) |
| Key Challenges | Control of regioselectivity, potential for over-nitration | Instability of the diazonium salt, handling of potentially toxic reagents |
| Scalability | Generally scalable with good temperature control | Can be challenging to scale due to the instability of the diazonium intermediate |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Nitration) is the more direct and likely higher-yielding approach, benefiting from a readily available starting material and a single transformation step. The primary challenge lies in carefully controlling the reaction conditions to maximize the yield of the desired isomer and minimize byproducts. For laboratory-scale synthesis and process development, this route is highly recommended due to its efficiency and simplicity.
Route 2 (Sandmeyer-type Reaction) , while mechanistically interesting, is a more involved process that may require the synthesis of the starting amine. The instability of the diazonium salt intermediate can also impact the overall yield and scalability. This route might be considered when the starting amine is readily available or when exploring alternative synthetic strategies.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For most applications, the nitration of 4-hydroxybenzonitrile represents the more practical and efficient choice for the synthesis of this compound.
A Comparative Guide to the Biological Activity of 5-Hydroxy-2-nitrobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Biological Activity
In the realm of medicinal chemistry and drug discovery, the spatial arrangement of functional groups within a molecule is a paramount determinant of its biological activity. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold—can exhibit dramatically different pharmacological profiles. This guide provides a comparative analysis of 5-Hydroxy-2-nitrobenzonitrile and its key positional isomers.
While direct, head-to-head comparative studies on the biological activities of these specific isomers are not extensively available in the public domain, this guide will synthesize the known chemical properties and extrapolate potential biological activities based on the well-established principles of structure-activity relationships for phenolic and nitroaromatic compounds. We will explore the potential for antimicrobial, cytotoxic, and enzyme-inhibiting activities, providing a framework for future experimental validation. The objective is to offer a scientifically grounded perspective on why these isomers are expected to behave differently and to provide detailed protocols for their empirical evaluation.
The Isomers in Focus: A Physicochemical Overview
The core structure is a benzonitrile ring substituted with one hydroxyl (-OH) and one nitro (-NO₂) group. The relative positions of these groups are expected to significantly influence the molecule's electronic properties, acidity (pKa of the phenolic proton), hydrogen bonding capability, and overall steric hindrance, all of which are critical for interaction with biological targets.
Table 1: Physicochemical Properties of Hydroxy-nitrobenzonitrile Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13589-74-7 | C₇H₄N₂O₃ | 164.12 | |
| 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | C₇H₄N₂O₃ | 164.12 | |
| 3-Hydroxy-4-nitrobenzonitrile | 18495-15-3 | C₇H₄N₂O₃ | 164.12 | |
| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | C₇H₄N₂O₃ | 164.12 |
Comparative Biological Activity: A Predictive Analysis
In the absence of direct comparative experimental data, we can infer potential activities based on the known pharmacology of related phenolic and nitroaromatic compounds.
Antimicrobial Activity
Phenolic compounds are known to exert antimicrobial effects by disrupting microbial cell membranes, leading to the leakage of intracellular contents and cell death. The nitro group, being strongly electron-withdrawing, can enhance the acidity of the phenolic proton, potentially increasing membrane disruption. Furthermore, nitroaromatic compounds can be bioreduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamine intermediates, which can damage DNA and proteins.
-
This compound vs. 2-Hydroxy-5-nitrobenzonitrile : The position of the nitro group relative to the hydroxyl group is critical. In the 2-nitro isomer, intramolecular hydrogen bonding between the hydroxyl and nitro groups is possible, which would decrease the acidity of the phenolic proton and could reduce its ability to disrupt membranes compared to the 5-hydroxy isomer where this is not possible. However, the proximity of the nitro group to the nitrile in the 2-nitro isomer could influence its electronic properties differently.
Table 2: Comparative Antimicrobial Activity Data (Hypothetical)
No direct comparative data was found in the searched literature. This table is a template for future experimental results.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | - |
| 2-Hydroxy-5-nitrobenzonitrile | Staphylococcus aureus | Data Not Available | - |
| 3-Hydroxy-4-nitrobenzonitrile | Staphylococcus aureus | Data Not Available | - |
| 4-Hydroxy-3-nitrobenzonitrile | Staphylococcus aureus | Data Not Available | - |
| This compound | Escherichia coli | Data Not Available | - |
| 2-Hydroxy-5-nitrobenzonitrile | Escherichia coli | Data Not Available | - |
| 3-Hydroxy-4-nitrobenzonitrile | Escherichia coli | Data Not Available | - |
| 4-Hydroxy-3-nitrobenzonitrile | Escherichia coli | Data Not Available | - |
Cytotoxic Activity
The potential for cytotoxicity against cancer cell lines is a key area of investigation for novel small molecules. Nitroaromatic compounds are known to be activated to cytotoxic species under the hypoxic conditions often found in solid tumors. The phenolic hydroxyl group can also contribute to cytotoxicity through the generation of reactive oxygen species (ROS) or by interacting with key cellular enzymes.
-
Isomeric Differences : The steric and electronic differences between the isomers would likely lead to differential uptake by cells and varying affinities for intracellular targets. For example, the ability of an isomer to intercalate with DNA or bind to the active site of an enzyme would be highly dependent on its specific three-dimensional shape and charge distribution.
Table 3: Comparative Cytotoxicity Data (Hypothetical)
No direct comparative data was found in the searched literature. This table is a template for future experimental results.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | Data Not Available | - |
| 2-Hydroxy-5-nitrobenzonitrile | HeLa (Cervical Cancer) | Data Not Available | - |
| 3-Hydroxy-4-nitrobenzonitrile | HeLa (Cervical Cancer) | Data Not Available | - |
| 4-Hydroxy-3-nitrobenzonitrile | HeLa (Cervical Cancer) | Data Not Available | - |
| This compound | A549 (Lung Cancer) | Data Not Available | - |
| 2-Hydroxy-5-nitrobenzonitrile | A549 (Lung Cancer) | Data Not Available | - |
| 3-Hydroxy-4-nitrobenzonitrile | A549 (Lung Cancer) | Data Not Available | - |
| 4-Hydroxy-3-nitrobenzonitrile | A549 (Lung Cancer) | Data Not Available | - |
Enzyme Inhibition
Many phenolic compounds are known to be enzyme inhibitors, acting on a wide range of targets such as kinases, oxidoreductases, and proteases. The nitrile group can also act as a hydrogen bond acceptor or a weak coordinating group for metal ions in enzyme active sites.
-
Structure-Activity Relationship : The precise positioning of the hydroxyl, nitro, and nitrile groups would dictate the specific interactions an isomer can form within an enzyme's binding pocket. An isomer that perfectly complements the shape and electronic environment of an active site will be a potent inhibitor, while another isomer may not bind at all. For example, a study on a related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, found it to have antiviral activity by inhibiting an early event in viral replication.[1][2] This suggests that the nitrobenzonitrile scaffold can indeed interact with specific biological targets.
Experimental Protocols
To empirically determine the biological activities of these isomers, standardized assays are required. The following are detailed, self-validating protocols for assessing antimicrobial and cytotoxic activities.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microbial strain.
Workflow Diagram: MIC Determination
References
A Senior Application Scientist's Guide to Spectroscopic Comparison of 5-Hydroxy-2-nitrobenzonitrile and its Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise formation of substituted aromatic nitriles is of paramount importance. 5-Hydroxy-2-nitrobenzonitrile serves as a critical building block for various heterocyclic compounds, demanding rigorous analytical confirmation of its identity and purity. This guide provides an in-depth, experience-driven comparison of the spectroscopic characteristics of this compound and its direct precursor, 4-hydroxybenzonitrile.
The narrative herein is built on the principle of analytical triangulation. By leveraging three distinct spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—we establish a self-validating workflow. Each technique offers a unique perspective on the molecular transformation, and their combined data provide an unequivocal confirmation of the synthetic outcome. This approach moves beyond simple data reporting, focusing instead on the causal links between structural changes and their spectral manifestations.
The Synthetic Transformation: From Precursor to Product
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-hydroxybenzonitrile.[1][2][3] The hydroxyl (-OH) and nitrile (-CN) groups of the precursor direct the incoming nitro group (-NO₂) to the position ortho to the hydroxyl group and meta to the nitrile. This strategic addition is the central event we aim to verify.
Caption: Synthetic route from 4-hydroxybenzonitrile to this compound.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Expertise & Causality: FT-IR spectroscopy is the ideal first-pass technique for functional group identification. The core objective is to confirm the addition of the nitro group while verifying the retention of the hydroxyl and nitrile functionalities. The introduction of the strongly electron-withdrawing NO₂ group also subtly influences the vibrational frequencies of the existing bonds through electronic effects.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample (precursor or product) is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: The pressure arm is lowered to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans to ensure a high signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Comparative FT-IR Data
| Functional Group | Precursor: 4-Hydroxybenzonitrile (cm⁻¹) | Product: this compound (cm⁻¹) | Rationale for Change |
| O-H Stretch (broad) | ~3350 | ~3400 | The hydroxyl group is retained. The slight shift can be attributed to changes in intermolecular hydrogen bonding. |
| C≡N Stretch | ~2230 | ~2235 | The nitrile group is retained. The slight shift to higher wavenumber is due to the electron-withdrawing effect of the adjacent nitro group. |
| Aromatic C=C Stretch | ~1600, ~1510 | ~1610, ~1520 | Aromatic ring structure is preserved. |
| N-O Asymmetric Stretch | Absent | ~1530 (strong) | Primary evidence: Appearance of a strong, characteristic band confirms the successful introduction of the NO₂ group.[4][5] |
| N-O Symmetric Stretch | Absent | ~1350 (strong) | Secondary evidence: A second strong band further validates the presence of the NO₂ group.[4][5][6] |
Trustworthiness: The self-validating nature of this analysis lies in the simultaneous observation of retained precursor functional groups and the unambiguous appearance of two strong, distinct peaks corresponding to the nitro group. The absence of these peaks in the precursor's spectrum serves as a perfect negative control.[4]
Part 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR provides a detailed map of the proton environments on the aromatic ring. The symmetry of the precursor, 4-hydroxybenzonitrile, results in a simple AA'BB' system. The nitration breaks this symmetry, leading to a more complex splitting pattern with distinct chemical shifts for each of the three remaining aromatic protons. The deshielding effect of the nitro group is the key diagnostic feature.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Causality Note: DMSO-d₆ is chosen for its ability to dissolve both precursor and product and to allow for the observation of the exchangeable -OH proton signal.
-
Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired (e.g., at 400 or 500 MHz).
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Environment | Precursor: 4-Hydroxybenzonitrile (δ, ppm) | Product: this compound (δ, ppm) | Rationale for Change |
| Aromatic Protons | ~7.7 (d, 2H), ~6.9 (d, 2H) | ~8.2 (d, 1H), ~7.5 (dd, 1H), ~7.3 (d, 1H) | The simple doublet-of-doublets pattern of the precursor is replaced by three distinct signals, confirming the loss of symmetry. The significant downfield shift (to ~8.2 ppm) of one proton is characteristic of a proton ortho to the strongly electron-withdrawing nitro group.[7][8] |
| Hydroxyl Proton (-OH) | ~10.5 (s, broad, 1H) | ~11.5 (s, broad, 1H) | The hydroxyl proton is retained and observed as a broad singlet. Its chemical shift is variable and dependent on concentration and temperature. |
Trustworthiness: The dramatic change from a symmetric two-signal pattern to an asymmetric three-signal pattern provides irrefutable proof of substitution on the aromatic ring. The specific downfield shift of one proton to >8.0 ppm is a classic indicator of nitration ortho to an activating group, validating the predicted regiochemistry.
Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The introduction of a nitro group, a powerful auxochrome and chromophore, into the aromatic system extends the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the maximum absorption wavelength (λₘₐₓ) to a longer wavelength (a bathochromic or "red" shift).[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of both the precursor and the product in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10⁻⁵ M).
-
Cuvette Filling: Fill a quartz cuvette with the sample solution. A reference cuvette is filled with the pure solvent.
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-500 nm).
-
Data Analysis: The absorbance spectrum is plotted, and the wavelength of maximum absorbance (λₘₐₓ) is determined.
Comparative UV-Vis Data (in Ethanol)
| Compound | λₘₐₓ (nm) | Rationale for Change |
| Precursor: 4-Hydroxybenzonitrile | ~245 nm | This absorption corresponds to the π → π* transitions of the substituted benzene ring. |
| Product: this compound | ~310 nm | Primary Evidence: The significant bathochromic shift of ~65 nm is a direct consequence of the extended conjugation and electronic perturbation introduced by the nitro group.[10][11][12] |
Trustworthiness: The large and unambiguous red shift in λₘₐₓ provides strong, independent confirmation of the successful chemical modification. This method is particularly valuable for rapid, qualitative confirmation of the reaction's progress.
Integrated Analytical Workflow
The synergy between these three techniques forms a robust, self-validating analytical workflow. FT-IR quickly confirms the presence of the key functional groups, ¹H NMR elucidates the precise structural arrangement and confirms regiochemistry, and UV-Vis provides a rapid check on the electronic changes within the conjugated system.
Caption: A self-validating workflow for structural confirmation.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and trustworthy method for comparing this compound with its precursor, 4-hydroxybenzonitrile. By understanding the causal principles behind the spectral changes observed in FT-IR, ¹H NMR, and UV-Vis spectroscopy, researchers can move beyond simple data collection to a state of confident, validated structural confirmation. This analytical rigor is fundamental to ensuring the quality and reliability of materials used in research and development.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 5-Hydroxy-2-nitrobenzonitrile by 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in the development pipeline. This guide provides an in-depth, expert-led comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the definitive structural validation of 5-Hydroxy-2-nitrobenzonitrile, a key building block in medicinal chemistry.
We move beyond a simple recitation of steps to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This guide leverages a suite of powerful 2D NMR experiments—COSY, HSQC, and HMBC—to create a comprehensive and irrefutable map of atomic connectivity.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental, they often fall short for substituted aromatic systems like this compound.[1][2] Overlapping signals in the aromatic region and the inability to directly observe connectivity to non-protonated (quaternary) carbons can lead to ambiguity. 2D NMR resolves these issues by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][3]
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with standard numbering for NMR analysis.
Predicted Spectral Data
Before acquiring experimental data, it is instructive to predict the ¹H and ¹³C chemical shifts. These predictions, based on established substituent effects in benzene rings, provide a hypothetical framework to guide the interpretation of the actual spectra.[4][5]
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | C | - | ~118 | Attached to the electron-withdrawing cyano group. |
| 2 | C | - | ~140 | Attached to the strongly electron-withdrawing nitro group. |
| 3 | CH | ~8.3 | ~128 | Ortho to the nitro group, expected to be downfield. |
| 4 | CH | ~7.5 | ~120 | Meta to the nitro group, ortho to the hydroxyl group. |
| 5 | C | - | ~158 | Attached to the electron-donating hydroxyl group. |
| 6 | CH | ~7.2 | ~115 | Ortho to the hydroxyl group. |
| 7 | C (CN) | - | ~116 | Cyano carbon. |
| 8 | OH | Variable | - | Chemical shift is concentration and solvent dependent. |
Part 1: The Experimental Workflow
A robust experimental design is critical for acquiring high-quality, interpretable data. The following protocol outlines a self-validating system for data acquisition.
Diagram of the 2D NMR Experimental Workflow
Caption: A comprehensive workflow from sample preparation to final structure validation.
Step-by-Step Experimental Protocols
1. Sample Preparation: The quality of the NMR sample directly impacts the quality of the resulting spectra.[6][7]
-
Analyte & Solvent Selection: Weigh approximately 15-25 mg of this compound.[8] This concentration is optimal for achieving a good signal-to-noise ratio in heteronuclear 2D experiments within a reasonable time.[6] Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the analyte and, crucially, to slow down the exchange of the hydroxyl proton, making it potentially observable.
-
Homogenization: Add the solvent to a vial containing the sample. Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is essential to avoid poor magnetic field shimming, which results in broad spectral lines.[9]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.[9]
2. NMR Data Acquisition: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These serve as a reference for the 2D experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled, typically those separated by two or three bonds.[10] It is indispensable for mapping out the proton connectivity within the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[3][11] It provides a definitive link between the ¹H and ¹³C chemical shifts for all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two and three bonds.[10][12] This is the key to connecting protonated carbons to non-protonated (quaternary) carbons, such as those bearing the cyano, nitro, and hydroxyl groups.
Part 2: Data Interpretation – A Self-Validating Approach
The true power of this methodology lies in how the data from each experiment cross-validates the others, leading to an unambiguous structural assignment.
Step 1: Assembling the Proton Framework with COSY
The COSY spectrum is the first step in piecing together the molecular fragments. For this compound, the aromatic protons form a single spin system.
-
Expected Correlations: We expect to see a cross-peak connecting H-3 and H-4, as they are ortho to each other (a three-bond coupling). A weaker cross-peak may also be visible between H-4 and H-6, which are meta to each other (a four-bond coupling). The presence of the H-3/H-4 correlation immediately establishes this connectivity.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, one-bond ¹H-¹³C connections, allowing for the confident assignment of all protonated carbons.
-
Expected Correlations:
-
The ¹H signal at ~8.3 ppm (H-3) will show a cross-peak to the ¹³C signal at ~128 ppm (C-3).
-
The ¹H signal at ~7.5 ppm (H-4) will correlate with the ¹³C signal at ~120 ppm (C-4).
-
The ¹H signal at ~7.2 ppm (H-6) will correlate with the ¹³C signal at ~115 ppm (C-6).
-
At this stage, we have confidently assigned the three C-H pairs in the molecule. The remaining unassigned carbon signals belong to the quaternary centers.
Step 3: Unveiling the Complete Skeleton with HMBC
The HMBC spectrum is the final and most crucial piece of the puzzle. It reveals long-range (2- and 3-bond) ¹H-¹³C correlations, which are used to connect the C-H fragments to the quaternary carbons, thereby confirming the substitution pattern.
Diagram of Key COSY and HMBC Correlations
Caption: Key expected HMBC (red dashed) and COSY (blue solid) correlations.
-
Key Validating Correlations:
-
Confirming C-1 (Cyano Position): The proton H-6 should show a three-bond correlation to C-1. The proton H-3 will also show a three-bond correlation to C-1. These two correlations definitively place the cyano-bearing carbon between C-2 and C-6.
-
Confirming C-2 (Nitro Position): The proton H-3 will show a two-bond correlation to C-2, and H-4 will show a three-bond correlation to C-2. This locks the position of the nitro-bearing carbon next to C-3.
-
Confirming C-5 (Hydroxyl Position): The proton H-4 will show a two-bond correlation to C-5, and H-6 will show a two-bond correlation to C-5. This confirms the location of the hydroxyl-bearing carbon.
-
Confirming the Cyano Carbon (C-7): A crucial correlation will be from H-6 (three bonds) to the cyano carbon itself (~116 ppm), providing direct evidence for the nitrile group's location.
-
By systematically identifying these key HMBC cross-peaks, the entire molecular structure is assembled and cross-validated. Each correlation serves as a piece of evidence that must be consistent with all other observed data, forming a logical and self-consistent proof of structure.
Conclusion
The structural elucidation of organic molecules demands a rigorous and evidence-based approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that delivers unambiguous and definitive validation. The workflow presented in this guide illustrates a self-validating system where each experiment provides a layer of data that is confirmed and expanded upon by the next. For this compound, this multi-dimensional approach transforms spectral data into a precise and reliable molecular structure, ensuring the scientific integrity required for advanced research and drug development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. web.pdx.edu [web.pdx.edu]
- 6. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. youtube.com [youtube.com]
A Researcher's Comparative Guide to Confirming the Purity of Synthesized 5-Hydroxy-2-nitrobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of 5-Hydroxy-2-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will delve into the practical application and comparative strengths of multiple analytical techniques, supported by experimental protocols and data interpretation. This guide is designed to empower you with the expertise to select and execute the most appropriate purity validation strategy for your synthesized material.
The Criticality of Purity in this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can have significant downstream consequences, including altered biological activity, compromised material properties, and complications in subsequent synthetic steps.
Common synthetic routes to this compound often involve nucleophilic aromatic substitution (SNA_r) reactions, starting from precursors like 5-chloro-2-nitrobenzonitrile or 5-fluoro-2-nitrobenzonitrile.[1] This synthetic pathway can introduce several potential impurities that must be diligently identified and quantified.
Potential Impurities in Synthesized this compound:
-
Unreacted Starting Materials: Residual 5-chloro-2-nitrobenzonitrile or 5-fluoro-2-nitrobenzonitrile.
-
Positional Isomers: Formation of isomeric byproducts, such as 2-hydroxy-5-nitrobenzonitrile, is a common challenge in aromatic substitution reactions.[2]
-
Byproducts from Side Reactions: Depending on the reaction conditions, other related compounds may be formed.
-
Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.
This guide will compare a suite of analytical techniques to address the comprehensive purity assessment of this compound.
A Multi-faceted Approach to Purity Confirmation
A single analytical technique is often insufficient to definitively declare the purity of a compound. A more robust and scientifically sound approach involves the orthogonal application of multiple methods. This section will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: A logical workflow for the multi-technique purity assessment of this compound.
Comparative Analysis of Analytical Techniques
The following table summarizes the key attributes of each analytical technique for the purity assessment of this compound.
| Technique | Principle | Strengths for this Application | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Excellent for separating non-volatile impurities and positional isomers. High precision and accuracy for quantification. | May not detect highly volatile impurities. Requires a suitable chromophore for UV detection. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Highly sensitive for volatile and semi-volatile impurities, including residual solvents. Provides structural information from mass spectra. | Requires derivatization for polar compounds like phenols to increase volatility.[3][4][5][6] Not suitable for non-volatile or thermally labile impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information for unambiguous identification. Quantitative NMR (qNMR) offers absolute purity determination without a specific reference standard of the analyte.[7][8] | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures. |
| FTIR | Vibrational transitions of functional groups upon absorption of infrared radiation. | Rapid confirmation of the presence of key functional groups (hydroxyl, nitro, nitrile). | Primarily a qualitative technique for identity confirmation, not well-suited for quantification of minor impurities. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Simple and rapid indicator of bulk purity. A sharp melting range is indicative of high purity. | Non-specific; many compounds can have similar melting points. Less sensitive to small amounts of impurities compared to chromatographic methods. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse for purity analysis of aromatic compounds due to its high resolving power for isomers and related substances.[2][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation of the main peak from any impurities.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically determined by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for detecting volatile impurities, especially residual solvents. For a phenolic compound like this compound, derivatization is necessary to increase its volatility.[3][4][5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile or Dichloromethane
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the vial at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Scan range of m/z 50-500.
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram and mass spectra for the parent compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides definitive structural confirmation. Quantitative NMR (qNMR) is a powerful tool for absolute purity determination.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Procedure for Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard into a vial. Dissolve in a known volume of DMSO-d₆.
-
Acquisition: Use a quantitative pulse program with a long relaxation delay (at least 5 times the longest T1 of the signals of interest).
-
Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[11][12]
Predicted NMR Data for this compound (in DMSO-d₆):
-
¹H NMR: Expect signals in the aromatic region (7.0-8.5 ppm) with characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. A broad singlet for the hydroxyl proton will also be present at a higher chemical shift.[13][14]
-
¹³C NMR: Expect signals for the seven distinct carbons, with the carbon bearing the nitrile group around 115-120 ppm, and the carbons attached to the nitro and hydroxyl groups at lower field.[15][16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple method to confirm the presence of the key functional groups in the molecule.[18][19]
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
O-H stretch (hydroxyl): Broad band around 3200-3550 cm⁻¹
-
C≡N stretch (nitrile): Sharp, medium intensity band around 2220-2260 cm⁻¹
-
N-O stretch (nitro): Strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Melting Point Analysis
Rationale: A sharp melting point range is a good indicator of high purity for a crystalline solid.[20][21]
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Pack a small amount of the finely powdered sample into a capillary tube.
-
Determination: Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Data Presentation and Comparison
The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared to a certified reference standard.
| Analytical Technique | Parameter | Reference Standard (>99.5%) | Synthesized Batch | Interpretation |
| HPLC | Purity (Area %) | 99.8% | 98.5% | The synthesized batch has a lower purity with detectable impurities. |
| Impurity 1 (Positional Isomer) | Not Detected | 0.8% | The presence of a positional isomer suggests incomplete regioselectivity in the synthesis. | |
| Impurity 2 (Starting Material) | Not Detected | 0.5% | Incomplete reaction is indicated by the presence of the starting material. | |
| GC-MS | Residual Solvent (Acetonitrile) | Not Detected | 0.2% | Inadequate drying of the final product. |
| qNMR | Absolute Purity | 99.6 ± 0.2% | 98.3 ± 0.3% | Confirms the lower purity of the synthesized batch, in good agreement with HPLC data. |
| Melting Point | Melting Range | 155-156 °C | 151-154 °C | The broader and depressed melting range of the synthesized batch indicates the presence of impurities. |
Conclusion
Confirming the purity of synthesized this compound requires a multi-pronged analytical approach. While HPLC provides an excellent primary assessment of purity and impurity profiles, orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination are crucial for a comprehensive and trustworthy characterization. FTIR and melting point analysis serve as rapid and valuable confirmatory tools. By employing the methodologies outlined in this guide, researchers can confidently assess the quality of their synthesized material, ensuring the integrity and reliability of their subsequent research and development activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. nacalai.com [nacalai.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. Proton NMR Table [www2.chemistry.msu.edu]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. FTIR [terpconnect.umd.edu]
- 19. researchgate.net [researchgate.net]
- 20. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Hydroxy-2-nitrobenzonitrile
This guide provides an in-depth comparison of viable synthetic methodologies for producing 5-Hydroxy-2-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic choices involved in synthesizing this molecule, balancing factors of yield, scalability, and mechanistic efficiency.
Introduction to this compound
This compound is a valuable bifunctional aromatic compound, featuring a hydroxyl group, a nitro group, and a nitrile moiety.[1] This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and functional dyes. The efficiency of its synthesis is therefore a critical consideration for its practical application. This guide benchmarks three primary synthetic strategies: direct nitration of a phenolic precursor, the Sandmeyer reaction starting from an aromatic amine, and nucleophilic aromatic substitution (SNAr) on a halogenated precursor.
Method 1: Direct Nitration of 4-Hydroxybenzonitrile
The direct introduction of a nitro group onto the 4-hydroxybenzonitrile scaffold represents the most atom-economical approach. This method relies on the principles of electrophilic aromatic substitution (EAS).
Mechanistic Rationale and Causality
The regiochemical outcome of this reaction is governed by the directing effects of the pre-existing substituents: the hydroxyl (-OH) group and the nitrile (-CN) group. The hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing nature.
In this competitive scenario, the strongly activating hydroxyl group dominates the directing effect. Since the para position is occupied by the nitrile group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group (C2 and C6). The nitronium ion is generated in situ from the reaction of nitric acid with a strong dehydrating acid, typically sulfuric acid.[2] The formation of the nitronium ion is a critical activation step, as nitric acid itself is generally not a sufficiently strong electrophile to react with deactivated or moderately activated aromatic rings.[2]
The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate to restore aromaticity. While nitration could theoretically occur at the C2 or C6 position, the target isomer, this compound, is formed from nitration at the C2 position. The formation of the C6-nitro isomer is also possible, which would necessitate a purification step to isolate the desired product.
Experimental Protocol: Nitration of 4-Hydroxybenzonitrile
This protocol is adapted from established procedures for the nitration of activated phenolic compounds.[3]
-
Preparation of the Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
Reaction Setup: Dissolve 1.0 equivalent of 4-hydroxybenzonitrile in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5°C in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Nitration Pathway```dot
Caption: Multi-step synthesis via the Sandmeyer reaction.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a powerful alternative, particularly when a suitable halogenated precursor is available. This method is highly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in the target molecule.
Mechanistic Rationale and Causality
This route would likely start from 5-chloro-2-nitrobenzonitrile. The reaction proceeds via an addition-elimination mechanism. [4]The key to this reaction's success is the presence of the strongly electron-withdrawing nitro group positioned ortho to the site of nucleophilic attack.
-
Nucleophilic Addition: A nucleophile, in this case, a hydroxide ion (OH⁻) from a base like sodium or potassium hydroxide, attacks the carbon atom bearing the leaving group (the chlorine atom). [5]This addition is facilitated because the electron-withdrawing nitro group makes this carbon atom electrophilic.
-
Formation of Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. [6][7]The stability of this complex is crucial for the reaction to proceed. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. This stabilization is only possible when the nitro group is ortho or para to the leaving group. [6]3. Elimination of Leaving Group: In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
A very high yield of 96.5% has been reported for the analogous synthesis of 5-hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid using aqueous sodium hydroxide, suggesting this method is highly efficient and scalable. [8]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is based on the highly successful synthesis of the corresponding carboxylic acid. [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-chloro-2-nitrobenzonitrile in a suitable solvent such as aqueous dimethyl sulfoxide (DMSO) or 15% aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux (e.g., 100-120°C) under a nitrogen atmosphere for several hours (e.g., 24-72 hours). The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture to a pH of approximately 1-2 with dilute hydrochloric acid. This will protonate the phenoxide to form the hydroxyl group.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualization of the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Performance Benchmark and Comparison
| Parameter | Method 1: Direct Nitration | Method 2: Sandmeyer Reaction | Method 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Hydroxybenzonitrile | 5-Amino-2-nitrophenol | 5-Chloro-2-nitrobenzonitrile |
| Key Reagents | HNO₃, H₂SO₄ | NaNO₂, HCl, CuCN | NaOH or KOH |
| Reported/Expected Yield | Moderate to Good (Estimated 60-80%) | Moderate (Estimated 50-70%) | Excellent (Potentially >95%) [8] |
| Pros | - Atom economical- Fewer steps | - Reliable for nitrile introduction- Well-established reaction | - High yield- Tolerant of aqueous conditions- Scalable |
| Cons | - Potential for regioisomer formation- Use of strong, corrosive acids | - Multi-step process- Unstable diazonium intermediate- Use of toxic cyanides- Copper waste | - Requires halogenated precursor- Potentially long reaction times |
| Mechanistic Class | Electrophilic Aromatic Substitution | Diazotization followed by Radical-Nucleophilic Substitution | Nucleophilic Aromatic Substitution (Addition-Elimination) |
Conclusion and Recommendation
Based on the comparative analysis, the Nucleophilic Aromatic Substitution (SNAr) method (Method 3) emerges as the most promising strategy for the synthesis of this compound, particularly for applications requiring high yield and scalability. The demonstrated success of the analogous synthesis of 5-hydroxy-2-nitrobenzoic acid with a 96.5% yield provides strong evidence for its efficacy. [8]While this method requires the synthesis of a halogenated precursor, the exceptionally high yield likely outweighs the additional step in terms of overall process efficiency.
Direct Nitration (Method 1) is an attractive option due to its simplicity and atom economy. However, the potential for forming the undesired 3-hydroxy-2-nitrobenzonitrile isomer presents a significant challenge in purification and reduces the effective yield of the target molecule.
The Sandmeyer Reaction (Method 2) is a viable, albeit more complex, alternative. Its primary drawbacks are the multi-step nature of the process, the inherent instability of the diazonium salt intermediate, and the use of highly toxic cyanide reagents and copper catalysts, which pose safety and environmental concerns.
For researchers prioritizing yield and product purity, the SNAr pathway is the recommended approach. Further process optimization could potentially reduce reaction times, further enhancing its appeal for both laboratory and industrial-scale synthesis.
References
- 1. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Assessing the Antimicrobial Efficacy of 5-Hydroxy-2-nitrobenzonitrile Derivatives
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 5-Hydroxy-2-nitrobenzonitrile and its derivatives have emerged as a class of compounds with significant potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of these derivatives, from initial synthesis to robust biological evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis framework.
Rationale and Synthesis of this compound Derivatives
This compound serves as a versatile starting material due to its unique electronic and structural features. The electron-withdrawing nitro group and the nitrile functionality can be pivotal for antimicrobial action, while the hydroxyl group offers a reactive handle for synthesizing a library of derivatives with diverse physicochemical properties.[1] The core hypothesis is that modifications at the hydroxyl position can modulate the compound's solubility, cell permeability, and interaction with microbial targets, thereby fine-tuning its potency and spectrum of activity.
A general synthetic approach to create derivatives, for instance, an ether linkage, is outlined below. This multi-step process begins with the protection of the hydroxyl group, followed by a nucleophilic substitution to introduce a desired side chain, and finally deprotection.
General Synthetic Protocol: O-Alkylation of this compound
-
Protection of the Hydroxyl Group: Dissolve this compound in a suitable solvent like Dichloromethane (DCM). Add a protecting group such as tert-Butyldimethylsilyl chloride (TBDMSCl) and an appropriate base (e.g., triethylamine). Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Nucleophilic Substitution: To the protected intermediate, add a suitable alkyl halide (e.g., R-Br) and a strong base like Sodium Hydride (NaH) in an aprotic polar solvent such as Dimethylformamide (DMF).
-
Deprotection: Once the alkylation is complete, remove the protecting group using a reagent like Tetra-n-butylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Purification: The final product is purified using column chromatography to yield the desired 5-alkoxy-2-nitrobenzonitrile derivative.
Caption: General synthetic workflow for derivatives.
In Vitro Antimicrobial Susceptibility Testing
The foundational assessment of any potential antimicrobial agent is the determination of its in vitro activity against a panel of clinically relevant pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays, ensuring reproducibility and comparability of data.[2][3] The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5]
-
Preparation of Inoculum: From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides information on the concentration required to kill the bacteria (bactericidal activity).
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Comparative Data Analysis
The antimicrobial efficacy of the synthesized derivatives should be compared against standard antibiotics and the parent compound. Below is a template for presenting this comparative data.
| Compound | S. aureus (MIC/MBC in µg/mL) | E. coli (MIC/MBC in µg/mL) | P. aeruginosa (MIC/MBC in µg/mL) | C. albicans (MIC in µg/mL) |
| This compound | 64 / >128 | 128 / >128 | >128 / >128 | 64 |
| Derivative A (e.g., methoxy) | 32 / 64 | 64 / 128 | 128 / >128 | 32 |
| Derivative B (e.g., ethoxy) | 16 / 32 | 32 / 64 | 64 / 128 | 16 |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Understanding the Mechanism of Action
Nitroaromatic compounds often act as prodrugs that require reductive bioactivation within the microbial cell to exert their antimicrobial effect.[6][7] This process is typically catalyzed by nitroreductase enzymes present in susceptible microorganisms.[8] The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species like nitric oxide.[6][9] These reactive species can cause widespread cellular damage by reacting with various biomolecules, including DNA, leading to cell death.[8] This mechanism provides a basis for their broad-spectrum activity and can be a point of investigation for more detailed mechanistic studies.
Cytotoxicity and Selectivity Assessment
A critical aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards host mammalian cells.[10][11] Cytotoxicity assays are therefore essential to predict the safety and potential therapeutic window of the derivatives.[12]
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Selectivity Index (SI)
The Selectivity Index is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of the cytotoxicity (IC50) to the antimicrobial activity (MIC).
SI = IC50 (Mammalian Cells) / MIC (Microorganism)
A higher SI value is desirable as it indicates greater selectivity for the microbial target over host cells.
Comparative Cytotoxicity Data
| Compound | IC50 on HEK293 cells (µg/mL) | Selectivity Index (SI) for S. aureus | Selectivity Index (SI) for E. coli |
| This compound | >256 | >4 | >2 |
| Derivative A (e.g., methoxy) | >256 | >8 | >4 |
| Derivative B (e.g., ethoxy) | 200 | 12.5 | 6.25 |
| Doxorubicin (Control) | 1.5 | N/A | N/A |
Structure-Activity Relationship (SAR) and Future Directions
By synthesizing and testing a library of this compound derivatives, researchers can establish a Structure-Activity Relationship (SAR). This involves correlating the changes in chemical structure with the observed antimicrobial activity and cytotoxicity. For instance, increasing the lipophilicity by elongating an alkyl chain at the hydroxyl position might enhance cell membrane penetration and improve activity against Gram-positive bacteria, but it could also increase cytotoxicity. The presence of specific functional groups on the added moiety could also influence target binding or susceptibility to microbial efflux pumps.
The data gathered from these assessments will guide the rational design of next-generation derivatives with improved potency, a broader spectrum of activity, and a more favorable safety profile. Promising candidates can then be advanced to more complex in vitro models and subsequent in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. biomerieux.com [biomerieux.com]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Bioactivity Profiling of 5-Hydroxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for a Systematic Bioactivity Investigation
5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7) is a small molecule characterized by a benzonitrile core substituted with both a hydroxyl (phenolic) and a nitro group.[1][2][3] While extensive biological data on this specific compound is not widely published, its structural motifs are present in numerous compounds with established pharmacological activities. The phenolic group is a well-known feature of many antioxidant compounds, the nitro group is a pharmacophore in various antimicrobial and cytotoxic agents, and the benzonitrile scaffold is present in a range of targeted enzyme inhibitors.[4][5][6] This confluence of functional groups suggests that this compound may possess a diverse and potentially valuable bioactivity profile.
This guide provides a structured, hypothesis-driven framework for the comprehensive in-vitro evaluation of this compound. Instead of a review of existing data, we present a logical, tiered experimental plan designed to systematically uncover and characterize its potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. We provide detailed, self-validating protocols and objective comparisons against well-characterized reference compounds, offering a robust roadmap for researchers investigating this or structurally related molecules.
Section 1: Predicted Bioactivity and a Tiered Screening Approach
The chemical structure of this compound allows for several evidence-based predictions of its bioactivity:
-
Antioxidant Potential: The phenolic hydroxyl group is an excellent hydrogen donor, suggesting the capacity to scavenge free radicals.[4]
-
Cytotoxic and Antimicrobial Effects: Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that induce cellular stress, suggesting potential cytotoxicity against cancer cells or antimicrobial activity.[6]
-
Enzyme Inhibition: The benzonitrile group is a key feature in non-steroidal aromatase inhibitors like letrozole, which block estrogen synthesis.[7][8] This suggests a potential, albeit speculative, role as an enzyme inhibitor.
Based on these predictions, a tiered approach is recommended to efficiently screen for these activities, starting with broad, foundational assays and progressing to more specific, mechanistic studies.
Figure 1: A tiered workflow for in-vitro bioactivity screening of novel compounds.
Section 2: Foundational Bioactivity Assessment (Tier 1)
The initial tier focuses on establishing the fundamental interaction of the compound with biological systems: its general toxicity and its capacity to neutralize oxidative stress.
Cytotoxicity Evaluation: The MTT Assay
Assessing cytotoxicity is a critical first step in any bioactivity screen to identify a compound's therapeutic window and to determine appropriate, non-lethal concentrations for subsequent assays.[9][10] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include wells for an untreated control (vehicle only, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9][13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[9]
Data Comparison Table: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) [Mean ± SD] |
| This compound | MCF-7 | Experimental Data |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |
| Letrozole (Benzonitrile Analog) | MCF-7 | >100 (non-cytotoxic) |
Rationale for Comparison: Doxorubicin is a standard chemotherapeutic agent with potent cytotoxicity, providing a benchmark for high toxicity. Letrozole, a non-cytotoxic benzonitrile-containing drug, serves as a structural comparator to ascertain if any observed toxicity is a general feature of the benzonitrile scaffold or specific to the test compound.[7]
Antioxidant Capacity: The DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger, a key mechanism for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay uses a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.[14] The degree of color change is proportional to the antioxidant's scavenging capacity.[14][15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[14]
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[14]
-
Reaction: In a 96-well plate, mix 100 µL of each sample dilution with 100 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Data Acquisition: Measure the absorbance at 517 nm.[14]
-
Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The concentration that scavenges 50% of the radicals (EC50) is determined by plotting the percentage of scavenging activity against the compound concentration.[16]
Data Comparison Table: Antioxidant Activity (EC50)
| Compound | Assay | EC50 (µM) [Mean ± SD] |
| This compound | DPPH | Experimental Data |
| Ascorbic Acid (Positive Control) | DPPH | 25 ± 2.5 |
| 4-Nitrophenol (Structural Analog) | DPPH | >500 |
Rationale for Comparison: Ascorbic acid is a gold-standard antioxidant. 4-Nitrophenol is included to determine the specific contribution of the hydroxyl and nitrile groups to the antioxidant activity, beyond the effect of the nitro-substituted phenol ring.
Section 3: Hypothesis-Driven Bioactivity Screening (Tier 2)
If foundational screening reveals interesting activity, or if specific activities are predicted by structural analogy, targeted assays are performed.
Antimicrobial Activity: Broth Microdilution Assay
The presence of nitro and phenolic groups in the structure suggests potential antimicrobial properties.[4][6] The broth microdilution method is a quantitative standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[17][18] This can be followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[19][20][21]
Experimental Protocol: MIC/MBC Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) of ~5 × 10⁵ CFU/mL in Mueller-Hinton broth.[18]
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of this compound in the broth.[17]
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[18]
-
Incubation: Incubate the plate at 35 ± 2°C for 16–20 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[18]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto drug-free agar. Incubate the agar plates for 24-48 hours.[18][19]
-
Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[20]
Data Comparison Table: Antimicrobial Activity (MIC/MBC)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | Experimental Data | Experimental Data |
| Ciprofloxacin (Positive Control) | S. aureus | 0.25 - 1.0 | 0.5 - 2.0 |
| Phenol (Structural Analog) | S. aureus | >1000 | >1000 |
Rationale for Comparison: Ciprofloxacin is a broad-spectrum antibiotic used as a potent positive control. Phenol is used as a simple structural analog to evaluate the enhanced activity conferred by the nitro and nitrile substitutions.
Anti-Inflammatory Potential: COX/LOX Inhibition Assays
Inflammation is mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[22][23] Inhibiting these enzymes is a key strategy for anti-inflammatory drugs. The structural features of this compound merit investigation into its potential to inhibit these pathways.
References
- 1. CAS 13589-74-7 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of letrozole in assisted reproduction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
- 9. benchchem.com [benchchem.com]
- 10. opentrons.com [opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. microchemlab.com [microchemlab.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. athmicbiotech.com [athmicbiotech.com]
- 23. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of 5-Hydroxy-2-nitrobenzonitrile
In the landscape of pharmaceutical and fine chemical synthesis, 5-hydroxy-2-nitrobenzonitrile stands as a pivotal intermediate. Its molecular architecture, featuring a hydroxyl, a nitro, and a nitrile group, offers a versatile platform for the construction of more complex, biologically active molecules. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering experimental insights and data to inform catalyst selection and process optimization for researchers, scientists, and drug development professionals.
This document will explore three plausible synthetic pathways, critically evaluating the catalytic systems employed in the key transformations of each route. We will delve into the mechanistic rationale behind catalyst choice and provide detailed experimental protocols for the most promising methodologies.
Synthetic Pathways to this compound
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on the comparative analysis of catalysts for the following three strategic routes:
-
Route 1: Electrophilic Nitration of 3-Cyanophenol. A direct approach involving the introduction of a nitro group onto a readily available starting material.
-
Route 2: Nucleophilic Cyanation of a Halogenated Nitrophenol. A cross-coupling strategy to install the nitrile functionality.
-
Route 3: Functional Group Transformation of a Precursor Molecule. The conversion of an aldehyde or carboxylic acid to the desired nitrile.
Caption: Overview of the three synthetic routes to this compound.
Route 1: Electrophilic Nitration of 3-Cyanophenol
The direct nitration of 3-cyanophenol is an attractive route due to the commercial availability of the starting material. However, the electronic properties of the cyano and hydroxyl groups present a challenge in achieving high regioselectivity. The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director and deactivating.
Catalyst Comparison for Nitration:
| Catalyst System | Reagents | Solvent | Temperature | Yield (Analogous Reactions) | Selectivity Issues | Reference |
| Mixed Acid | HNO₃ / H₂SO₄ | - | Low | Moderate | Mixture of 2-nitro, 4-nitro, and 6-nitro isomers observed with 3-cyanophenol.[1][2] | [1][2] |
| Cerium (IV) Ammonium Nitrate (CAN) | CAN / NaHCO₃ | Acetonitrile | Room Temp. | High (for other phenols) | Good ortho-selectivity for many phenols, but may not be effective for substrates with strongly deactivating groups like cyano.[3][4] | [3][4] |
| Bismuth (III) Nitrate | Bi(NO₃)₃ / KSF Clay | Dichloromethane | Room Temp. | Good to Excellent | Good selectivity reported for various phenols.[5] | [5] |
| Solid Acid Catalysts | Dilute HNO₃ / γ-Alumina | Dichloromethane | Room Temp. | Good | High ortho-selectivity reported for phenol.[6] | [6] |
Expertise & Experience: The primary challenge in this route is controlling the position of nitration. The mixed acid approach, while traditional, often leads to a mixture of isomers, necessitating difficult purification steps.[1][2] Cerium (IV) ammonium nitrate has shown promise for regioselective ortho-nitration of phenols, but its efficacy on deactivated substrates like 3-cyanophenol is questionable.[3][4] Solid acid catalysts and bismuth nitrate offer milder conditions and potentially better selectivity, reducing the formation of unwanted byproducts and simplifying downstream processing.[5][6]
Experimental Protocol: Nitration using Bismuth (III) Nitrate/KSF Clay
This protocol is adapted from methodologies for the nitration of other phenolic compounds and would require optimization for 3-cyanophenol.[5]
-
To a stirred solution of 3-cyanophenol (1 eq.) in dichloromethane, add KSF montmorillonite clay and bismuth (III) nitrate pentahydrate (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 65% nitric acid (1.2 eq.) dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the clay catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound isomer.
Route 2: Nucleophilic Cyanation of a Halogenated Nitrophenol
This route involves the synthesis of a suitable precursor, such as 2-chloro-4-nitrophenol or 2-bromo-4-nitrophenol, followed by a transition-metal-catalyzed cyanation reaction. This approach can offer high regioselectivity, as the position of the nitrile group is predetermined by the halogen's location. The key to success lies in the choice of a catalyst that can tolerate both the nitro and hydroxyl functionalities.
Caption: Key components of a transition-metal-catalyzed cyanation reaction.
Catalyst Comparison for Cyanation of Aryl Halides:
| Catalyst System | Cyanide Source | Ligand | Base | Solvent | Temperature (°C) | Yield (Analogous Reactions) | Reference |
| Palladium | K₄[Fe(CN)₆] | CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | High (up to 96%) | [7] |
| Palladium | K₄[Fe(CN)₆] | None | - | DMAC | 120 | Good to Excellent | [8] |
| Copper | CuCN | N,N'-Dimethylethylenediamine | - | Toluene | 110 | Good | [9][10] |
| Copper | Na₂[Fe(CN)₅NO] | None | NaOH | PEG-400 | 120 | High (up to 96%) | [11] |
| Nickel | K₄[Fe(CN)₆] | JosiPhos | Et₂N | DMAc/H₂O | 100 | Good | [1] |
Expertise & Experience: Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cyanation reactions.[12][13][14] The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and environmental impact.[7][8] Copper-catalyzed systems, reminiscent of the classical Rosenmund-von Braun reaction, offer a more economical alternative, and modern protocols with ligands have significantly improved their scope and mildness.[9][10] Nickel catalysts are also emerging as a cost-effective and powerful option for the cyanation of aryl halides.[1] The presence of a free hydroxyl group on the substrate may necessitate the use of a base to prevent side reactions, or protection of the hydroxyl group prior to cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of aryl chlorides.[7]
-
In a reaction vessel, combine 2-chloro-4-nitrophenol (1 eq.), potassium ferrocyanide trihydrate (0.5 eq.), sodium carbonate (2 eq.), and the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂ with a suitable phosphine ligand like CM-phos).
-
Add a mixture of acetonitrile and water (e.g., 1:1 v/v) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Functional Group Transformation of a Precursor Molecule
This strategy leverages commercially available precursors like 5-hydroxy-2-nitrobenzaldehyde or the corresponding carboxylic acid.[15][16] The conversion of an aldehyde to a nitrile is typically achieved via the formation of an aldoxime, followed by dehydration. This can often be performed in a one-pot procedure.
Catalyst Comparison for Aldehyde to Nitrile Conversion:
| Catalyst System | Reagents | Solvent | Temperature | Yield (Analogous Reactions) | Key Advantages | Reference |
| Ferrous Sulfate | NH₂OH·HCl | DMF | Reflux | High (85% for 2-nitrobenzaldehyde) | Inexpensive, environmentally benign catalyst, one-pot procedure. | [17] |
| Acetic Anhydride | NH₂OH·HCl, then Ac₂O | Pyridine | Reflux | Generally Good | Classical method for oxime dehydration. | [3] |
| Phosphorus Pentoxide | R-CONH₂ | - | High | Good | Dehydration of the corresponding amide. | [3] |
| Cyanuric Chloride | R-CONH₂ | DMF | 0 °C to RT | High | Mild conditions for amide dehydration. | [18] |
Expertise & Experience: The one-pot conversion of aldehydes to nitriles using ferrous sulfate as a catalyst is a highly attractive option due to its simplicity, low cost, and use of relatively safe reagents.[17] This method has been successfully applied to a variety of substituted benzaldehydes, including those bearing nitro groups. The classical two-step approach of forming the oxime followed by dehydration with reagents like acetic anhydride is also effective but less atom-economical.[3] If starting from 5-hydroxy-2-nitrobenzoic acid, it would first need to be converted to the primary amide, which can then be dehydrated using various reagents, with cyanuric chloride offering particularly mild conditions.[18]
Experimental Protocol: One-Pot Synthesis from 5-Hydroxy-2-nitrobenzaldehyde using Ferrous Sulfate
This protocol is based on a general procedure for the synthesis of nitriles from aldehydes.[17]
-
To a solution of 5-hydroxy-2-nitrobenzaldehyde (1 eq.) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 eq.) and anhydrous ferrous sulfate (FeSO₄) (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several catalytic routes, each with its own merits and challenges.
-
Route 1 (Nitration) is the most direct on paper but is likely to be hampered by poor regioselectivity, leading to challenging purification and lower overall yields.
-
Route 2 (Cyanation) offers excellent regiocontrol. Modern palladium- and copper-catalyzed systems with non-toxic cyanide sources are highly effective, though this route requires the prior synthesis of a halogenated precursor.
-
Route 3 (Functional Group Transformation) , specifically the one-pot conversion of commercially available 5-hydroxy-2-nitrobenzaldehyde using a ferrous sulfate catalyst, appears to be the most promising approach. It combines high potential yield, operational simplicity, and the use of inexpensive and environmentally benign reagents.
The choice of the optimal catalyst and synthetic route will ultimately depend on factors such as the scale of the synthesis, cost considerations, and the specific capabilities of the laboratory. For rapid and efficient synthesis with readily available starting materials, the ferrous sulfate-catalyzed conversion of 5-hydroxy-2-nitrobenzaldehyde is highly recommended. For syntheses where absolute regiocontrol from a custom precursor is paramount, a palladium-catalyzed cyanation with K₄[Fe(CN)₆] would be the method of choice.
References
- 1. JP2951600B2 - Method for selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 2. US3668261A - Nitration process for phenolic compounds - Google Patents [patents.google.com]
- 3. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scribd.com [scribd.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Hydroxy-2-nitrobenzonitrile Derivatives
For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The journey from a promising hit compound to a viable drug is paved with rigorous testing, and among the most critical of these evaluations are cross-reactivity studies. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[1][2] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of derivatives based on the 5-hydroxy-2-nitrobenzonitrile scaffold, a core structure found in potent signaling inhibitors.
The this compound moiety is a key pharmacophore in several biologically active compounds.[3][4][5] Its derivatives have shown significant potential, particularly as kinase inhibitors. A notable example is Tyrphostin AG 1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] However, the very nature of kinase inhibitors, which often target the highly conserved ATP-binding pocket, makes them susceptible to cross-reactivity with other kinases.[8][9] Therefore, a comprehensive understanding of a compound's selectivity profile is not just beneficial—it is a prerequisite for successful drug development.
This guide will dissect the critical experimental workflows used to build a robust cross-reactivity profile, explaining the causality behind methodological choices and presenting comparative data to guide your research.
The Landscape of Cross-Reactivity Assessment
Off-target effects occur when a drug interacts with unintended molecular targets.[10] For kinase inhibitors, this often means binding to other kinases beyond the intended one.[1] Assessing this "kinome-wide" selectivity is crucial in the early stages of drug discovery to predict potential side effects and understand the full mechanism of action.[11] A multi-pronged approach, combining biochemical, cellular, and computational methods, provides the most comprehensive picture.
Here, we compare three cornerstone experimental techniques for evaluating the cross-reactivity of hypothetical this compound derivatives, using the well-characterized EGFR inhibitor AG 1478 as our reference point.
Table 1: Profile of this compound Derivatives for Cross-Reactivity Screening
| Compound ID | Primary Target | R-Group Modification (Hypothetical) | Notes |
| AG 1478 (Reference) | EGFR | 4-(3-chloroanilino)-6,7-dimethoxyquinazoline | A well-documented, potent, and selective EGFR inhibitor.[6][12][13] |
| HN-101 (Derivative 1) | VEGFR2 | Modified anilinoquinazoline side chain | Designed for anti-angiogenic properties; potential for EGFR cross-reactivity. |
| HN-102 (Derivative 2) | SRC Family Kinases | Novel heterocyclic ring system | Aimed at SRC-driven cancers; ATP-pocket similarity suggests broad kinase cross-reactivity. |
| HN-103 (Derivative 3) | PDGFRβ | Bioisosteric replacement of nitrile group | Developed for fibrotic diseases; shares structural similarities with other RTK inhibitors. |
Biochemical Profiling: The Kinase Panel Screen
The most direct way to assess kinase cross-reactivity is through a biochemical kinase panel screen. This high-throughput method tests the compound against a large, diverse panel of purified kinases to measure its inhibitory activity.[14][15][16]
Causality Behind the Method
The rationale here is straightforward: to quantify the interaction between the inhibitor and a wide array of potential off-targets in a controlled, cell-free environment. This approach provides clean IC50 (half-maximal inhibitory concentration) values, which are the gold standard for comparing inhibitor potency across different enzymes. Reputable vendors offer panels with over 500 kinases, covering a significant portion of the human kinome.[14][16] The choice of assay format, such as TR-FRET or ADP-Glo, is critical for ensuring sensitivity and accuracy.[11]
Experimental Protocol: Large-Scale Kinase Panel Screening (ADP-Glo™ Assay)
-
Compound Preparation : Serially dilute test compounds (AG 1478, HN-101, HN-102, HN-103) in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Plate Preparation : Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate using an acoustic liquid handler to ensure precision.
-
Kinase Reaction :
-
Add the specific kinase from the panel to each well.
-
Initiate the phosphorylation reaction by adding the appropriate substrate and ATP.[16] The ATP concentration should be at or near the Km value for each kinase to ensure physiologically relevant results.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection (ADP-Glo™) :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
-
Data Analysis :
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase-inhibitor interaction.
-
Workflow for Kinase Panel Screening
References
- 1. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
- 5. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 12. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Green Synthesis of 5-Hydroxy-2-nitrobenzonitrile: A Green Chemistry Perspective
In the landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are increasingly paramount, guiding the development of processes that are not only efficient but also environmentally benign. This guide provides a comparative analysis of two synthetic routes to 5-Hydroxy-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. By evaluating established green chemistry metrics, we aim to provide researchers, scientists, and drug development professionals with a quantitative framework for assessing the sustainability of these synthetic pathways.
The Imperative of Green Metrics in Synthesis Evaluation
Traditional metrics of synthetic efficiency, such as reaction yield, often fail to capture the full environmental impact of a chemical process. Green chemistry metrics offer a more holistic assessment by considering factors like atom economy, waste generation, and mass intensity.[1] These metrics provide a quantitative basis for comparing different synthetic routes and identifying opportunities for process optimization in line with sustainability goals. The pharmaceutical industry, in particular, has recognized the importance of these metrics in reducing its environmental footprint, with the Process Mass Intensity (PMI) being a key metric for evaluating the overall efficiency of a manufacturing process.[2][3]
Synthetic Pathways to this compound
This guide evaluates two distinct synthetic approaches to this compound:
-
Route 1: Nitration of 3-Hydroxybenzonitrile. This approach involves the direct nitration of a commercially available starting material.
-
Route 2: Sandmeyer Reaction of 2-Amino-4-nitrophenol. This multi-step synthesis begins with the reduction of 2,4-dinitrophenol, followed by a diazotization and cyanation reaction.
The following sections provide detailed experimental protocols for each route and a comparative analysis of their green chemistry performance.
Route 1: Nitration of 3-Hydroxybenzonitrile
This synthetic route employs the direct electrophilic nitration of 3-hydroxybenzonitrile (m-cyanophenol). The hydroxyl group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. This directing group opposition can lead to the formation of isomeric products, necessitating careful control of reaction conditions to favor the desired 2-nitro isomer.
Experimental Protocol
A detailed experimental protocol for the nitration of 3-hydroxybenzonitrile to yield this compound is as follows:
-
Materials:
-
3-Hydroxybenzonitrile (10.0 g, 83.9 mmol)
-
Concentrated Sulfuric Acid (98%, 40 mL)
-
Concentrated Nitric Acid (70%, 6.0 mL, 92.3 mmol)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-hydroxybenzonitrile in concentrated sulfuric acid at 0 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Filter the crude product and wash with cold water.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired 2-nitro isomer from other isomers.
-
After purification, the yield of this compound is approximately 9.1 g (66% yield).
-
Route 2: Sandmeyer Reaction of 2-Amino-4-nitrophenol
This pathway involves a multi-step synthesis commencing with the selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol. This intermediate is then converted to the target molecule via a Sandmeyer reaction, which involves diazotization of the amino group followed by cyanation.
Experimental Protocol
Step 2a: Synthesis of 2-Amino-4-nitrophenol
This protocol is adapted from a procedure in Organic Syntheses.[4]
-
Materials:
-
2,4-Dinitrophenol (300 g, 1.63 mol)
-
Ammonium Chloride (600 g, 11.2 mol)
-
Concentrated Ammonia solution (28%, 100 mL)
-
Sodium Sulfide (fused, 60%, 700 g, 5.38 mol)
-
Water (4 L)
-
Glacial Acetic Acid (~100 mL)
-
Activated Carbon (10 g)
-
-
Procedure:
-
A mixture of 2,4-dinitrophenol, ammonium chloride, and concentrated ammonia in water is heated to 85 °C and then allowed to cool to 70 °C.
-
Sodium sulfide is added portion-wise, maintaining the temperature between 80-85 °C.
-
The reaction mixture is heated at 85 °C for an additional 15 minutes and then filtered hot.
-
The filtrate is cooled to allow for crystallization.
-
The crude product is dissolved in boiling water, acidified with glacial acetic acid, treated with activated carbon, filtered hot, and cooled to yield 2-amino-4-nitrophenol.
-
The reported yield is between 160-167 g (64-67%). For our calculations, we will use an average yield of 163.5 g (65.5%).
-
Step 2b: Sandmeyer Reaction of 2-Amino-4-nitrophenol
A general procedure for the Sandmeyer cyanation is as follows:
-
Materials:
-
2-Amino-4-nitrophenol (10.0 g, 64.9 mmol)
-
Concentrated Hydrochloric Acid (20 mL)
-
Sodium Nitrite (4.7 g, 68.1 mmol)
-
Copper(I) Cyanide (6.4 g, 71.4 mmol)
-
Sodium Cyanide (3.5 g, 71.4 mmol)
-
Water
-
Ice
-
-
Procedure:
-
A solution of 2-amino-4-nitrophenol in hydrochloric acid and water is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
The mixture is cooled, and the precipitated product is filtered, washed with water, and dried.
-
Assuming a typical Sandmeyer reaction yield of 75%, the expected yield of this compound would be approximately 8.0 g.
-
Green Chemistry Metrics: A Comparative Analysis
To objectively compare the two synthetic routes, we will calculate and evaluate the following key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Atom Economy (AE)
Atom Economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[5]
-
Route 1 (Nitration): C₇H₅NO + HNO₃ → C₇H₄N₂O₃ + H₂O AE = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100% AE = (164.12 / (119.12 + 63.01)) x 100% = 90.1%
-
Route 2 (Sandmeyer Reaction - overall process): For a multi-step synthesis, the overall atom economy is the product of the atom economies of the individual steps.
-
Step 2a (Reduction): C₆H₄N₂O₅ + 3H₂S → C₆H₆N₂O₃ + 3S + 2H₂O (Simplified representation of the complex reaction) A precise atom economy calculation is challenging due to the complex stoichiometry of the sulfide reduction. However, it is inherently a low atom economy process due to the formation of elemental sulfur and water as byproducts.
-
Step 2b (Sandmeyer): C₆H₆N₂O₃ + NaNO₂ + 2HCl + CuCN → C₇H₄N₂O₃ + N₂ + 2H₂O + NaCl + CuCl This step also has a low atom economy due to the formation of nitrogen gas, water, and inorganic salts as byproducts. Given the nature of the reactions in Route 2, its overall atom economy will be significantly lower than that of Route 1.
-
E-Factor (Environmental Factor)
The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product.[3] A lower E-Factor indicates a greener process.
-
Route 1 (Nitration):
-
Mass of reactants = 10.0 g (3-hydroxybenzonitrile) + 11.6 g (HNO₃) + 73.6 g (H₂SO₄) = 95.2 g
-
Mass of product = 9.1 g
-
Mass of waste = (Mass of all inputs) - (Mass of product) = (95.2 g + solvents and workup materials) - 9.1 g. Assuming extraction with 100 mL of dichloromethane (density = 1.33 g/mL), the total input mass is approximately 228.2 g.
-
E-Factor = (228.2 - 9.1) / 9.1 = 24.1
-
-
Route 2 (Sandmeyer Reaction - overall process):
-
Step 2a (Reduction): A significant amount of inorganic salts and water are used and generated.
-
Step 2b (Sandmeyer): This step generates a considerable amount of inorganic waste (NaCl, CuCl) and uses water as a solvent. Due to the multi-step nature and the use of stoichiometric inorganic reagents, the E-Factor for Route 2 will be substantially higher than for Route 1.
-
Process Mass Intensity (PMI)
PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2]
-
Route 1 (Nitration):
-
Total mass in = 10.0 g (starting material) + 73.6 g (H₂SO₄) + 11.6 g (HNO₃) + 133 g (DCM) + water and other workup materials. Assuming approximately 200g of water/ice for quenching and washing. Total mass in ≈ 428.2 g.
-
Mass of product = 9.1 g
-
PMI = 428.2 / 9.1 = 47.1
-
-
Route 2 (Sandmeyer Reaction - overall process): The PMI for this multi-step synthesis will be the sum of the masses of all materials used in both steps divided by the final product mass. Given the large volumes of water and stoichiometric reagents used in both the reduction and Sandmeyer steps, the PMI for Route 2 will be significantly higher than for Route 1.
Comparison Summary
| Metric | Route 1: Nitration of 3-Hydroxybenzonitrile | Route 2: Sandmeyer Reaction of 2-Amino-4-nitrophenol |
| Atom Economy | High (90.1%) | Low |
| E-Factor | Lower (~24.1) | Higher |
| Process Mass Intensity (PMI) | Lower (~47.1) | Higher |
| Number of Steps | 1 | 2 |
| Reagent Type | Stoichiometric strong acids | Stoichiometric reducing agents, diazotizing agents, and copper cyanide |
| Solvent Usage | Sulfuric acid as solvent and reagent, organic solvent for extraction | Primarily water, some organic solvent for workup |
Discussion and Recommendations
However, it is crucial to acknowledge the challenges associated with Route 1, primarily the formation of isomers which necessitates a purification step, typically column chromatography. This purification step can increase solvent usage and waste generation, thereby increasing the E-factor and PMI. Future optimization of this route should focus on improving the regioselectivity of the nitration reaction to minimize the formation of unwanted isomers. This could be achieved through the use of alternative nitrating agents or catalyst systems.
Route 2, the Sandmeyer reaction, while a classic and versatile method in organic synthesis, is less green in this context. The multi-step nature, the use of stoichiometric inorganic reagents, and the generation of significant amounts of waste contribute to its poor performance in terms of the calculated green chemistry metrics.
Visualizing the Synthetic Workflows
To further illustrate the differences between the two synthetic routes, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for the nitration of 3-hydroxybenzonitrile.
Caption: Experimental workflow for the Sandmeyer reaction of 2-amino-4-nitrophenol.
Conclusion
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and selecting synthetic routes. The nitration of 3-hydroxybenzonitrile emerges as the more sustainable option for the synthesis of this compound, primarily due to its superior atom economy and lower mass intensity. While challenges related to regioselectivity exist, this route presents a more environmentally responsible starting point for process development and optimization. By embracing a quantitative, metrics-based approach to green chemistry, the scientific community can continue to drive innovation in sustainable chemical manufacturing.
References
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-2-nitrobenzonitrile: A Guide for Laboratory Professionals
<-9.0>
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxy-2-nitrobenzonitrile (CAS No. 13589-74-7), a compound that, due to its nitrile and nitro functional groups, requires careful handling. The procedures outlined herein are designed to ensure compliance with hazardous waste regulations and to mitigate risks to personnel and the environment.
Hazard Identification and Immediate Safety Concerns
Before any disposal activities commence, it is crucial to understand the inherent hazards of this compound. This compound is a solid organic chemical featuring a nitrile (-CN) group and a nitro (-NO2) group on a benzene ring. This combination of functional groups dictates its toxicological and reactive profile.
Nitroaromatic compounds are often toxic and can be environmentally hazardous, with their recalcitrance to biodegradation being a key concern.[1][2] Nitriles as a class can be toxic, with some approaching the toxicity of inorganic cyanides, and are absorbed through inhalation, ingestion, and skin contact.[3] Incomplete combustion or improper heating of nitriles can also produce highly toxic hydrogen cyanide gas.[3]
Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous. A Safety Data Sheet (SDS) should always be consulted, but based on analogous compounds like 2-Nitrobenzonitrile and other substituted nitrobenzonitriles, the following hazards are anticipated.[4][5][6]
Table 1: Hazard Profile of Substituted Nitrobenzonitriles
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Potentially toxic or fatal if swallowed.[4][5] | ☠️ |
| Acute Toxicity, Dermal | May be toxic in contact with skin.[5] | ☠️ |
| Acute Toxicity, Inhalation | May be toxic if inhaled.[5] | ☠️ |
| Skin Corrosion/Irritation | May cause skin irritation.[6] | ❗ |
| Eye Damage/Irritation | May cause serious eye irritation.[6] | ❗ |
Immediate Personal Protective Equipment (PPE) Requirement:
-
Gloves: Chemically resistant nitrile gloves are mandatory. Note that chemically contaminated gloves must be disposed of as hazardous waste and not placed in general recycling.[7]
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A standard laboratory coat must be worn.
-
Ventilation: All handling of solid this compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste be managed from "cradle to grave," a process that begins the moment the chemical is designated as waste.[8][9]
Causality of Segregation: The primary reason for segregating this compound waste is its incompatibility with certain chemical classes.
-
Oxidizing Agents: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[3] Nitroaromatic compounds themselves can be reactive. Therefore, waste containing this compound must be kept separate from peroxides, nitrates (like nitric acid), permanganates, and chlorates.
-
Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[3] Keep this waste stream separate from strong bases like sodium hydroxide or potassium hydroxide.
-
Acids: While nitriles can be hydrolyzed by acids, this reaction generates heat and should not occur in a waste container.[3] Keep strong acids segregated from this waste stream.[10]
All laboratories generating chemical waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific management requirements.[11][12][13] Waste must be stored at or near the point of generation and should not be moved to other rooms for storage.[11][12]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][14] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.
Step 1: Container Selection
-
Select a waste container that is compatible with the waste. For solid waste, a clearly labeled, sealable plastic pail or drum is appropriate. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container, typically a high-density polyethylene (HDPE) carboy.[11][15]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[16]
Step 2: Labeling
-
Properly and clearly label the waste container before adding any waste.[11][12]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other constituents and their approximate percentages (e.g., "Methanol, 90%"; "this compound, 10%").
-
The relevant hazard characteristics (e.g., "Toxic").
-
The date accumulation started (the day the first drop of waste entered the container).
-
Step 3: Waste Accumulation
-
For Solid Waste: Carefully transfer the solid this compound into the designated solid hazardous waste container using a spatula or scoop. This must be done inside a chemical fume hood to avoid creating airborne dust.
-
For Liquid Waste: If the compound is in a solvent, pour the solution into the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Solvent Waste"). Use a funnel and ensure the container is properly vented if necessary.
-
For Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste.[16] Place these items in the designated solid waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[11][16] Store the container in a designated Satellite Accumulation Area, which must be equipped with secondary containment (like a spill tray) to capture any potential leaks.[15][16]
Step 4: Arranging for Pickup
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][16] For acutely toxic wastes (P-listed), the limit is one quart.[11][12] While this compound is not typically P-listed, its high toxicity warrants minimizing accumulation.
-
Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a waste pickup.[11][12] They will transport it to a central facility for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Emergency Procedures: Spill Management
Chemical spills must be cleaned up immediately.[16] All materials used for cleanup are also considered hazardous waste.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels on a spill of a potentially reactive substance.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound."
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (Beyond the comfort or training of lab personnel):
-
Evacuate the immediate area.
-
Alert others and prevent entry into the spill zone.
-
If there is an immediate fire or toxicity hazard, pull the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS department immediately.[16] Provide them with the chemical name and any other relevant details.
-
By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental protection.
References
- 1. cswab.org [cswab.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. file.leyan.com [file.leyan.com]
- 7. gloves.com [gloves.com]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. nswai.org [nswai.org]
- 14. benchchem.com [benchchem.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
